n-Isopropylazetidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
N-propan-2-ylazetidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5(2)8-6-3-7-4-6;;/h5-8H,3-4H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZYVTWVUHNANR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CNC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701921 | |
| Record name | N-(Propan-2-yl)azetidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888032-75-5 | |
| Record name | N-(Propan-2-yl)azetidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to n-Isopropylazetidin-3-amine dihydrochloride (CAS 888032-75-5)
Foreword: The Strategic Value of the Azetidine Scaffold in Modern Medicinal Chemistry
The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary drug design.[1][2] Its ascent is largely attributable to the unique conformational rigidity it imparts upon molecular structures, a quality highly sought after in the quest for enhanced binding affinity and selectivity towards biological targets.[3] Unlike more flexible aliphatic chains, the strained four-membered ring of azetidine pre-organizes substituents in well-defined spatial orientations, which can lead to a more favorable entropic profile upon binding to a protein.[3] This inherent structural constraint, coupled with the ability to introduce diverse functionalities, makes azetidine derivatives prized building blocks in the synthesis of novel therapeutics.[4][5] Molecules incorporating the azetidine ring have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties, underscoring the broad utility of this scaffold in addressing diverse medical needs.[1][6] This guide provides a detailed technical overview of a specific, yet increasingly relevant, member of this class: n-Isopropylazetidin-3-amine dihydrochloride.
Compound Profile: this compound
This compound is a synthetic organic compound that serves as a valuable intermediate and building block in medicinal chemistry. Its structure features a central azetidine ring substituted at the 3-position with an isopropylamino group. The dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic applications.
| Property | Value | Source |
| CAS Number | 888032-75-5 | [7] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [7] |
| Molecular Weight | 187.11 g/mol | [7] |
| SMILES | Cl.Cl.CC(C)NC1CNC1 | [7] |
| Physical Form | Expected to be a solid | Inferred from similar dihydrochloride salts |
| Solubility | Expected to be soluble in water and polar protic solvents | Inferred from dihydrochloride salt nature |
| Storage | Store at room temperature in a well-sealed container, protected from moisture.[7] The compound is likely hygroscopic.[8][9] | [7] |
Synthesis and Mechanism: A Proposed Reductive Amination Approach
Synthetic Rationale and Workflow
The proposed synthesis commences with the commercially available N-Boc-azetidin-3-one. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in this scheme, serving to shield the azetidine nitrogen from participating in unwanted side reactions, thereby directing the desired transformation at the carbonyl group. The core of the synthesis is the reductive amination reaction with isopropylamine, followed by deprotection of the Boc group and subsequent salt formation.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
N-Boc-azetidin-3-one
-
Isopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (4M in 1,4-dioxane)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Synthesis of N-Boc-n-isopropylazetidin-3-amine
-
To a stirred solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add isopropylamine (1.2 eq).
-
Stir the mixture for 1 hour to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The choice of STAB as the reducing agent is critical; it is mild enough to not reduce the Boc-protecting group and is effective under neutral to slightly acidic conditions.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure N-Boc-n-isopropylazetidin-3-amine.
Step 2: Synthesis of this compound
-
Dissolve the purified N-Boc-n-isopropylazetidin-3-amine (1.0 eq) in a minimal amount of DCM.
-
To this solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq).
-
Stir the mixture at room temperature for 2-4 hours. The Boc group is readily cleaved under these acidic conditions, liberating the free amine.
-
The dihydrochloride salt will typically precipitate out of the solution. If no precipitation occurs, add diethyl ether to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to afford this compound as a white to off-white solid.
Analytical Characterization: A Validating Framework
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following represents the expected data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, D₂O): The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a septet for the methine proton). The protons on the azetidine ring will likely appear as complex multiplets due to coupling. The N-H protons may be broadened and exchange with D₂O.
-
¹³C NMR (100 MHz, D₂O): The carbon NMR spectrum should display distinct signals for the two carbons of the isopropyl group and the three carbons of the azetidinyl ring.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a gradient elution of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) would be a suitable starting point. Detection can be achieved using a UV detector at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode should reveal the molecular ion of the free base [M+H]⁺ at an m/z corresponding to the calculated exact mass of C₆H₁₅N₂⁺.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to isopropyl and azetidine protons. |
| ¹³C NMR | Resonances for all 6 unique carbon atoms. |
| HPLC | A single major peak indicating high purity. |
| MS (ESI+) | [M+H]⁺ peak at m/z ≈ 115.12 |
Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the presence of a secondary amine on the azetidine ring, which can be further functionalized.
Role as a Synthetic Intermediate
The primary application of this compound is as a nucleophile in various chemical transformations. The secondary amine can readily participate in reactions such as:
-
Amide bond formation: Coupling with carboxylic acids or their activated derivatives to form amides.
-
Reductive amination: Reaction with aldehydes or ketones to introduce further substituents.
-
Nucleophilic aromatic substitution (SNA_r): Displacement of leaving groups on aromatic or heteroaromatic rings.
-
Cross-coupling reactions: Participation in metal-catalyzed cross-coupling reactions to form C-N bonds.
Caption: Synthetic utility of this compound.
Potential Therapeutic Areas
Given the prevalence of the azetidine scaffold in bioactive molecules, derivatives of this compound could be explored in various therapeutic areas, including but not limited to:
-
Oncology: As components of kinase inhibitors or other targeted therapies.
-
Infectious Diseases: As novel antibacterial or antiviral agents.[10]
-
Central Nervous System (CNS) Disorders: The rigid azetidine core can be beneficial for designing ligands for CNS targets.[11]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling and storage of all laboratory chemicals is of utmost importance. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach based on the known hazards of similar amine hydrochlorides and hygroscopic compounds is recommended.[8][9][12]
Hazard Identification and Personal Protective Equipment (PPE)
-
Potential Hazards: Amine hydrochlorides can be irritants to the skin, eyes, and respiratory tract. The compound may be harmful if swallowed or inhaled.[12][13]
-
Recommended PPE:
-
Eye/Face Protection: Safety glasses with side shields or goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), lab coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
-
Storage and Handling
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Due to its likely hygroscopic nature, special care should be taken to protect it from moisture.[8][9] Storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) may be warranted for long-term stability.
-
Handling: Avoid creating dust. Use spark-proof tools and explosion-proof equipment if handling large quantities.[12] Ensure all metal parts of equipment are grounded to prevent static discharge.[12]
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.
Conclusion
This compound represents a valuable and versatile building block for modern medicinal chemistry. Its rigid azetidine core and reactive secondary amine functionality provide a powerful platform for the synthesis of novel and diverse molecular entities. While specific physical and biological data for this compound remain to be fully elucidated in the public domain, the well-established synthetic routes and predictable reactivity patterns of azetidines allow for its confident application in drug discovery and development programs. Adherence to rigorous analytical validation and appropriate safety protocols will ensure its effective and safe utilization in the laboratory.
References
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Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC - NIH. Available at: [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
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Azetidine derivatives of tricyclic antidepressant agents. PubMed. Available at: [Link]
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Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PubMed. Available at: [Link]
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[Determination of the azetidine-2-carboxylic acid from lily of the valley]. PubMed. Available at: [Link]
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Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. Available at: [Link]
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Oxidative Allene Amination for the Synthesis of azetidin-3-ones. PubMed - NIH. Available at: [Link]
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Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. Available at: [Link]
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Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. MDPI. Available at: [Link]
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N-Isopropylethylenediamine. NIST WebBook. Available at: [Link]
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Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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N-isopropyl-3-nitropyridin-2-amine. PubChem. Available at: [Link]
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N-isopropylaniline. SpectraBase. Available at: [Link]
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N-Ethyl-N-isopropyl-(3-iodobenzyl)amine. SpectraBase. Available at: [Link]
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1-(3-Fluoropropyl)azetidin-3-amine. PubChem. Available at: [Link]
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Spectroscopic Characterization of n-Isopropylazetidin-3-amine dihydrochloride: A Technical Guide for Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for n-Isopropylazetidin-3-amine dihydrochloride, a key intermediate in pharmaceutical synthesis. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related azetidine derivatives and foundational spectroscopic principles to offer a robust predictive analysis. This guide is intended to serve as an essential resource for researchers and scientists involved in the synthesis, characterization, and quality control of novel chemical entities incorporating the n-Isopropylazetidin-3-amine scaffold.
Molecular Structure and Spectroscopic Overview
This compound possesses a strained four-membered azetidine ring, which imparts unique conformational and electronic properties. The presence of an isopropyl group and its dihydrochloride salt form further influences its spectroscopic signature. Understanding these characteristics is paramount for unambiguous identification and for monitoring reaction progress and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The following sections detail the predicted proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound. The predictions are based on the analysis of structurally similar compounds, including various substituted azetidines.[1][2][3][4][5]
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is expected to exhibit distinct signals for the azetidine ring protons, the isopropyl group protons, and the amine protons. The dihydrochloride form will likely lead to broad amine proton signals and downfield shifts for adjacent protons due to the electron-withdrawing effect of the protonated nitrogens.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Azetidine CH₂ (C2 & C4) | 3.8 - 4.2 | Multiplet | - | 4H |
| Azetidine CH (C3) | 3.5 - 3.9 | Multiplet | - | 1H |
| Isopropyl CH | 3.0 - 3.4 | Septet | ~6.5 | 1H |
| Isopropyl CH₃ | 1.2 - 1.5 | Doublet | ~6.5 | 6H |
| NH₂⁺ & NH⁺ | 8.0 - 10.0 | Broad Singlet | - | 3H |
Causality Behind Predictions: The azetidine ring protons are expected in the 3.5-4.2 ppm region due to the deshielding effect of the adjacent nitrogen atoms. The dihydrochloride form further enhances this downfield shift. The isopropyl methine proton (CH) will appear as a septet due to coupling with the six equivalent methyl protons, which in turn will appear as a doublet.[6] The amine protons are expected to be significantly downfield and broad due to proton exchange and the effects of the hydrochloride salt.
Predicted ¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Azetidine CH₂ (C2 & C4) | 50 - 55 |
| Azetidine CH (C3) | 45 - 50 |
| Isopropyl CH | 55 - 60 |
| Isopropyl CH₃ | 18 - 22 |
Causality Behind Predictions: The carbons of the azetidine ring are in a relatively shielded environment compared to other heterocyclic systems, but the attachment to nitrogen atoms causes a downfield shift into the 45-55 ppm range. The isopropyl CH carbon is also influenced by the adjacent nitrogen, placing it in the 55-60 ppm region. The isopropyl methyl carbons are in a typical aliphatic region around 18-22 ppm.[7][8]
Experimental Protocol for NMR Spectroscopy
A self-validating NMR experiment is crucial for structural confirmation.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts to observe the exchange of amine protons.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
2D NMR (for confirmation):
-
Acquire COSY (Correlated Spectroscopy) to establish proton-proton couplings.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The free base (n-Isopropylazetidin-3-amine) has a molecular weight of 114.19 g/mol . In electrospray ionization (ESI) in positive mode, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 115.19.
-
Major Fragmentation Pathways:
-
Loss of the isopropyl group: This would result in a fragment at m/z 72.08.
-
Ring opening and fragmentation of the azetidine ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (amine salts) | 2800 - 3200 | Strong, Broad |
| C-H Stretch (aliphatic) | 2850 - 2980 | Medium to Strong |
| N-H Bend (amine salts) | 1500 - 1600 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
Causality Behind Predictions: The most characteristic feature will be the broad and strong absorption in the 2800-3200 cm⁻¹ region, which is indicative of the N-H stretching vibrations in the amine hydrochloride salt.[9][10] The aliphatic C-H stretches will also be prominent. The N-H bending and C-N stretching vibrations provide further evidence for the amine functionality.
Experimental Protocol for IR Spectroscopy
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal using the pressure arm.
Data Acquisition:
-
Collect the spectrum from 4000 to 400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
Visualization of Key Relationships
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of the target compound.
Key ¹H NMR Correlations (COSY)
Caption: Predicted key proton-proton couplings in the ¹H-¹H COSY spectrum.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can effectively utilize this information for the identification, characterization, and quality control of this important pharmaceutical intermediate. The provided experimental protocols offer a starting point for obtaining high-quality experimental data, which can then be compared against the predictions outlined in this document.
References
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Synthesis and characterization of some Azetidines derivatives. (n.d.). College of Science Repository. Retrieved from [Link]
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Yeom, C., Kim, Y., & Shin, S. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1084. Retrieved from [Link]
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Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2018). Molecules, 23(10), 2635. Retrieved from [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2019). Molecules, 24(18), 3364. Retrieved from [Link]
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Infrared spectra of (a) CH 3 NH 2 at 20 K; (b) after 30 min of VUV... (n.d.). ResearchGate. Retrieved from [Link]
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N,n-dimethylazetidin-3-amine dihydrochloride. (n.d.). PubChemLite. Retrieved from [Link]
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(3R)-Piperidin-3-amine--hydrogen chloride (1/2). (n.d.). PubChem. Retrieved from [Link]
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13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2023). Molecules, 28(21), 7356. Retrieved from [Link]
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infrared spectrum of N-methylethanamine (ethylmethylamine). (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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A Technical Guide to the Structural Characterization of n-Isopropylazetidin-3-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural characterization of n-Isopropylazetidin-3-amine dihydrochloride, a substituted azetidine of interest in medicinal chemistry. In the absence of publicly available spectral data for this specific molecule, this guide synthesizes established principles of spectroscopic analysis for analogous structures, including azetidine derivatives and amine hydrochlorides. We present a logical workflow for unambiguous structure elucidation, detailing the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each section explains the causality behind experimental choices and provides detailed, self-validating protocols. This document serves as a robust methodological reference for researchers engaged in the synthesis and characterization of novel small molecules.
Introduction: The Azetidine Scaffold and the Imperative for Rigorous Characterization
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its presence can impart favorable physicochemical properties, including improved metabolic stability and aqueous solubility. This compound represents a key building block, combining the conformational rigidity of the azetidine ring with a secondary amine substituent. Accurate and unambiguous structural characterization is the cornerstone of chemical synthesis and drug development, ensuring molecular identity, purity, and batch-to-batch consistency. This guide outlines the multi-technique approach required for the definitive structural elucidation of this compound.
The Strategic Workflow for Structural Elucidation
A logical, multi-pronged analytical approach is essential for the comprehensive characterization of a novel small molecule like this compound. Our proposed workflow prioritizes techniques that provide orthogonal information, ensuring a self-validating and robust final assignment.
Caption: A logical workflow for the structural characterization of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy serves as an initial, rapid assessment to confirm the presence of key functional groups. For this compound, the formation of the dihydrochloride salt is the most diagnostically significant feature.
Rationale for Experimental Choices: The dihydrochloride salt formation protonates both the azetidine ring nitrogen and the exocyclic secondary amine, creating two ammonium ions (R₂NH₂⁺ and R₃NH⁺). These groups exhibit characteristic stretching and bending vibrations that are distinct from their free-base counterparts.
Expected Spectral Features:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |
| ~3200-2500 | N-H Stretch | R₂NH₂⁺ and R₃NH⁺ (Ammonium ions) | A very broad and complex series of absorption bands resulting from the stretching of the N-H bonds in the protonated amines. This is a hallmark of amine salts.[1][2] |
| ~2970-2850 | C-H Stretch | Alkyl (Isopropyl and Azetidine CH₂) | Sharp to medium intensity peaks corresponding to the aliphatic C-H bonds. |
| ~1620-1560 | N-H Bend | R₂NH₂⁺ Asymmetric Deformation | A medium to strong intensity band characteristic of a secondary amine salt.[3] This helps to confirm the protonation of the exocyclic amine. |
| ~1470-1430 | C-H Bend | CH₃ (Isopropyl) and CH₂ (Azetidine) | Bending (scissoring and rocking) vibrations of the alkyl groups. |
Experimental Protocol:
-
Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) in an agate mortar.
-
Pellet Formation: The mixture is compressed in a pellet press to form a thin, transparent KBr pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty sample compartment is first collected. The sample spectrum is then acquired over a range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is baseline corrected and the absorbance is plotted against the wavenumber.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the free base and the fragmentation pattern, which offers clues about the molecule's structure. For this analysis, a soft ionization technique like Electrospray Ionization (ESI) is preferred to observe the molecular ion of the free base.
Rationale for Experimental Choices: As a dihydrochloride salt, the compound will exist as a dication in solution. ESI-MS is well-suited for analyzing such pre-charged species. The analysis will be performed in positive ion mode. We expect to observe the molecular ion of the free base (n-Isopropylazetidin-3-amine) after the loss of the two HCl molecules.
Expected Mass Spectrum Data:
| m/z Value | Ion | Interpretation |
| 129.14 | [M+H]⁺ | The protonated molecular ion of the free base (C₇H₁₆N₂). This would be the base peak. |
| 128.13 | [M]⁺ | The molecular ion of the free base. Due to the presence of two nitrogen atoms, the molecular weight is even, consistent with the nitrogen rule.[4] |
| 85.09 | [M - C₃H₇]⁺ | Result of α-cleavage with loss of an isopropyl radical from the exocyclic amine. This is a characteristic fragmentation for N-isopropyl amines.[5][6][7] |
| 71.09 | [M - C₃H₅N]⁺ | Fragmentation of the azetidine ring. |
Experimental Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to aid ionization.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source is used.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion or LC-MS. The instrument is operated in positive ion mode, scanning a mass range of m/z 50-500.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The exact mass measurements are used to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments will provide an unambiguous assignment of the structure of this compound.
¹H NMR Spectroscopy
Rationale for Experimental Choices: ¹H NMR provides detailed information about the chemical environment, connectivity, and number of protons in the molecule. The use of a deuterated solvent like D₂O is ideal as it will exchange with the acidic N-H protons, causing their signals to disappear, which aids in their identification.
Predicted ¹H NMR Spectrum (in D₂O, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.2-4.0 | m | 4H | Azetidine CH₂ | The protons on the azetidine ring are expected to be in a complex, overlapping multiplet due to the rigid four-membered ring structure and coupling to each other and the C3-proton.[8][9][10] |
| ~4.0-3.8 | m | 1H | Azetidine CH -NH | This methine proton will be a multiplet due to coupling with the adjacent azetidine CH₂ protons. |
| ~3.6-3.4 | septet | 1H | Isopropyl CH | The methine proton of the isopropyl group will be split into a septet by the six equivalent methyl protons. |
| ~1.4-1.3 | d | 6H | Isopropyl CH₃ | The two methyl groups of the isopropyl substituent are diastereotopic and may appear as two distinct doublets or a single doublet, coupled to the isopropyl CH. |
¹³C NMR Spectroscopy
Rationale for Experimental Choices: ¹³C NMR provides information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
Predicted ¹³C NMR Spectrum (in D₂O, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~55-50 | Azetidine C H₂ | The carbons of the azetidine ring are expected in this region. N-alkylation can influence the chemical shift.[8] |
| ~52-48 | Isopropyl C H | The methine carbon of the isopropyl group. |
| ~45-40 | Azetidine C H-NH | The C3 carbon of the azetidine ring, shifted downfield by the attached nitrogen. |
| ~22-18 | Isopropyl C H₃ | The methyl carbons of the isopropyl group. |
2D NMR Spectroscopy (COSY & HSQC)
Rationale for Experimental Choices: 2D NMR experiments are crucial for confirming the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. We would expect to see cross-peaks between the isopropyl CH and CH₃ protons, and between the azetidine C3-H and the adjacent CH₂ protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This will definitively link the proton and carbon assignments.
Caption: Workflow for NMR-based structural elucidation of this compound.
Experimental Protocol for NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterium oxide (D₂O) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition: Perform standard COSY and HSQC experiments.
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Calibrate the ¹H spectrum to the residual solvent peak. Assign all proton and carbon signals based on their chemical shifts, multiplicities, integrations, and 2D correlations.
Conclusion: A Unified Structural Assignment
By integrating the data from FTIR, MS, and a full suite of NMR experiments, a definitive structural assignment for this compound can be achieved with a high degree of confidence. The FTIR confirms the presence of the amine hydrochloride functional groups, the high-resolution MS validates the elemental composition and provides key fragmentation data, and the comprehensive NMR analysis elucidates the precise connectivity and stereochemistry of the molecule. This rigorous, multi-technique approach ensures the scientific integrity required for advancing drug discovery and development programs.
References
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The infrared spectra of secondary amines and their salts. (2025). ResearchGate. Retrieved from [Link]
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THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. (n.d.). Canadian Science Publishing. Retrieved from [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
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mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
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14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). Chad's Prep. Retrieved from [Link]
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Amine Fragmentation. (2022). Chemistry LibreTexts. Retrieved from [Link]
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"n-Isopropylazetidin-3-amine dihydrochloride" purity and analysis
An In-Depth Technical Guide to the Purity and Analysis of n-Isopropylazetidin-3-amine Dihydrochloride
In the landscape of modern medicinal chemistry, the pursuit of novel chemical space with favorable pharmacological properties is paramount. Small, strained heterocyclic scaffolds have emerged as powerful tools for achieving this, offering rigid frameworks that can orient substituents in precise vectors to optimize ligand-protein interactions. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, occupies a "sweet spot" of reactivity and stability.[1] Its inherent ring strain, approximately 25.4 kcal/mol, makes it more stable and easier to handle than the corresponding aziridine, yet reactive enough for unique chemical functionalizations.
1.1 this compound: A Versatile Building Block
This compound is a key synthetic intermediate that provides researchers with a compact, rigid scaffold incorporating a secondary amine for further derivatization and a basic nitrogen within the azetidine ring. This structure is of significant interest in the development of small molecule therapeutics, where the azetidine moiety can enhance ligand efficiency, improve metabolic stability, and fine-tune physicochemical properties such as solubility and pKa.
1.2 The Analytical Imperative: Defining Quality and Ensuring Reproducibility
For drug development professionals, the purity and quality of a starting material like this compound are non-negotiable. Undefined impurities can lead to the formation of unwanted side products, introduce toxicological risks, and render experimental results irreproducible. This guide, therefore, serves as a comprehensive resource for establishing a robust analytical control strategy for this valuable building block. We will delve into its inherent stability challenges, explore the landscape of potential impurities, and provide detailed, field-proven methodologies for its complete analytical characterization.
Physicochemical Profile and Stability Considerations
A thorough understanding of the molecule's fundamental properties is the foundation of any analytical strategy. As a dihydrochloride salt, its behavior in solution is governed by its ionic nature.
2.1 Key Physicochemical Properties
| Property | Value | Rationale / Comment |
| Molecular Formula | C₇H₁₈Cl₂N₂ | Based on chemical structure. |
| Molecular Weight | 201.14 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small molecule hydrochloride salts.[2] |
| Solubility | Soluble in water; soluble in methanol | The hydrochloride salt form enhances polarity and aqueous solubility.[2][3] |
| Storage | Store at room temperature, desiccated | Recommended for hydrochloride salts to prevent moisture absorption and potential degradation.[3] |
2.2 The Challenge of the Azetidine Ring: Strain-Driven Decomposition
The primary chemical liability of the azetidine scaffold is its potential for ring-opening reactions, driven by the release of inherent ring strain.[4] This decomposition is often acid-mediated, a critical consideration for a dihydrochloride salt which creates an acidic environment when dissolved in neutral solvents.[1] Studies on related N-substituted azetidines have shown that intramolecular nucleophilic attack can lead to ring cleavage, forming unwanted, structurally distinct impurities.[1][5] Therefore, forced degradation studies under acidic, basic, oxidative, and thermal stress are essential to proactively identify potential degradants that may arise during synthesis, formulation, or storage.[6]
The Impurity Landscape: A Predictive Framework
A robust analytical method must be capable of separating and detecting all potential impurities. These can be broadly categorized based on their origin.
-
Process-Related Impurities: These are by-products of the synthetic route. While the specific synthesis of this compound is not widely published, general methods for preparing similar secondary amines often involve the reduction of amides or reductive amination.[7] Potential impurities could include:
-
Unreacted starting materials.
-
By-products of incomplete reactions.
-
Excess reagents or their by-products.
-
-
Degradation-Related Impurities: As discussed, the most probable degradation pathway involves the acid-catalyzed hydrolytic ring-opening of the azetidine ring.[1][5] This would result in an amino alcohol derivative, which must be monitored.
-
Residual Solvents: Solvents used in the final crystallization or purification steps (e.g., isopropanol, dioxane, ethyl acetate) may be present in the final product and must be quantified.
A Multi-Modal Analytical Workflow for Complete Characterization
No single technique can fully characterize a reference standard. A comprehensive assessment relies on an orthogonal combination of spectroscopic and chromatographic methods. The following workflow ensures that all aspects of the compound's identity, purity, and composition are rigorously evaluated.
Caption: Comprehensive analytical workflow for this compound.
Core Analytical Methodologies: Protocols and Rationale
This section provides detailed protocols for the most critical analytical tests. The rationale behind key experimental choices is explained to empower the scientist to adapt and troubleshoot these methods.
Identity Confirmation: Spectroscopic Methods
5.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the definitive technique for confirming the chemical structure. The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity, while the ¹³C NMR spectrum confirms the carbon backbone.
-
Rationale: The dihydrochloride salt form will result in protonation of both amine nitrogens. This causes protons adjacent to the nitrogens to shift downfield in the ¹H NMR spectrum compared to the free base. The solvent choice (typically D₂O or DMSO-d₆) is critical for sample solubility.
-
Expected ¹H NMR Features (in D₂O):
-
A multiplet corresponding to the isopropyl CH group.
-
A doublet for the two isopropyl methyl groups.
-
Complex multiplets for the protons on the azetidine ring (CH and CH₂ groups).
-
Absence of signals from common process-related impurities or residual solvents.
-
5.1.2 Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the parent ion.
-
Rationale: The analysis is typically performed on the free base. The sample, dissolved in a suitable solvent like methanol/water, is introduced via electrospray ionization (ESI) in positive ion mode. The expected monoisotopic mass for the protonated free base [M+H]⁺ (C₇H₁₇N₂⁺) should be observed.
Purity and Impurity Profiling: Chromatographic Techniques
5.2.1 Primary Method: High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for quantifying the purity of non-volatile organic compounds. A significant challenge for analyzing n-Isopropylazetidin-3-amine is its lack of a UV chromophore, rendering standard UV detection ineffective.[8][9]
Causality Behind Experimental Choice: Pre-Column Derivatization To overcome the detection challenge, a pre-column derivatization strategy is employed. The primary and secondary amine functionalities are reacted with a derivatizing agent that contains a strong chromophore. p-Toluene-sulfonyl chloride (PTSC) is an excellent choice as it reacts reliably with amines to produce sulfonamides that are highly UV-active and chromatograph well on reversed-phase columns.[9][10] This approach provides both high sensitivity and selectivity.
Experimental Protocol 5.2.1.1: Purity by HPLC with Pre-Column Derivatization (PTSC)
-
Derivatization Reagent Preparation:
-
Prepare a 10 mg/mL solution of p-toluenesulfonyl chloride in acetonitrile.
-
-
Sample and Standard Preparation:
-
Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask.
-
Add 5 mL of a 100 mM sodium bicarbonate buffer (pH ~8.5).
-
Add 1.0 mL of the PTSC derivatization reagent.
-
Vortex vigorously for 2 minutes and allow to react at 50°C for 30 minutes.
-
Cool to room temperature and dilute to the mark with a 50:50 mixture of acetonitrile and water.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 228 nm[10] |
| Injection Volume | 10 µL |
-
System Suitability:
-
Inject a derivatized standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
-
Data Analysis:
-
Calculate purity using the area percent method, excluding the derivatization agent peak and other solvent-related peaks.
-
Alternative Detection Strategies: For methods that do not require derivatization, detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.[11] These universal detectors respond to any non-volatile analyte, making them suitable for compounds without a chromophore. However, they require volatile mobile phases (e.g., using ammonium formate instead of phosphoric acid).[11]
5.2.2 Gas Chromatography (GC) for Volatiles GC is the ideal method for quantifying residual solvents due to their volatility. Headspace sampling is preferred as it introduces only the volatile components onto the column, protecting it from the non-volatile salt.
Experimental Protocol 5.2.2.1: Headspace GC for Residual Solvent Analysis
-
Sample Preparation:
-
Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO or DMAc).
-
Seal the vial tightly.
-
-
GC Conditions:
-
Column: G43 (or equivalent)
-
Injector/Detector Temp: 250°C
-
Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min.
-
Detector: Flame Ionization Detector (FID)
-
Carrier Gas: Helium or Hydrogen
-
-
Quantification:
-
Quantify against a standard solution of known solvents.
-
Assay and Stoichiometry
5.3.1 Ion Chromatography for Chloride Content To confirm the compound is a dihydrochloride salt, the chloride content must be measured. Ion chromatography is the perfect tool for this analysis.[12]
-
Rationale: A solution of the sample is prepared in deionized water and injected into an ion chromatograph equipped with an anion-exchange column and a suppressed conductivity detector. The chloride concentration is determined by comparing the peak response to that of a certified chloride standard. The experimentally determined percentage of chloride should match the theoretical value for the dihydrochloride salt.
Data Interpretation and Reporting: The Certificate of Analysis
The culmination of all analytical testing is the Certificate of Analysis (CoA). This document provides a comprehensive summary of the material's quality.
6.1 Example Certificate of Analysis (CoA) Data
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identity by ¹H NMR | Conforms to structure | Conforms | NMR Spectroscopy |
| Purity by HPLC | ≥ 98.0% | 99.2% | HPLC-UV (Protocol 5.2.1.1) |
| Residual Solvents | ≤ 0.5% Total | 0.15% (Isopropanol) | HS-GC (Protocol 5.2.2.1) |
| Chloride Content | 34.5 - 35.9% | 35.1% | Ion Chromatography |
| Mass Spectrum | Conforms | Conforms | ESI-MS |
This self-validating system of orthogonal tests provides a high degree of confidence in the identity, purity, and overall quality of the this compound, ensuring its suitability for use in demanding research and development applications.
References
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Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]
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Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]
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Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society. [Link]
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Tocris Bioscience. (2016). Certificate of Analysis: trans-Triprolidine hydrochloride. Bio-Techne. [Link]
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Kanthale, P., Thangabalan, B., & Rajput, A. (2019). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [Link]
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Svatunek, D., & Jansa, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
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Tocris Bioscience. (2015). Certificate of Analysis: Diphenhydramine hydrochloride. Bio-Techne. [Link]
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Gooding, O. W., et al. (2001). Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. [Link]
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Lindsley, C. W., et al. (2005). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]
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Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]
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Babu, C. S., et al. (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. [Link]
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Babu, C. S., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]
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Wang, Y., et al. (2017). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. ResearchGate. [Link]
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An In-Depth Technical Guide to Azetidine Ring Strain in N-Isopropylazetidin-3-amine Dihydrochloride
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Azetidines, four-membered nitrogen-containing heterocycles, represent a class of "privileged scaffolds" in modern medicinal chemistry.[1] Their utility stems from a unique balance between chemical stability and inherent ring strain, which imparts a rigid, three-dimensional geometry ideal for optimizing ligand-receptor interactions.[2][3] This guide provides an in-depth technical analysis of the ring strain in a specific, functionally rich derivative: N-Isopropylazetidin-3-amine Dihydrochloride. We will deconstruct the foundational principles of azetidine strain, analyze the conformational implications of N-isopropyl and 3-aminium substitution, and present a multi-pronged approach for the empirical and computational characterization of this strained system. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of strained heterocyclic systems for rational drug design.
The Azetidine Scaffold: A Nexus of Stability and Strain-Driven Reactivity
The azetidine ring is a saturated four-membered heterocycle containing one nitrogen atom. Its chemical persona is dominated by the presence of significant ring strain, a consequence of deviations from ideal bond angles and eclipsing interactions of ring substituents. The total strain energy of the parent azetidine ring is approximately 25.4 kcal/mol. This value positions it strategically between the highly reactive and often unstable aziridine ring (~27.7 kcal/mol) and the largely strain-free, flexible pyrrolidine ring (~5.4 kcal/mol). This intermediate level of strain energy is the key to its utility: the ring is stable enough for facile handling and incorporation into complex molecules, yet sufficiently strained to drive unique reactivity and enforce a conformationally restricted structure.[4]
To alleviate this inherent strain, the azetidine ring is not planar. It adopts a puckered conformation, which increases the C-N-C and C-C-C bond angles and staggers the hydrogen atoms on adjacent carbons, thus reducing both angle and torsional strain.[5] This puckering is a critical determinant of the molecule's three-dimensional shape, defining pseudo-axial and pseudo-equatorial positions for substituents.[5]
Conformational Analysis of this compound
The specific substitution pattern of this compound introduces several layers of complexity to the conformational landscape of the core azetidine ring. The dihydrochloride form dictates that both the endocyclic azetidine nitrogen and the exocyclic 3-amino nitrogen are protonated, existing as ammonium cations.
-
N-Isopropyl Group: This secondary alkyl substituent provides moderate steric bulk. Its presence influences the ring's puckering and raises the energy barrier for nitrogen inversion, further locking the ring into a preferred conformation.
-
3-Aminium Group (-NH₃⁺): As a substituent at the 3-position, this group can occupy either a pseudo-axial or pseudo-equatorial position. In its protonated state, it is both sterically and electronically demanding.
-
The Dihydrochloride Effect: The protonation of both nitrogen atoms creates two formal positive charges: one on the ring nitrogen (N1) and one on the amino group at C3. The resulting intramolecular electrostatic repulsion between these two cationic centers is arguably the most dominant factor in determining the molecule's preferred conformation. The ring will pucker to maximize the distance between the N1-H⁺ and the C3-NH₃⁺ groups, a classic example of coulombic repulsion dictating molecular geometry. This is predicted to strongly favor a conformation where the bulky isopropyl group and the charged aminium group are in a pseudo-trans arrangement across the ring.
Caption: Predicted puckering in N-Isopropylazetidin-3-aminium to minimize electrostatic repulsion.
Methodologies for Characterization of Ring Strain and Conformation
A comprehensive understanding of the title compound requires a combination of computational and experimental techniques. Each methodology provides a unique piece of the puzzle, and together they form a self-validating system for structural and energetic characterization.
Computational Modeling: In Silico Prediction of Energetics and Geometry
Causality: For a specific, non-commercially available derivative, computational chemistry is the most efficient first step.[6] It allows for the prediction of minimum energy conformations, the quantification of electrostatic effects, and the calculation of strain energy before embarking on laborious experimental work.
Experimental Protocol: Density Functional Theory (DFT) Analysis
-
Structure Building: Construct a 3D model of this compound using molecular modeling software.
-
Conformational Search: Perform a systematic conformational search to identify all low-energy puckered forms of the ring.
-
Geometry Optimization: Optimize the geometry of each identified conformer using DFT. A common and robust functional/basis set combination is B3LYP/6-311+G(d,p) with a solvent model (e.g., PCM for water) to simulate physiological conditions.
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Strain Energy Calculation: Calculate the strain energy using a homodesmotic reaction scheme. This involves creating a balanced equation where the number and type of bonds are conserved on both sides, isolating the strain of the cyclic system. An example reaction is:
-
N-Isopropylazetidinium-3-aminium + 2 Propane + 2 Methylammonium → Isopropylamine + Ethylamine + Propylammonium + 2-Aminopropane The enthalpy change of this theoretical reaction corresponds to the strain energy of the azetidinium core.
-
Data Presentation: Predicted Structural and Energetic Parameters
| Parameter | Predicted Value | Significance |
| C2-N1-C4 Angle | e.g., ~88° | Deviation from ideal 109.5° indicates angle strain. |
| C2-C3-C4 Angle | e.g., ~86° | Significant compression from tetrahedral ideal. |
| Ring Puckering Angle | e.g., ~35° | Quantifies the non-planarity of the ring. |
| N1⁺---C3-N⁺ Distance | e.g., ~2.6 Å | Key indicator of the conformation adopted to reduce repulsion. |
| Calculated Strain Energy | e.g., ~28 kcal/mol | Total stored potential energy due to strain. |
X-ray Crystallography: Definitive Solid-State Structure Elucidation
Causality: To obtain unambiguous, high-resolution data on the molecule's three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[7][8] It provides precise measurements of bond lengths, bond angles, and torsional angles, offering direct, physical proof of the structural consequences of ring strain.
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The 3-Aminoazetidine Scaffold: A Privileged Motif in Modern Drug Discovery and its Diverse Biological Activities
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in medicinal chemistry, valued for its ability to impart favorable physicochemical properties and unique three-dimensional trajectories to bioactive molecules.[1][2][3] Among its derivatives, the 3-aminoazetidine core is of particular interest, serving as a versatile building block for a wide array of therapeutic agents.[4][5] This guide provides a comprehensive technical overview of the significant and diverse biological activities associated with 3-aminoazetidine derivatives. We will explore their established roles as potent modulators of central nervous system targets, their efficacy as novel antimicrobial and anticancer agents, and the underlying structure-activity relationships that govern their function. Furthermore, this document details robust, field-proven experimental protocols for evaluating these biological activities, offering researchers and drug development professionals a validated framework for advancing discovery programs centered on this remarkable scaffold.
The Azetidine Core: A Foundation for Therapeutic Innovation
The utility of the azetidine scaffold stems from its unique combination of properties. As a strained, non-aromatic ring, it acts as a rigid conformational constraint, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding. Its nitrogen atom provides a key site for substitution and can act as a hydrogen bond acceptor, while the 3-position offers a vector for introducing diverse functionality. The 3-amino substitution, in particular, creates a critical nexus for building out molecular complexity, leading to compounds with broad therapeutic potential.[4]
Key Biological Activities and Therapeutic Applications
Central Nervous System (CNS): Triple Reuptake Inhibition
A predominant area of investigation for 3-aminoazetidine derivatives is in the treatment of major depressive disorder.[6] The monoamine hypothesis of depression posits that a deficiency in neurotransmitters like serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to depressive symptoms.[7] Consequently, inhibiting the reuptake of these monoamines from the synaptic cleft is a clinically validated strategy for antidepressant therapy.[1][8]
3-Aminoazetidine derivatives have been extensively explored as Triple Reuptake Inhibitors (TRIs), which simultaneously block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1][7] This multimodal action is believed to offer a faster onset of action and a broader spectrum of efficacy compared to selective serotonin reuptake inhibitors (SSRIs).[7]
Structure-Activity Relationship (SAR) Insights: Research has shown that the nature of the substituents on the azetidine nitrogen and the 3-amino group profoundly influences potency and selectivity across the three transporters.[7] For instance, in one extensive study, bioisosteric replacement of a 3-oxyazetidine with a 3-aminoazetidine core led to the development of potent TRIs.[7] It was generally observed that larger, aromatic substituents on the amino group favored SERT and NET inhibition, while modifications to the azetidine nitrogen could be used to tune DAT activity and overall pharmacokinetic properties.[6][7]
Quantitative Data Summary: In Vitro Transporter Inhibition The following table summarizes the inhibitory activities of representative 3-aminoazetidine analogs against the human serotonin, norepinephrine, and dopamine transporters (hSERT, hNET, hDAT), highlighting the potential for fine-tuning the activity profile.[7]
| Compound ID | R1 Substituent | R2 Substituent | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| 8ax | 3,4-Dichlorophenyl | Naphthyl | 1.5 | 10.2 | 250.1 |
| 10dl | 3,4-Dichlorophenyl | Benzyl | 0.9 | 3.8 | 150.7 |
| Fluoxetine | - | - | 1.1 | 150 | 1200 |
| Nisoxetine | - | - | 200 | 0.8 | 300 |
| Data sourced from ACS Medicinal Chemistry Letters.[7] |
Antimicrobial Activity: Targeting Mycobacterium tuberculosis
The emergence of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for novel antibacterial agents with new mechanisms of action.[9] A series of 2,4-cis-disubstituted amino-azetidine derivatives have been identified with potent bactericidal activity against Mycobacterium tuberculosis, including MDR strains.[9][10]
Mechanism of Action: These compounds act by interfering with the biosynthesis of the mycobacterial cell envelope, specifically by blocking the late-stage assembly of mycolic acids.[9] This is a distinct mechanism from existing anti-TB drugs, which reduces the likelihood of cross-resistance. Crucially, resistance to these azetidine derivatives has not been readily detected in laboratory studies, suggesting a robust therapeutic window.[9][10]
Quantitative Data Summary: Antimycobacterial Activity
| Compound ID | R1 Substituent (Aryl) | R2 Substituent (N-Benzyl) | M. bovis BCG MIC99 (μM) | M. tuberculosis H37Rv MIC99 (μM) |
| BGAz-001 | Phenyl | 2-Bromobenzyl | 10.6 ± 1.2 | >20 |
| BGAz-003 | 4-Chlorophenyl | 2-Bromobenzyl | 3.1 ± 0.4 | 3.9 ± 0.3 |
| BGAz-004 | 4-Trifluoromethylphenyl | 2-Bromobenzyl | 2.8 ± 0.1 | 2.5 ± 0.2 |
| BGAz-005 | 4-Trifluoromethylphenyl | 2-Trifluoromethoxybenzyl | 3.2 ± 0.1 | 2.8 ± 0.1 |
| Data represents the mean ± standard deviation from three biological replicates.[9] |
The data indicates that electron-withdrawing groups on the pendant aryl ring (R1) significantly enhance antimycobacterial activity.[9]
Anticancer Activity: Tubulin Polymerization Inhibition
Certain 3-amino-2-azetidinone derivatives, a closely related subclass, have demonstrated potent anti-colorectal cancer activity.[11] These compounds function as antimitotic agents by inhibiting tubulin polymerization, a mechanism shared with clinically successful drugs like paclitaxel and the vinca alkaloids. By disrupting microtubule dynamics, these azetidinone derivatives arrest the cell cycle, leading to apoptosis in rapidly dividing cancer cells.
A study identified a series of these compounds with IC50 values in the nanomolar range against human colon cancer cell lines (HCT-116).[11] The most active compounds were shown to directly inhibit tubulin polymerization in vitro, confirming their mechanism of action.[11]
Other Notable Activities
The versatility of the 3-aminoazetidine scaffold is further demonstrated by its application in other therapeutic areas:
-
GABA Uptake Inhibitors: Azetidine derivatives designed as conformationally constrained analogs of GABA have shown inhibitory activity at the GAT-1 and GAT-3 transporters, suggesting potential applications in epilepsy and other neurological disorders.[12]
-
GPCR Allosteric Modulators: The rigid azetidine structure has been incorporated into ligands targeting G-protein coupled receptors (GPCRs). For example, a 3-aminoazetidine moiety was used to develop allosteric modulators of the M4 muscarinic acetylcholine receptor, a target for schizophrenia and other CNS disorders.[13]
Methodologies for Biological Evaluation
To ensure scientific integrity, the biological evaluation of 3-aminoazetidine derivatives must follow validated protocols. The following sections provide step-by-step methodologies for key assays.
Protocol 1: Monoamine Transporter Uptake Assay
This protocol is essential for characterizing derivatives intended as TRIs.[7][14]
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against SERT, NET, and DAT.
Causality Behind Experimental Design: The use of human embryonic kidney 293 (HEK293) cells stably transfected with a single human transporter type (hSERT, hNET, or hDAT) is critical.[7] This approach isolates the activity of each transporter, preventing confounding results from endogenous transporter expression and allowing for precise determination of selectivity.
Step-by-Step Methodology:
-
Cell Culture: Culture HEK-hSERT, HEK-hNET, and HEK-hDAT cells in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic like G418) to 90-95% confluency in 96-well plates.
-
Compound Preparation: Prepare a dilution series of the 3-aminoazetidine test compound in assay buffer (e.g., Krebs-Ringer-HEPES buffer). Include a vehicle control (e.g., 0.1% DMSO) and positive controls (e.g., fluoxetine for SERT, nisoxetine for NET, GBR12909 for DAT).
-
Pre-incubation: Wash the cell monolayers with assay buffer. Add the diluted test compounds to the wells and pre-incubate for 15-20 minutes at 37°C.
-
Initiate Uptake: Add the radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) to each well to initiate the uptake reaction. Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate Uptake: Rapidly terminate the reaction by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis & Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using non-linear regression software (e.g., GraphPad Prism).
Protocol 2: Antimycobacterial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the MIC of test compounds against M. tuberculosis.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC and Tween 80 to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5.
-
Compound Plating: In a 96-well microplate, perform a two-fold serial dilution of the test compound in 7H9 broth.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Growth can be assessed visually or by using a viability indicator like Resazurin, which changes color in the presence of metabolic activity.[9]
Conclusion and Future Outlook
The 3-aminoazetidine scaffold is a validated and highly versatile platform for the development of novel therapeutics. Its derivatives have demonstrated potent and clinically relevant activity across a spectrum of diseases, from CNS disorders to infectious diseases and oncology. The well-defined structure-activity relationships and the availability of robust synthetic routes make this scaffold particularly attractive for lead optimization campaigns.[7][15] Future research will likely focus on exploring new substitution patterns to target additional biological pathways, optimizing pharmacokinetic profiles for improved in vivo efficacy, and leveraging the unique stereochemistry of the azetidine ring to develop highly selective and potent drug candidates.
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Ismail, M. M., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry. [Link]
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Sarv, S., et al. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. [Link]
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Petrov, K. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]
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Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
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N/A. (2009). Synthesis and determination of biological activities of new series of azetidinones. ResearchGate. [Link]
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The Azetidine Scaffold: A Journey from Synthetic Challenge to Privileged Motif in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The four-membered nitrogen-containing heterocycle, azetidine, has undergone a remarkable transformation in the landscape of medicinal chemistry. Once considered a synthetic curiosity due to its inherent ring strain, the azetidine scaffold is now recognized as a privileged structural motif in modern drug design. Its unique conformational rigidity, coupled with its ability to impart favorable physicochemical properties, has led to its incorporation into a growing number of approved therapeutics and clinical candidates. This technical guide provides a comprehensive exploration of the discovery and history of functionalized azetidines, delving into the evolution of synthetic methodologies, the rationale behind experimental choices, and the strategic application of this unique scaffold in drug development.
A Historical Perspective: From Obscurity to a Privileged Scaffold
The history of azetidines is a testament to the evolution of synthetic organic chemistry and the ever-increasing demand for novel chemical matter in drug discovery.
Early Explorations and the Shadow of β-Lactams: The first synthesis of the parent azetidine ring was reported in the late 19th century. However, for many decades, the chemistry of azetidines was largely overshadowed by its more famous derivative, the β-lactam (azetidin-2-one) ring, which forms the core of penicillin and other vital antibiotics. The inherent ring strain of the azetidine core, approximately 25.4 kcal/mol, presented a significant synthetic hurdle, often leading to undesired ring-opening reactions.
A Shift in Perspective - The Rise of Functionalized Azetidines: A turning point came with the recognition that the very properties that made azetidines challenging to synthesize also endowed them with unique and desirable characteristics for drug design. The constrained nature of the four-membered ring imparts a degree of conformational rigidity that can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the presence of the nitrogen atom provides a handle for modulating polarity and aqueous solubility.
Key Milestones in Azetidine Chemistry:
| Era | Key Developments | Significance |
| Late 19th - Early 20th Century | Initial synthesis of the parent azetidine ring. Focus on the chemistry of β-lactams following the discovery of penicillin. | Foundational work, though the broader potential of the azetidine scaffold remained largely unexplored. |
| Mid-20th Century | Development of classical intramolecular cyclization methods for azetidine synthesis. | Provided the first general routes to functionalized azetidines, albeit often with limitations in scope and yield. |
| Late 20th Century | Emergence of more sophisticated synthetic strategies, including cycloaddition reactions. | Expanded the toolbox for azetidine synthesis, allowing for the creation of more complex and diverse structures. |
| Early 21st Century - Present | Explosion in the development of novel synthetic methodologies, including transition-metal-catalyzed C-H functionalization and visible-light-mediated reactions. Increased recognition of azetidines as valuable bioisosteres. | Revolutionized the accessibility of functionalized azetidines, leading to their widespread adoption in drug discovery programs. |
The Synthetic Arsenal: Strategies for Constructing the Azetidine Ring
The journey from challenging synthetic target to readily accessible building block has been driven by the development of a diverse array of synthetic methodologies. This section details some of the most impactful strategies, explaining the underlying principles and providing illustrative protocols.
Intramolecular Cyclization: The Classical Approach
Intramolecular cyclization represents one of the most fundamental and enduring strategies for the synthesis of the azetidine ring. The core principle involves the formation of a C-N bond from an acyclic precursor containing a nitrogen nucleophile and a carbon atom bearing a suitable leaving group in a 1,3-relationship.
Causality Behind Experimental Choices: The success of this approach hinges on several key factors. The choice of leaving group is critical; halides (iodides and bromides) and sulfonate esters (tosylates and mesylates) are commonly employed due to their excellent leaving group ability. The reaction is often carried out under basic conditions to deprotonate the amine, enhancing its nucleophilicity. High dilution conditions are frequently used to favor the desired intramolecular cyclization over competing intermolecular polymerization.
Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine via Intramolecular Cyclization
This protocol illustrates a common two-step sequence involving the activation of a hydroxyl group followed by intramolecular cyclization.
Step 1: Mesylation of N-Boc-3-amino-1,2-propanediol
-
Dissolve N-Boc-3-amino-1,2-propanediol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (Et₃N) (1.5 eq) dropwise to the solution.
-
Slowly add methanesulfonyl chloride (MsCl) (1.1 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Dissolve the crude mesylate from Step 1 in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF).
-
Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq) or sodium hydride (NaH) (1.2 eq), portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-Boc-3-hydroxyazetidine.
The Aza Paternò-Büchi Reaction: A Photochemical Approach
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a highly convergent and atom-economical route to functionalized azetidines.[1] This reaction has seen a resurgence in recent years with the development of visible-light-mediated protocols, which offer milder and more selective reaction conditions compared to traditional UV irradiation.[1][2]
Mechanism and Rationale: The reaction is initiated by the photochemical excitation of either the imine or the alkene to a triplet excited state.[1] This excited species then undergoes a stepwise cycloaddition with the ground-state partner, proceeding through a 1,4-biradical intermediate that subsequently undergoes intersystem crossing and ring closure to form the azetidine ring.[2] The use of photosensitizers in visible-light-mediated variants allows for the selective excitation of one of the reactants, minimizing side reactions and improving the overall efficiency and scope of the transformation.[1][2]
Experimental Protocol: Visible-Light-Mediated Intramolecular Aza Paternò-Büchi Reaction
This protocol is adapted from a procedure for the synthesis of bicyclic azetidines.[2]
-
In a reaction vial, dissolve the alkene-tethered oxime substrate (1.0 eq) and the iridium-based photocatalyst, such as fac-[Ir(ppy)₃] (1-2 mol%), in anhydrous and degassed acetonitrile.
-
Seal the vial and stir the reaction mixture under an inert atmosphere.
-
Irradiate the reaction mixture with a blue LED light source (e.g., 450 nm) at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired functionalized azetidine.
Modern Synthetic Innovations: Expanding the Azetidine Toolkit
Beyond these classical and photochemical methods, the field has witnessed a surge in innovative strategies for azetidine synthesis.
-
Couty's Azetidine Synthesis: This efficient method, developed by François Couty, utilizes readily available β-amino alcohols to generate enantiopure azetidines. The key steps involve chlorination of the alcohol followed by a base-mediated 4-exo-trig ring closure.[3] This strategy has proven to be robust and widely applicable in the synthesis of diverse azetidine scaffolds for drug discovery.[3]
-
Palladium-Catalyzed C(sp³)–H Amination: This powerful technique allows for the direct formation of the azetidine ring through the intramolecular amination of C(sp³)–H bonds. This approach is highly convergent and offers access to a wide range of functionalized azetidines.
-
Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs): The high ring strain of ABBs can be harnessed as a thermodynamic driving force for the synthesis of 3-substituted azetidines through reactions with various nucleophiles.
Functionalized Azetidines in Medicinal Chemistry: A Privileged Scaffold
The unique structural and physicochemical properties of the azetidine ring have made it a highly sought-after motif in modern drug design.
Azetidines as Bioisosteres: Improving on Nature's Templates
Bioisosterism, the strategy of replacing a functional group in a lead compound with another group that retains the desired biological activity while improving other properties, is a cornerstone of medicinal chemistry. Azetidines have emerged as versatile bioisosteres for a variety of common structural motifs.
Azetidine vs. Pyrrolidine and Piperidine: The smaller ring size of azetidine compared to its five- and six-membered counterparts, pyrrolidine and piperidine, leads to distinct physicochemical properties.
| Property | Azetidine | Pyrrolidine | Piperidine | Implications for Drug Design |
| pKa (of conjugate acid) | ~11.29[4] | ~11.27[5] | ~11.22[5] | All are strongly basic, with minimal differences in pKa. |
| logP (Octanol/Water) | 0.15 (calculated) | 0.46[6] | 0.84[6] | Azetidine is significantly less lipophilic, which can lead to improved aqueous solubility and reduced off-target toxicity. |
| Conformational Flexibility | Rigid, puckered conformation | More flexible envelope and twist conformations | Prefers a rigid chair conformation | The rigidity of the azetidine ring can lead to a more favorable entropic contribution to binding affinity. |
Azetidine as a Bioisostere for Other Functional Groups:
-
Amide Bond Mimic: The constrained geometry of the azetidine ring can mimic the trans conformation of an amide bond, while offering improved metabolic stability.
-
Aromatic Ring Bioisostere: In certain contexts, the three-dimensional nature of the azetidine ring can serve as a non-planar bioisostere for aromatic rings, providing access to novel chemical space.
Azetidine-Containing Drugs: From the Bench to the Bedside
The successful application of the azetidine scaffold in drug design is exemplified by the growing number of approved drugs that incorporate this motif.
Azelnidipine: An antihypertensive agent, azelnidipine is a dihydropyridine calcium channel blocker.[7] It functions by inhibiting the influx of calcium ions through L-type and T-type calcium channels in vascular smooth muscle cells.[7][8] This leads to vasodilation and a reduction in blood pressure.[9] The azetidine moiety in azelnidipine contributes to its unique pharmacokinetic profile, including a slow onset and long duration of action.[9]
Cobimetinib: Used in the treatment of certain types of melanoma, cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway.[10][11] This pathway is often constitutively activated in cancer cells, leading to uncontrolled proliferation.[11][12] By inhibiting MEK1/2, cobimetinib blocks downstream signaling and inhibits tumor growth.[10][12] The azetidine ring in cobimetinib is crucial for its binding to the allosteric site of the MEK protein.[11]
Future Directions and Outlook
The field of functionalized azetidines continues to evolve at a rapid pace. The development of new and more efficient synthetic methods, particularly those that allow for the precise control of stereochemistry, will undoubtedly expand the accessible chemical space for this important scaffold. As our understanding of the intricate roles that azetidines can play in modulating biological activity and physicochemical properties deepens, we can expect to see an even greater number of innovative therapeutics incorporating this versatile four-membered ring.
Conclusion
The journey of the functionalized azetidine from a synthetically challenging curiosity to a privileged scaffold in drug discovery is a compelling narrative of chemical innovation. The unique combination of conformational rigidity, metabolic stability, and tunable physicochemical properties has firmly established the azetidine ring as a valuable tool in the medicinal chemist's arsenal. With an ever-expanding array of synthetic methodologies and a growing list of successful clinical applications, the future for azetidine-based therapeutics appears exceptionally bright.
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Therapeutic Usefulness of a Novel Calcium Channel Blocker Azelnidipine in the Treatment of Hypertension: A Narrative Review. Cureus, 14(8), e28004. (2022, August 13). Retrieved from [Link]
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What is the mechanism of Cobimetinib Fumarate? Patsnap Synapse. (2024, July 17). Retrieved from [Link]
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What is Azelnidipine used for? Patsnap Synapse. (2024, June 14). Retrieved from [Link]
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Clinical Application Research of MEK Inhibitor Cobimetinib: From Mechanism of Action to Combination Therapy. Oreate AI Blog. (2025, December 16). Retrieved from [Link]
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Cobimetinib. National Cancer Institute. (2025, April 9). Retrieved from [Link]
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Azelnidipine: Indications, Uses, Dosage, Drugs Interactions, Side effects. (2022, December 2). Retrieved from [Link]
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Couty's azetidine synthesis. Wikipedia. (n.d.). Retrieved from [Link]
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Azelnidipine. Slideshare. (n.d.). Retrieved from [Link]
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pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. (n.d.). Retrieved from [Link]
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Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. (n.d.). Retrieved from [Link]
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Azetidine synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. ResearchGate. (2025, August 5). Retrieved from [Link]
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Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of organic chemistry, 70(22), 9028–9031. [Link]
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Navigating Visible-Light-Triggered (aza and thia) Paternò-Büchi Reactions for the Synthesis of Heterocycles. ResearchGate. (n.d.). Retrieved from [Link]
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Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines. ResearchGate. (n.d.). Retrieved from [Link]
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Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Semantic Scholar. (n.d.). Retrieved from [Link]
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Overcoming limitations in visible-light-mediated aza Paternò-Büchi reactions. (n.d.). Retrieved from [Link]
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Azetidine. Wikipedia. (n.d.). Retrieved from [Link]
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emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. (n.d.). Retrieved from [Link]
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Azetidines of pharmacological interest. PubMed. (2021, June 29). Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from N-Isopropylazetidin-3-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the N-Isopropylazetidin-3-amine Scaffold
The azetidine motif is a cornerstone in modern medicinal chemistry.[1] Its inherent ring strain and well-defined three-dimensional structure provide a unique conformational rigidity that allows for precise orientation of substituents, ultimately enhancing binding affinity and selectivity to biological targets. The N-isopropylazetidin-3-amine scaffold, in particular, offers a versatile platform for the development of novel therapeutics. The secondary amine at the 3-position serves as a key nucleophilic handle for a variety of chemical transformations, enabling the exploration of a diverse chemical space. This guide provides detailed protocols and insights for the derivatization of N-Isopropylazetidin-3-amine dihydrochloride, a common salt form of this valuable building block.
A critical first step in utilizing this compound is the neutralization of the salt to liberate the free amine. The dihydrochloride salt is stable and easier to handle, but the protonated amine is not nucleophilic.[2] Therefore, all subsequent derivatizations require an initial in-situ or prior neutralization step.
Core Synthetic Strategies and Protocols
This section outlines key synthetic transformations for derivatizing N-Isopropylazetidin-3-amine, complete with detailed, step-by-step protocols.
N-Acylation: Formation of Amides
N-acylation is a fundamental reaction to introduce a wide array of functionalities. The reaction of the primary 3-amino group with acylating agents like acyl chlorides or anhydrides is a robust method for forming a stable amide bond.[3][4]
Causality of Experimental Choices:
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. It serves a dual purpose: neutralizing the two equivalents of HCl from the starting material and scavenging the HCl generated during the acylation reaction. An excess of the base is used to ensure the reaction goes to completion.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acyl chloride.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the acyl chloride, minimizing potential side reactions. It is then allowed to warm to room temperature to ensure complete conversion.
Experimental Protocol: N-Acylation with an Acyl Chloride
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Suspend the starting material in anhydrous dichloromethane (DCM, 10 mL per mmol of substrate). Add triethylamine (3.0 eq) to the suspension and stir at room temperature for 30 minutes to ensure complete neutralization of the dihydrochloride.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Table 1: Representative N-Acylation Reaction Parameters
| Acylating Agent | Base (eq) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Acetyl chloride | TEA (3.0) | DCM | 0 to RT | 2-4 |
| Benzoyl chloride | TEA (3.0) | DCM | 0 to RT | 2-4 |
| 4-Bromobutyryl chloride | DIPEA (3.0) | THF | 0 to RT | 3-5 |
Visualization of N-Acylation Workflow
Caption: Workflow for the N-acylation of this compound.
Reductive Amination: Synthesis of Secondary and Tertiary Amines
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[5][6][7] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[8] It is less reactive towards aldehydes and ketones than other hydrides like NaBH₄, which allows for the in-situ reduction of the formed imine without significant reduction of the starting carbonyl compound.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using STAB.
-
Acid Catalyst: A catalytic amount of acetic acid can accelerate the formation of the imine intermediate, especially with less reactive ketones.
Experimental Protocol: Reductive Amination with an Aldehyde
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde (1.2 eq) in methanol (10 mL per mmol of substrate).
-
Neutralization and Imine Formation: Add triethylamine (2.2 eq) and a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Table 2: Representative Reductive Amination Parameters
| Carbonyl Compound | Reducing Agent | Solvent | Catalyst | Typical Reaction Time (h) |
| Benzaldehyde | STAB | DCM | Acetic Acid | 12-18 |
| Acetone | STAB | DCE | Acetic Acid | 18-24 |
| Cyclohexanone | NaBH(OAc)₃ | DCM | None | 16-20 |
Buchwald-Hartwig Amination: Arylation of the 3-Amino Group
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate.[9][10] This reaction is invaluable for the synthesis of N-aryl azetidines, which are prevalent in many pharmaceutical compounds.
Causality of Experimental Choices:
-
Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP) is essential for an efficient catalytic cycle.[11] The choice of ligand can significantly impact the reaction outcome and should be optimized for specific substrates.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine in the catalytic cycle.
-
Solvent: Anhydrous, high-boiling point aprotic solvents like toluene or dioxane are typically used.
Experimental Protocol: Buchwald-Hartwig Amination with an Aryl Bromide
-
Preparation: To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Reagent Addition: Add this compound (1.2 eq) and sodium tert-butoxide (3.4 eq).
-
Solvent: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times. Add anhydrous toluene (5 mL per mmol of aryl bromide).
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Visualization of Key Synthetic Transformations
Caption: Major synthetic pathways for derivatizing N-Isopropylazetidin-3-amine.
N-Alkylation: Direct Attachment of Alkyl Groups
Direct N-alkylation of the 3-amino group with alkyl halides provides a straightforward route to secondary and tertiary amines. However, overalkylation can be a significant side reaction.[12]
Causality of Experimental Choices:
-
Base: A mild inorganic base like K₂CO₃ or an organic base like triethylamine is used to neutralize the HCl from the starting material and the hydrohalic acid formed during the reaction.
-
Solvent: Polar aprotic solvents such as acetonitrile or DMF facilitate the Sₙ2 reaction.
-
Stoichiometry: Careful control of the stoichiometry of the alkylating agent is necessary to minimize the formation of the dialkylated product. Using a slight excess of the amine can favor mono-alkylation.
Experimental Protocol: N-Alkylation with an Alkyl Bromide
-
Preparation: In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (3.0 eq) in acetonitrile (10 mL per mmol of amine).
-
Alkylation: Add the alkyl bromide (1.0 eq) and stir the mixture at 50-60 °C.
-
Reaction: Monitor the reaction by TLC or LC-MS. The reaction time will vary depending on the reactivity of the alkyl halide (typically 6-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Synthesis of Ureas and Sulfonamides
The 3-amino group can also be readily converted into ureas and sulfonamides, which are important functional groups in many bioactive molecules.
Urea Formation: The reaction of the free amine with an isocyanate is a high-yielding and clean method for the synthesis of ureas.[13]
Experimental Protocol: Urea Synthesis
-
Preparation and Neutralization: Following the neutralization procedure described in the N-acylation protocol, obtain a solution of the free N-Isopropylazetidin-3-amine in an aprotic solvent like DCM.
-
Reaction: To the stirred solution of the free amine at room temperature, add the desired isocyanate (1.0 eq) dropwise.
-
Completion: Stir the reaction mixture for 1-3 hours. The reaction is often quantitative and the product may precipitate from the solution.
-
Purification: If a precipitate forms, it can be collected by filtration and washed with a cold solvent. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or chromatography.
Sulfonamide Formation: Sulfonamides are typically prepared by reacting the amine with a sulfonyl chloride in the presence of a base.[14]
Experimental Protocol: Sulfonamide Synthesis
-
Preparation and Neutralization: Prepare a solution of the free amine as described in the N-acylation protocol.
-
Reaction: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq) portion-wise.
-
Completion: Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the N-acylation protocol.
Safety and Handling
This compound is a hydrochloride salt of an amine and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Amine hydrochlorides are generally stable solids but can be hygroscopic.[2] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific compound.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of derivatives with potential applications in drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the chemical space around this privileged scaffold. Successful derivatization hinges on the initial neutralization of the dihydrochloride salt to liberate the reactive free amine. By carefully selecting the appropriate synthetic strategy and optimizing reaction conditions, a diverse library of novel compounds can be efficiently generated for biological evaluation.
References
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The preparation of amides by copper-mediated oxidative coupling of aldehydes and amine hydrochloride salts. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis.
-
Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]
-
Bosiak, M. J., et al. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594–17605. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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Leggett, D. (2012). Safety Notables: Information from the Literature. Organic Process Research & Development, 16(12), 1893-1897. [Link]
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Chemistry Help. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]
-
LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. Retrieved from [Link]
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Tenti, G., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(23), 5757. [Link]
-
El-Faham, A., et al. (2020). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Advances, 10(58), 35193–35205. [Link]
-
Siddiqui, I. R., et al. (2003). Tertiary amines promoted synthesis of symmetrical 1,3-disubstituted ureas. Natural Product Research, 17(5), 351–354. [Link]
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-
Ripka, A. S., et al. (2003). First practical synthesis of formamidine ureas and derivatives. Organic Letters, 5(9), 1531–1533. [Link]
-
Norris, J. (2018, April 10). Reductive Amination [Video]. YouTube. [Link]
-
OC-TV. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. [Link]
-
University of California. (n.d.). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. eScholarship. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
- Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]
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ResearchGate. (n.d.). Sulfonylation of amino acid esters hydrochloride. Retrieved from [Link]
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- Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.
-
ResearchGate. (n.d.). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. Retrieved from [Link]
- Google Patents. (n.d.). CA1201439A - Procede de preparation de nouveaux derives de l'acide 3-amino 2-oxo azetidine 1-sulfamique.
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N-Alkylation of Azetidin-3-amine: A Comprehensive Guide to Synthetic Protocols
The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and target binding affinity.[1][2] The strategic functionalization of the azetidin-3-amine scaffold, particularly through N-alkylation, opens a gateway to a vast chemical space for the synthesis of novel small molecules in drug discovery programs. This guide provides detailed application notes and protocols for the N-alkylation of azetidin-3-amine, designed for researchers, scientists, and drug development professionals.
Introduction to N-Alkylated Azetidin-3-amines
Azetidin-3-amines are valuable building blocks in the synthesis of a wide range of biologically active compounds.[3][4] Their N-alkylation allows for the introduction of various substituents, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological profile. The primary methods for achieving N-alkylation of azetidin-3-amine include reductive amination, direct alkylation with alkyl halides, and palladium-catalyzed N-arylation (Buchwald-Hartwig amination). The choice of method depends on the desired substituent, the scale of the reaction, and the functional group tolerance of the starting materials.
Reductive Amination: A Versatile and Controlled Approach
Reductive amination is a highly efficient and widely used method for the N-alkylation of primary and secondary amines.[5][6] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding alkylated amine.[7][8] This method is favored for its broad substrate scope, operational simplicity, and the avoidance of over-alkylation, a common side reaction in direct alkylation methods.[7][9]
Mechanism of Reductive Amination
The reaction proceeds in two main steps under weakly acidic conditions. First, the nucleophilic amine attacks the carbonyl carbon to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an iminium ion, which is then reduced by a hydride reagent to the final N-alkylated amine.
Diagram: Reductive Amination Workflow
Caption: General workflow for the reductive amination of azetidin-3-amine.
Protocol: N-Benzylation of Azetidin-3-amine via Reductive Amination
This protocol details the synthesis of N-benzyl-azetidin-3-amine as a representative example.
Materials:
-
Azetidin-3-amine dihydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add azetidin-3-amine dihydrochloride (1.0 eq).
-
Dissolve the amine salt in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) to the solution to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
Add benzaldehyde (1.0-1.2 eq) to the solution via syringe and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a separate container, weigh sodium triacetoxyborohydride (1.2-1.5 eq) and add it portion-wise to the reaction mixture over 10-15 minutes. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[7]
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent that does not reduce the starting aldehyde or ketone.[7] |
| Solvent | Dichloromethane (DCM) | A common aprotic solvent that is suitable for both imine formation and reduction. |
| Base | Triethylamine (TEA) or DIPEA | Used to neutralize the hydrochloride salt of the starting amine. |
| Stoichiometry | Aldehyde/Ketone (1.0-1.2 eq), Reducing Agent (1.2-1.5 eq) | A slight excess of the carbonyl compound and reducing agent ensures complete conversion of the amine. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 12-24 hours | Sufficient time for both imine formation and reduction. |
Direct Alkylation with Alkyl Halides
Direct N-alkylation of azetidin-3-amine with alkyl halides is a straightforward method for introducing alkyl groups.[10] However, this reaction can be prone to over-alkylation, leading to the formation of quaternary ammonium salts, especially with reactive alkyl halides.[9][10] The use of a bulky, non-nucleophilic base can help to minimize this side reaction.[11][12]
General Considerations
The success of direct alkylation depends on several factors, including the reactivity of the alkyl halide, the basicity of the amine, and the choice of base and solvent. Primary alkyl halides are generally more suitable than secondary or tertiary halides, which can undergo elimination side reactions.
Diagram: Direct Alkylation and Over-alkylation
Caption: Reaction scheme for direct alkylation and the potential for over-alkylation.
Protocol: N-Ethylation of Azetidin-3-amine using Ethyl Iodide
Materials:
-
Azetidin-3-amine
-
Ethyl iodide
-
Diisopropylethylamine (DIPEA) (Hünig's base)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of azetidin-3-amine (1.0 eq) in acetonitrile (ACN) or N,N-dimethylformamide (DMF), add diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Add ethyl iodide (1.1 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[11][12]
| Parameter | Condition | Rationale |
| Alkylating Agent | Ethyl iodide | A reactive primary alkyl halide suitable for N-alkylation. |
| Base | Diisopropylethylamine (DIPEA) | A non-nucleophilic, sterically hindered base that minimizes the formation of quaternary ammonium salts.[11][12] |
| Solvent | Acetonitrile (ACN) or DMF | Polar aprotic solvents that facilitate SN2 reactions. |
| Temperature | Room Temperature to 50 °C | Mild conditions are generally sufficient for the reaction. |
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl azetidines.[13][14] This method is particularly valuable for introducing aromatic and heteroaromatic substituents that are not accessible through traditional N-alkylation methods.[15][16]
Key Components of the Buchwald-Hartwig Amination
The reaction typically involves an aryl halide or triflate, an amine, a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence the reaction rate and substrate scope.[14][17]
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: N-Phenylation of Azetidin-3-amine
Materials:
-
Azetidin-3-amine
-
Bromobenzene or Iodobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Toluene or Dioxane, anhydrous and degassed
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry reaction vessel.
-
Add the aryl halide (1.0 eq) and azetidin-3-amine (1.2 eq).
-
Add anhydrous, degassed toluene or dioxane to the vessel.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[13][14]
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | A common and effective catalyst system for Buchwald-Hartwig amination. |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base required for the deprotonation of the amine. |
| Solvent | Toluene or Dioxane | Anhydrous and degassed solvents are crucial to prevent catalyst deactivation. |
| Temperature | 80-110 °C | Elevated temperatures are typically required for efficient coupling. |
Purification and Characterization
The purification of N-alkylated azetidin-3-amines is typically achieved by silica gel column chromatography. The choice of eluent will depend on the polarity of the product. Characterization of the final products should be performed using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the N-alkylated product.[18]
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
The N-alkylation of azetidin-3-amine is a fundamental transformation in the synthesis of novel chemical entities for drug discovery. This guide has provided detailed protocols and insights into three key methods: reductive amination, direct alkylation, and Buchwald-Hartwig amination. By understanding the principles and practical considerations of each method, researchers can effectively synthesize a diverse range of N-substituted azetidin-3-amine derivatives for their specific research needs.
References
-
Wang, B. J., & Duncton, M. A. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
-
Wang, B. J., & Duncton, M. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]
- Kaabi, A., et al. (2022).
-
Wang, B. J., & Duncton, M. A. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]
-
Trauner, F., et al. (2021). Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. [Link]
-
ACS Publications. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Amine alkylation. [Link]
-
ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]
-
Chemistry Steps. Aldehydes and Ketones to Amines. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ResearchGate. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Royal Society of Chemistry. (2018). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Syracuse University. (2014). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]
-
Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2007). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. [Link]
-
University of Groningen. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Research Portal. [Link]
-
Royal Society of Chemistry. (2011). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry. [Link]
-
Advanced Journal of Chemistry. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]
-
DTIC. (1965). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
-
Royal Society of Chemistry. (2009). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions. [Link]
-
Korea University. (2009). Functionalised azetidines as ligands: Species derived by selective alkylation at substituent-nitrogen. Pure. [Link]
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Application Notes & Protocols: The Strategic Incorporation of n-Isopropylazetidin-3-amine dihydrochloride in the Synthesis of Bioactive Molecules
Abstract
The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to impart conformational rigidity, improve metabolic stability, and provide novel three-dimensional exit vectors for structure-activity relationship (SAR) exploration.[1][2] This four-membered saturated heterocycle offers a compelling balance between the flexibility of open-chain analogues and the steric bulk of larger rings like pyrrolidine or piperidine.[3] Among the diverse array of functionalized azetidines, n-Isopropylazetidin-3-amine stands out as a particularly valuable building block. This guide provides an in-depth exploration of its application, focusing on the practical handling of its dihydrochloride salt and detailing robust protocols for its incorporation into complex molecules, particularly through amide bond formation.
The Rationale: Why Choose the N-Isopropylazetidine Moiety?
The strategic decision to incorporate the N-isopropylazetidin-3-amino motif into a drug candidate is driven by several key principles of modern drug design:
-
Conformational Constraint: The strained four-membered ring restricts the rotational freedom of the molecular backbone. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[1]
-
Improved Physicochemical Properties: As a "bioisostere" for more common motifs, the azetidine ring can modulate properties like solubility and lipophilicity (LogP). The nitrogen atom acts as a hydrogen bond acceptor, while the overall compact structure helps to maintain a lower molecular weight compared to larger heterocyclic systems.
-
Metabolic Stability: The azetidine ring is generally more stable to metabolic degradation than its three-membered aziridine counterpart and can offer different metabolic profiles compared to larger rings.
-
Three-Dimensional Diversity: The N-isopropyl group and the C-3 amino functionality provide distinct vectors for substitution, allowing chemists to probe the steric and electronic requirements of a binding pocket in a well-defined three-dimensional space. This is particularly valuable in fragment-based drug design and lead optimization.[1][4] The isopropyl group itself can fill small hydrophobic pockets or serve as a steric shield.
The dihydrochloride salt form of n-Isopropylazetidin-3-amine is supplied to ensure long-term stability, ease of handling, and to prevent the volatility and reactivity associated with the free amine.[5][6] However, for synthetic reactions, neutralization to the free base is a critical first step.
Core Synthetic Workflow: From Salt to Product
The primary application of n-Isopropylazetidin-3-amine dihydrochloride is as a nucleophile, most commonly in amide coupling reactions to form a new C-N bond. The overall process requires careful handling of the salt, efficient coupling, and rigorous purification.
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Application Notes and Protocols: The Strategic Use of n-Isopropylazetidin-3-amine dihydrochloride in Parallel Synthesis for Accelerated Drug Discovery
Introduction: The Azetidine Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel chemical entities with optimized pharmacological profiles is paramount. Small, strained ring systems have emerged as powerful tools for medicinal chemists, offering a unique combination of properties that can lead to improved potency, selectivity, and pharmacokinetic characteristics. Among these, the azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention.[1][2] Its inherent conformational rigidity allows for a more defined spatial arrangement of substituents, which can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding.[3] This structural constraint, coupled with the polar nature of the nitrogen atom, makes azetidine a "privileged scaffold" – a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target.
The incorporation of azetidine moieties into drug candidates has been shown to favorably modulate key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity.[4] Consequently, functionalized azetidines are highly sought-after building blocks in the construction of compound libraries for high-throughput screening (HTS) and lead optimization campaigns.[1] This application note provides a detailed guide for the effective utilization of n-Isopropylazetidin-3-amine dihydrochloride , a versatile and readily available building block, in parallel synthesis workflows to rapidly generate diverse libraries of novel compounds. We will delve into detailed protocols for key chemical transformations, offering insights into the rationale behind experimental choices and providing a framework for the successful integration of this valuable reagent into your drug discovery programs.
Core Building Block Profile: this compound
| Property | Value |
| IUPAC Name | N-isopropylazetidin-3-amine;dihydrochloride |
| Molecular Formula | C₆H₁₆Cl₂N₂ |
| Molecular Weight | 187.11 g/mol |
| Appearance | White to off-white solid |
| Key Feature | Dihydrochloride salt requiring in-situ neutralization |
Handling and Storage: As a dihydrochloride salt, n-Isopropylazetidin-3-amine is typically a stable, crystalline solid that is less prone to degradation than its corresponding free base. It is, however, hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. For use in solution-phase parallel synthesis, it is crucial to account for the presence of two equivalents of hydrochloric acid. This is typically achieved by the addition of at least two equivalents of a non-nucleophilic base to liberate the free amine in situ.
Application 1: Parallel Amide Library Synthesis
Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry. The following protocol outlines a robust method for the parallel synthesis of an amide library using this compound and a diverse set of carboxylic acids.
Protocol 1: HATU-Mediated Parallel Amide Coupling
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling agent, which is known for its high efficiency and low rate of epimerization.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of this compound in anhydrous Dimethylformamide (DMF).
-
Prepare a 0.5 M solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.
-
Prepare a 0.22 M solution of HATU in anhydrous DMF.
-
-
Reaction Plate Preparation:
-
Into each well of a 96-well reaction block, add 200 µL of a 0.2 M solution of a unique carboxylic acid in DMF (0.04 mmol, 1.0 eq). A pre-aliquoted library of carboxylic acids is ideal for this step.
-
-
Reagent Addition (Automated or Manual):
-
To each well, add 200 µL of the this compound stock solution (0.04 mmol, 1.0 eq).
-
Add 240 µL of the DIPEA stock solution (0.12 mmol, 3.0 eq). This provides sufficient base to neutralize the dihydrochloride salt and facilitate the coupling reaction.
-
Initiate stirring and then add 200 µL of the HATU stock solution (0.044 mmol, 1.1 eq) to each well.
-
-
Reaction Incubation:
-
Seal the reaction block securely.
-
Allow the reactions to proceed at room temperature for 12-16 hours with continuous agitation.
-
-
Work-up and Purification:
-
Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the products by adding 1 mL of ethyl acetate to each well, sealing the block, and agitating vigorously. Allow the layers to separate.
-
The organic layer can be isolated and purified via techniques suitable for parallel processing, such as solid-phase extraction (SPE) or preparative HPLC-MS.
-
Workflow Diagram: Parallel Amide Synthesis
Caption: One-pot workflow for parallel reductive amination.
Expected Results: A Diverse Substituted Amine Library
| Carbonyl Partner | Product Structure | Expected Yield (%) | Purity (%) |
| Benzaldehyde | N-benzyl-N-isopropylazetidin-3-amine | 70-85 | >95 |
| 4-Methoxybenzaldehyde | N-(4-methoxybenzyl)-N-isopropylazetidin-3-amine | 75-90 | >95 |
| Cyclohexanone | N-cyclohexyl-N-isopropylazetidin-3-amine | 65-80 | >90 |
| Acetone | N-isopropyl-N-isopropylazetidin-3-amine | 50-65 | >90 |
Application 3: Parallel Urea and Thiourea Synthesis
Urea and thiourea motifs are prevalent in biologically active molecules. This protocol facilitates the rapid synthesis of a library of ureas by reacting n-Isopropylazetidin-3-amine with a diverse set of isocyanates. A similar protocol can be applied using isothiocyanates to generate a thiourea library.
Protocol 3: Parallel Urea Formation
This protocol is straightforward and generally high-yielding, as the reaction between an amine and an isocyanate is typically rapid and clean.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of this compound in anhydrous Tetrahydrofuran (THF).
-
Prepare a 0.5 M solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous THF.
-
-
Reaction Plate Preparation:
-
Into each well of a 96-well reaction block, add 200 µL of a 0.2 M solution of a unique isocyanate in THF (0.04 mmol, 1.0 eq).
-
-
Reagent Addition:
-
To each well, add 200 µL of the this compound stock solution (0.04 mmol, 1.0 eq).
-
Add 160 µL of the DIPEA stock solution (0.08 mmol, 2.0 eq) to liberate the free amine.
-
-
Reaction Incubation:
-
Seal the reaction block and agitate at room temperature for 4-8 hours. The reaction progress can be monitored by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, the solvent can be removed in vacuo.
-
The residue can be redissolved in a suitable solvent like DMSO for direct biological screening or purified by preparative HPLC-MS. For many applications, the crude product may be of sufficient purity.
-
Workflow Diagram: Parallel Urea Synthesis
Caption: A streamlined workflow for parallel urea library synthesis.
Conclusion
This compound is a highly valuable and versatile building block for parallel synthesis. Its incorporation can introduce a desirable, conformationally restricted scaffold into compound libraries, thereby increasing the probability of identifying high-quality hit and lead compounds. The dihydrochloride form ensures stability and ease of handling, while straightforward in-situ free-basing protocols, as detailed in this note, allow for its seamless integration into high-throughput synthesis workflows. By leveraging robust and well-established reactions such as amide coupling, reductive amination, and urea formation, researchers can rapidly and efficiently explore a vast chemical space around the privileged azetidine core, accelerating the pace of drug discovery.
References
-
Kaur, M., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100104. [Link]
-
Tarn, T. A., et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 145(44), 24101–24112. [Link]
-
Perdicchia, D. (2024). Recent progress in reductive amination reaction. ResearchGate. [Link]
-
Das, J. P., & Enthaler, S. (2014). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Beilstein Journal of Organic Chemistry, 10, 2341–2348. [Link]
-
Kim, J., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 90(41), 14701–14708. [Link]
Sources
Application Notes & Protocols: Strategic Coupling of N-Isopropylazetidin-3-amine Dihydrochloride in Medicinal Chemistry
Introduction: The Strategic Value of the Azetidine Motif
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its unique conformational properties, ability to act as a rigid spacer, and capacity to improve physicochemical properties such as solubility and metabolic stability make it a highly desirable building block. N-Isopropylazetidin-3-amine, in particular, offers a versatile synthetic handle—a secondary amine—for constructing diverse molecular architectures. It is typically supplied as a dihydrochloride salt to enhance stability and ease of handling. However, this salt form necessitates specific strategic considerations during coupling reactions to ensure efficient and successful synthesis.
This guide provides an in-depth analysis and detailed protocols for three fundamental coupling reactions involving N-Isopropylazetidin-3-amine dihydrochloride:
-
Amide Bond Formation: For the synthesis of novel carboxamides.
-
Reductive Amination: For the creation of complex tertiary amines.
-
Buchwald-Hartwig Amination: For the construction of aryl- and heteroaryl-amine linkages.
The protocols herein are designed to provide not just a procedural checklist, but a foundational understanding of the causality behind each experimental choice, empowering researchers to adapt and troubleshoot effectively.
The Critical First Step: In Situ Liberation of the Free Amine
N-Isopropylazetidin-3-amine is provided as a dihydrochloride salt, meaning both the azetidine nitrogen and the exocyclic amine are protonated. For the exocyclic secondary amine to act as a nucleophile in any coupling reaction, it must first be deprotonated to its free base form.[1] This is the most critical parameter for success.
Core Principle: A stoichiometric amount of base is required to neutralize the hydrochloride salt before the coupling reaction can proceed. The choice of base is dictated by the specific reaction chemistry to avoid side reactions.
-
For Amide Coupling & Reductive Amination: Non-nucleophilic, sterically hindered organic bases are preferred. N,N-Diisopropylethylamine (DIPEA, Hünig's base) or triethylamine (TEA) are excellent choices.[1] They are strong enough to deprotonate the ammonium salt but are too bulky to compete as nucleophiles in the primary reaction.
-
For Buchwald-Hartwig Amination: Strong inorganic bases are typically required as part of the catalytic cycle.[2] Bases like sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used. These bases are more than sufficient to neutralize the starting material's salt form.
Stoichiometric Consideration: Since it is a di hydrochloride salt, at least 2.0 equivalents of base are theoretically required to liberate the free amine. In practice, a slight excess (e.g., 2.1-2.5 equivalents) is often used to drive the equilibrium and neutralize any adventitious acid. For amide couplings, an additional equivalent of base is needed to deprotonate the carboxylic acid partner.[3]
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is one of the most frequently performed reactions in drug discovery.[4][5] The direct condensation of a carboxylic acid and an amine is kinetically slow, requiring activation of the carboxylic acid.[6] Uronium/aminium-based reagents like HATU are exceptionally effective for this transformation, especially with challenging substrates.[6][7]
Mechanism of HATU-Mediated Coupling
The reaction proceeds through a highly efficient, multi-step pathway that minimizes side reactions and racemization.[6][7]
-
Base-Mediated Deprotonation: A non-nucleophilic base (DIPEA) deprotonates both the carboxylic acid and the this compound.[3][8]
-
Active Ester Formation: The resulting carboxylate anion attacks the electrophilic carbon of HATU.[3] This forms a highly reactive OAt-active ester intermediate, releasing tetramethylurea as a byproduct.[7][8]
-
Nucleophilic Attack: The liberated, nucleophilic N-Isopropylazetidin-3-amine attacks the carbonyl carbon of the active ester. The pyridine nitrogen within the HOAt leaving group is believed to stabilize the transition state through hydrogen bonding, accelerating the reaction.[7] This forms the final amide product.
Visualization of Amide Coupling Workflow
Caption: Workflow for HATU-mediated amide coupling.
Detailed Protocol: HATU-Mediated Amide Coupling
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)[7]
-
N,N-Diisopropylethylamine (DIPEA) (3.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add DIPEA (3.5 eq) dropwise to the stirred solution. Rationale: This ensures neutralization of the amine salt and activation of the acid without excessive heat generation.[9][10]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). Rationale: This removes unreacted acid, DMF, and water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
| Parameter | Recommended Condition | Rationale & Notes |
| Coupling Reagent | HATU, HBTU, PyBOP | HATU is highly efficient for hindered amines and reduces racemization risk.[6] |
| Base | DIPEA, TEA | Non-nucleophilic base is crucial. Use ~3.5 eq: 2 eq for the amine salt, 1 eq for the acid, and a slight excess. |
| Solvent | DMF, DCM, ACN | DMF is generally preferred for its excellent solvating properties.[7] Ensure it is anhydrous. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic activation step. Most couplings proceed efficiently at room temperature. |
| Equivalents (Amine) | 1.0 - 1.2 eq | A slight excess of the amine can help drive the reaction to completion. |
Reductive Amination: Forging C-N Single Bonds
Reductive amination is a robust and highly versatile method for synthesizing secondary and tertiary amines by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent.[11][12] The key to success is using a reducing agent that selectively reduces the intermediate iminium ion much faster than it reduces the starting carbonyl compound.[13][14]
Mechanism of Reductive Amination with NaBH(OAc)₃
-
Amine Liberation: As before, a base (DIPEA or TEA) is added to liberate the free N-Isopropylazetidin-3-amine from its dihydrochloride salt.
-
Iminium Ion Formation: The free amine undergoes a condensation reaction with the aldehyde or ketone. This initially forms a hemiaminal intermediate, which then dehydrates to form a positively charged iminium ion. This step is often catalyzed by mild acid, such as the acetic acid byproduct from the reducing agent.[15]
-
Selective Hydride Reduction: Sodium triacetoxyborohydride, NaBH(OAc)₃, is a mild and selective reducing agent.[14] It is not potent enough to readily reduce aldehydes or ketones but reacts rapidly with the more electrophilic iminium ion.[13][15] A hydride is delivered to the carbon of the C=N⁺ bond, yielding the final tertiary amine product.
Visualization of Reductive Amination Protocol
Caption: One-pot reductive amination workflow.
Detailed Protocol: Reductive Amination with NaBH(OAc)₃
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.2 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aq. NaHCO₃, Water, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a flask under an inert atmosphere, add the aldehyde or ketone (1.0 eq), this compound (1.2 eq), and anhydrous DCE (or DCM) to a concentration of ~0.2 M.
-
Add DIPEA (2.5 eq) and stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10-15 minutes. Caution: The addition may be mildly exothermic and cause gas evolution.
-
Stir the reaction at room temperature for 2 to 16 hours. The reaction is typically complete overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final tertiary amine.
| Parameter | Recommended Condition | Rationale & Notes |
| Reducing Agent | NaBH(OAc)₃ | Highly selective for iminium ions over carbonyls, allowing for a one-pot procedure.[14] NaBH₃CN is also effective but is toxic.[15] |
| Base | DIPEA, TEA | Required to liberate the free amine. A slight excess is sufficient. |
| Solvent | DCE, DCM, THF | Chlorinated solvents are common.[14] THF is also a good option. |
| pH Control | Mildly acidic conditions (in situ) | Acetic acid generated from the reductant helps catalyze imine formation.[15] The reaction should not be strongly acidic.[16] |
| Equivalents (Amine) | 1.1 - 1.3 eq | A slight excess of the amine component is typical. |
Buchwald-Hartwig Amination: Accessing Aryl Amines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides/triflates and amines.[17][18] This reaction has revolutionized the synthesis of aromatic amines, which are common motifs in pharmaceuticals.[17]
Mechanism of Buchwald-Hartwig Amination
The reaction proceeds via a catalytic cycle involving a palladium complex.[17][19]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) complex.[2][19]
-
Amine Coordination & Deprotonation: The N-Isopropylazetidin-3-amine (liberated by the strong base in the reaction mixture) coordinates to the Pd(II) center. The strong base (e.g., NaOtBu) then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is the key bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C(aryl)-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2][17][19]
Visualization of Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 eq)
-
This compound (1.3 eq)
-
Pd₂(dba)₃ (2.5 mol%) or a suitable pre-catalyst (e.g., BrettPhos Pd G4)
-
Buchwald Ligand (e.g., Xantphos, RuPhos) (5-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.8 eq)
-
Anhydrous Toluene or Dioxane
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Glovebox Recommended: This reaction is sensitive to oxygen. All manipulations should be performed under an inert atmosphere in a glovebox or using robust Schlenk techniques.
-
To a dry Schlenk tube or vial, add the Pd source (e.g., Pd₂(dba)₃), the phosphine ligand, and the strong base (NaOtBu).
-
Add the aryl halide (1.0 eq) and the this compound (1.3 eq).
-
Add anhydrous, degassed solvent (Toluene or Dioxane, ~0.1 M).
-
Seal the vessel tightly and heat the reaction to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Reactions can take from 4 to 24 hours.
-
After completion, cool the reaction to room temperature. Dilute with an organic solvent like EtOAc and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale & Notes |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ with a ligand; or a pre-catalyst. | Pre-catalysts are often more air-stable and reliable.[19] |
| Ligand | Xantphos, RuPhos, BrettPhos | The choice of ligand is critical and depends on the substrates. Bulky, electron-rich phosphine ligands are standard.[2][19] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is essential for the catalytic cycle.[2][20] NaOtBu is very common. |
| Solvent | Toluene, Dioxane, t-BuOH | Anhydrous and degassed solvents are mandatory to prevent catalyst deactivation.[20] |
| Temperature | 80 - 110 °C | Elevated temperatures are usually required to drive the reaction.[20] |
Conclusion and Best Practices
This compound is a valuable building block for introducing the N-isopropylazetidine motif into drug candidates. Successful coupling hinges on the critical initial step: the quantitative, in situ liberation of the nucleophilic free amine using an appropriate base.
-
For amide coupling , high-efficiency uronium reagents like HATU with an organic base provide a reliable and rapid method.
-
For reductive amination , the use of a selective hydride source like NaBH(OAc)₃ in a one-pot protocol is a highly effective strategy.
-
For C(aryl)-N bond formation , the Buchwald-Hartwig amination offers a powerful, albeit technically demanding, route that requires careful control of inert atmosphere and reagent quality.
By understanding the mechanisms and rationale behind these protocols, researchers can confidently employ this versatile reagent to accelerate their discovery programs.
References
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Wikipedia. HATU. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
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ACS Omega. Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. [Link]
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YouTube. Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]
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YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]
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Myers, A. Chem 115 Handout. [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
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Journal of Chemical Education. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]
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PubMed. Amidation reactions from the direct coupling of metal carboxylate salts with amines. [Link]
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Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
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ScienceDirect. Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]
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The Journal of Organic Chemistry. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. [Link]
-
PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
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-
Reddit. Hydrochloride salt of amine : r/OrganicChemistry. [Link]
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-
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PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
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Fisher Scientific. Amide Synthesis. [Link]
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The Strategic Deployment of 3-Aminoazetidines in Modern Drug Discovery: A Guide for Researchers
The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a perpetual challenge in drug discovery. In this landscape, the strategic incorporation of unique chemical scaffolds is paramount. Among these, the 3-aminoazetidine moiety has emerged as a powerful and versatile building block, offering a compelling combination of structural rigidity, desirable physicochemical properties, and synthetic accessibility. This guide provides an in-depth exploration of the application of 3-aminoazetidines, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective for researchers, scientists, and drug development professionals.
The Azetidine Advantage: Why 3-Aminoazetidines are Gaining Prominence
Azetidines, as saturated four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in medicinal chemistry.[1] Their inherent ring strain, approximately 25 kcal/mol, makes them valuable synthetic handles.[1] The incorporation of an amino group at the 3-position further enhances their utility, providing a key vector for diversification and interaction with biological targets.
Key advantages of incorporating the 3-aminoazetidine scaffold include:
-
Structural Rigidity and Conformational Constraint: The compact, rigid nature of the azetidine ring reduces the conformational flexibility of a molecule. This can lead to higher binding affinity and selectivity for the target protein by minimizing the entropic penalty upon binding.[2]
-
Improved Physicochemical Properties: Azetidine-containing compounds often exhibit enhanced aqueous solubility and metabolic stability compared to their more lipophilic carbocyclic or larger heterocyclic counterparts.[3] This can translate to improved pharmacokinetic profiles, a critical factor in drug development.
-
Bioisosteric Replacement: The 3-aminoazetidine moiety can serve as a bioisostere for other common functional groups or ring systems, such as piperidines, pyrrolidines, or even acyclic diamines.[3][4] This allows for the fine-tuning of a molecule's properties to overcome liabilities such as poor metabolic stability or off-target effects.[4]
-
Access to Novel Chemical Space: The unique three-dimensional arrangement of substituents on the azetidine ring provides access to underexplored areas of chemical space, increasing the probability of identifying novel and potent drug candidates.[3]
Applications in Diverse Therapeutic Areas
The versatility of the 3-aminoazetidine scaffold is evident in its application across a wide range of therapeutic areas.
Central Nervous System (CNS) Disorders
The ability of 3-aminoazetidine derivatives to modulate neurotransmitter levels has made them particularly valuable in the development of treatments for CNS disorders.[5]
-
Triple Reuptake Inhibitors (TRIs) for Depression: A significant application of 3-aminoazetidines has been in the design of TRIs, which simultaneously block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[4][6] This approach is believed to offer a broader spectrum of antidepressant activity.[4] The 3-aminoazetidine core can act as a bioisosteric replacement for other scaffolds, leading to compounds with optimized potency and pharmacokinetic properties.[4] For instance, the replacement of a carbon atom with a nitrogen atom in a 3-α-oxyazetidine template led to the development of novel 3-aminoazetidine-based TRIs.[4]
Oncology
In the realm of oncology, 3-aminoazetidines have been incorporated into potent and selective kinase inhibitors.
-
Kinase Inhibitors: Kinases are a major class of drug targets in cancer. The 3-aminoazetidine scaffold can be utilized to orient key pharmacophoric groups in the ATP-binding pocket of kinases, leading to potent inhibition. For example, compounds incorporating a 3-amino-1H-pyrazole moiety have been developed as inhibitors of the understudied PCTAIRE family of kinases, which are implicated in various cancers.[7][8]
G-Protein Coupled Receptor (GPCR) Modulation
GPCRs represent the largest family of cell surface receptors and are targets for a significant portion of approved drugs.[9][10] 3-Aminoazetidines have been explored as components of allosteric modulators of GPCRs.[9]
-
Allosteric Modulators: Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site (orthosteric site).[11][12] This can lead to more subtle and selective modulation of receptor activity. The rigid nature of the 3-aminoazetidine scaffold can be advantageous in designing ligands that fit into specific allosteric pockets.[9]
Synthetic Strategies and Key Protocols
The successful application of 3-aminoazetidines in drug discovery is underpinned by robust and versatile synthetic methodologies. The secondary amine of the azetidine ring is a key handle for introducing a wide variety of substituents.[13]
General Workflow for N-Functionalization
The following diagram illustrates a general workflow for the N-functionalization of a protected 3-aminoazetidine, a common starting point in many synthetic campaigns.
Caption: General workflow for N-functionalization of 3-aminoazetidines.
Protocol: Reductive Amination of 3-Aminoazetidine Derivatives[4]
This protocol describes a common method for introducing substituents onto the exocyclic nitrogen of a 3-aminoazetidine via reductive amination.
Materials:
-
N-Boc-3-aminoazetidine
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a round-bottom flask, add N-Boc-3-aminoazetidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq).
-
Dissolve the reactants in anhydrous DCM or DCE.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.[13]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion without affecting other functional groups like esters or amides.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the N-alkylated product.
Protocol: N-Acylation of 3-Aminoazetidine Derivatives[13]
This protocol outlines the formation of an amide bond on the exocyclic nitrogen of a 3-aminoazetidine.
Materials:
-
N-Boc-3-aminoazetidine
-
Acyl chloride or anhydride (1.1 eq)
-
Triethylamine (Et₃N) or pyridine (1.5 eq)
-
Dichloromethane (DCM)
-
1 M HCl (for Et₃N workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve N-Boc-3-aminoazetidine (1.0 eq) and triethylamine or pyridine (1.5 eq) in anhydrous DCM in a round-bottom flask. Causality Note: The base is required to neutralize the HCl generated during the reaction.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.
-
Quench the reaction with water.
-
Wash the organic layer sequentially with 1 M HCl (if using Et₃N), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-acylated azetidine.
Physicochemical and Pharmacokinetic Considerations
The incorporation of a 3-aminoazetidine moiety can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Impact on Physicochemical Properties
The introduction of the polar 3-aminoazetidine group generally leads to:
-
Increased Polarity and Solubility: This can be advantageous for improving oral bioavailability and reducing off-target toxicity associated with highly lipophilic compounds.
-
Increased Fraction of sp³-hybridized Carbons (Fsp³): A higher Fsp³ is often associated with improved clinical success rates, as it can lead to better binding to target proteins and improved metabolic stability.[3]
-
Reduced Lipophilicity (logP/logD): This can be beneficial for CNS-targeted drugs, where a delicate balance of lipophilicity is required for blood-brain barrier penetration.[14][15]
Pharmacokinetic Profile of a 3-Aminoazetidine Derivative
The following table presents pharmacokinetic data for a representative 3-aminoazetidine derivative developed as a triple reuptake inhibitor.[4]
| Parameter | Oral (10 mg/kg) | Intravenous (5.0 mg/kg) |
| AUC₀₋∞ (µg·min/mL) | 17.0 | 60.0 |
| AUCₗₐₛₜ (µg·min/mL) | 16.3 | 55.8 |
| T₁/₂ (min) | 100.2 | 136.1 |
Data for compound 10dl from[4].
These data indicate that the compound has oral bioavailability and a reasonable half-life, supporting its potential for further development.
Future Perspectives and Conclusion
The application of 3-aminoazetidines in drug discovery is a rapidly evolving field. Future directions are likely to include:
-
Development of Novel Synthetic Methodologies: The discovery of new and more efficient ways to synthesize and functionalize the 3-aminoazetidine core will further expand its utility.[16][17]
-
Exploration in New Therapeutic Areas: The unique properties of this scaffold will undoubtedly lead to its application in a broader range of diseases.
-
Use in Fragment-Based Drug Discovery (FBDD): The rigid nature of the 3-aminoazetidine core makes it an ideal fragment for FBDD campaigns.
References
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Han, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999–1004. [Link]
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Lowe, J. T., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]
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Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]
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Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]
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Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]
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Latorraca, N. R., et al. (2020). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 63(15), 8039–8063. [Link]
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Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of Organic Chemistry, 77(17), 7187–7211. [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1256334. [Link]
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Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]
-
Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of Organic Chemistry, 77(17), 7187–7211. [Link]
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Carreira, E. M., & Fessard, T. (2014). Azetidines in medicinal chemistry: a bioisosteric perspective. Chimia, 68(6), 410–415. [Link]
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Boyd, J. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]
-
Hu, Y., et al. (2019). Rapid Assembly of Saturated Nitrogen Heterocycles in One-Pot: Diazo-Heterocycle “Stitching” by N–H Insertion and Cyclization. Angewandte Chemie International Edition, 58(42), 15007–15011. [Link]
-
Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]
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Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]
-
Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of Organic Chemistry, 77(17), 7187–7211. [Link]
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Wuts, P. G. M. (2012). Application of Bioisosteres in Drug Design. University of Michigan. [Link]
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Knapp, S., et al. (2022). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
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Valant, C., et al. (2014). Novel Allosteric Modulators of G Protein-coupled Receptors. The Journal of Biological Chemistry, 289(40), 27415–27422. [Link]
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Broad Institute. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Broad Institute. [Link]
-
Knapp, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
-
Wooten, D., et al. (2020). Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. Frontiers in Endocrinology, 11, 577318. [Link]
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Zhang, D., et al. (2023). Allosteric modulation of G protein-coupled receptor signaling. The Journal of Biological Chemistry, 299(3), 102980. [Link]
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Somogyi, A., & Gugler, R. (1983). The pharmacokinetic basis for H2-antagonist drug interactions: concepts and implications. Clinical Pharmacokinetics, 8(6), 463–481. [Link]
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Manglik, A., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature, 648, 230–237. [Link]
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Zhang, J., et al. (2016). Pharmacokinetic Properties of Oral Lafutidine Tablets and the Effect of Food on Its Pharmacokinetics in Healthy Chinese Subjects. Advances in Therapy, 33(9), 1595–1606. [Link]
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Al-Ghazawi, M., et al. (2024). Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. Pharmaceuticals, 17(3), 280. [Link]
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Application Notes and Protocols for the Utilization of n-Isopropylazetidin-3-amine dihydrochloride in Library Synthesis
Introduction: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery
The azetidine motif has emerged as a privileged structure in contemporary medicinal chemistry.[1] This strained four-membered nitrogen-containing heterocycle offers a unique combination of properties that are highly sought after in the design of novel therapeutics. Its rigid, three-dimensional structure allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[2] Furthermore, the azetidine ring is known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while reducing lipophilicity.[3] These attributes make azetidine-containing building blocks, such as n-Isopropylazetidin-3-amine dihydrochloride, invaluable tools for the construction of diverse and innovative compound libraries aimed at exploring new chemical space.
This compound is a versatile building block that presents two key points for diversification in library synthesis. The secondary amine at the 3-position of the azetidine ring readily participates in common bond-forming reactions, such as amide coupling and reductive amination, allowing for the introduction of a wide array of substituents. The N-isopropyl group, on the other hand, provides a degree of steric bulk and lipophilicity that can be crucial for modulating the pharmacological profile of the final compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in library synthesis, complete with detailed protocols and expert insights.
Physicochemical Properties and Handling of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 888032-75-5 | [4] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [5] |
| Molecular Weight | 187.11 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed. | [2][7] |
Handling and Safety Precautions:
This compound should be handled with care in a well-ventilated laboratory fume hood.[7][8] As with all amine hydrochlorides, it is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Avoid inhalation of dust and contact with skin and eyes.[7][8] In case of contact, rinse the affected area thoroughly with water.[7] Due to its hygroscopic nature, it is recommended to store the compound under an inert atmosphere if possible.[7]
Core Applications in Library Synthesis: Detailed Protocols
The primary utility of this compound in library synthesis lies in its reactivity as a secondary amine. The following sections provide detailed, step-by-step protocols for two of the most common and powerful reactions for library diversification: amide bond formation and reductive amination.
Protocol 1: Amide Bond Formation via HATU Coupling
Amide coupling is a cornerstone of medicinal chemistry, and the use of modern coupling reagents allows for the efficient formation of amide bonds under mild conditions.[9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that minimizes side reactions and is suitable for a wide range of substrates.[9]
Reaction Scheme:
Caption: Workflow for Amide Coupling.
Protocol 2: Reductive Amination for C-N Bond Formation
Reductive amination is a versatile method for forming carbon-nitrogen bonds and is particularly useful for introducing diverse alkyl groups onto the azetidine nitrogen. [10]This one-pot procedure involves the formation of an iminium ion intermediate from the amine and a carbonyl compound, followed by in situ reduction. [10]Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent well-suited for this transformation. [11] Reaction Scheme:
Materials:
-
Aldehyde or ketone of interest
-
This compound (CAS: 888032-75-5)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
To a solution of the aldehyde or ketone (1.0 eq) in anhydrous DCE, add this compound (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.
-
Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCE or DCM (2 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary amine.
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride (STAB) is a mild reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound, minimizing the formation of alcohol byproducts. [11]* DIPEA is used to liberate the free amine from its dihydrochloride salt.
-
Anhydrous DCE or DCM are common solvents for reductive amination reactions as they are relatively non-reactive and provide good solubility for the reactants.
Caption: Workflow for Reductive Amination.
Library Design and Diversification Potential
The structure of this compound offers significant potential for creating diverse and structurally complex compound libraries. The secondary amine at the 3-position serves as a versatile handle for introducing a wide range of functional groups and scaffolds through the reactions described above and others. The N-isopropyl group, while fixed, contributes to the overall shape and lipophilicity of the molecules, which can be advantageous for targeting specific protein pockets.
The following diagram illustrates the diversification potential starting from this compound.
Caption: Library Diversification Strategy.
By employing a variety of commercially available carboxylic acids, aldehydes, ketones, sulfonyl chlorides, and alkyl halides, researchers can rapidly generate large and diverse libraries of novel compounds. This approach is highly amenable to parallel synthesis and high-throughput screening, accelerating the drug discovery process.
Conclusion
This compound is a valuable and versatile building block for the synthesis of compound libraries in drug discovery. Its rigid azetidine core and reactive secondary amine handle allow for the creation of structurally diverse molecules with potentially favorable physicochemical and pharmacological properties. The detailed protocols for amide coupling and reductive amination provided in this application note offer a solid foundation for researchers to effectively utilize this building block in their synthetic endeavors. By leveraging the principles and methodologies outlined herein, scientists can accelerate the exploration of new chemical space and advance the development of novel therapeutics.
References
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Arkat USA, Inc. 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc, 2022, (iii), 0-0. [Link]
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-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ChemRxiv. A Single-Step Synthesis of Azetidine-3-amines. [Link]
-
Organic Syntheses. azetidine. [Link]
-
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-
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- Google Patents.
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Application Notes and Protocols: A Guide to the Pharmacokinetics of Small Molecules Containing Azetidine Linkers
Introduction: The Rise of the Strained Ring in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of molecular linkers is a pivotal determinant of a drug candidate's pharmacokinetic profile and ultimate therapeutic efficacy. Among the saturated heterocyclic linkers, the four-membered azetidine ring has emerged as a "privileged scaffold".[1][2][3] Its growing popularity stems from a unique combination of properties: the rigid, three-dimensional structure can enhance binding affinity by minimizing the entropic penalty of protein-ligand interactions, while its compact, sp³-rich character often leads to improved physicochemical properties like solubility when compared to larger, more flexible analogues such as piperidine or pyrrolidine.[2][3][4]
However, the inherent ring strain that confers these advantages also introduces unique challenges.[5][6] This strain can render the azetidine moiety susceptible to specific metabolic or chemical degradation pathways not typically observed with larger ring systems.[5][6] Therefore, a thorough and tailored pharmacokinetic evaluation is not merely beneficial but essential for any drug development program involving azetidine-containing molecules.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret pharmacokinetic studies for this important class of compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key in vitro and in vivo assays, and offer insights into interpreting the resulting data to advance promising candidates.
Section 1: The Unique ADME Profile of Azetidine-Containing Molecules
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is fundamental. For azetidine-containing molecules, several key characteristics warrant special attention.
Metabolic Stability: A Double-Edged Sword
A primary driver for incorporating azetidine linkers is to enhance metabolic stability.[7][8]
-
Resistance to N-dealkylation: Larger saturated amines like piperidine and piperazine are often susceptible to cytochrome P450 (CYP)-mediated N-dealkylation, a common metabolic route leading to rapid clearance. The constrained nature of the azetidine ring significantly hinders this pathway, often resulting in a longer biological half-life and increased drug exposure.[7]
-
The Liability of Ring Strain - Ring Opening Pathways: The stability of the azetidine ring is highly context-dependent. Its inherent strain can create metabolic vulnerabilities.
-
Glutathione (GSH) Conjugation: An unusual metabolic pathway, independent of CYP450 enzymes, has been identified where the azetidine ring is opened via a nucleophilic attack by glutathione, a reaction catalyzed by Glutathione S-transferases (GSTs).[9] This can lead to the formation of multiple glutathione-related conjugates and represents a significant clearance mechanism.[9]
-
Chemical Instability: Certain substitution patterns can lead to acid-mediated intramolecular ring-opening.[5][6] This is a chemical stability issue, rather than a metabolic one, but it can occur under physiological conditions (e.g., in the stomach) and must be assessed early.[5][6]
-
Physicochemical Properties and Their Pharmacokinetic Impact
-
Basicity (pKa): The azetidine nitrogen is generally less basic (lower pKa) than that of its piperidine counterpart.[7] This can subtly alter a molecule's charge state at physiological pH, influencing properties like membrane permeability, target engagement, and off-target activity (e.g., hERG inhibition).[4]
-
Solubility and Lipophilicity: The replacement of larger, more lipophilic linkers with a compact azetidine ring can improve aqueous solubility and reduce lipophilicity, which are often desirable for optimizing drug-like properties.[2][10][11]
Section 2: In Vitro Pharmacokinetic Profiling: A Step-by-Step Guide
A robust panel of in vitro assays is the first step in characterizing the ADME properties of a new chemical entity.[12][13][14] The workflow below outlines the critical assays and provides the rationale for their inclusion.
Caption: Workflow for a typical rodent pharmacokinetic study.
Protocol 3.1: Rodent Pharmacokinetic Study (IV and PO)
-
Expert Rationale: This study design allows for the determination of fundamental pharmacokinetic parameters. The IV dose provides absolute clearance and volume of distribution, while the PO dose, when compared to the IV data, reveals the oral bioavailability. Rodents (typically rats) are used as a cost-effective and well-characterized model for initial in vivo assessment.
-
Methodology:
-
Animal Model: Use cannulated male Sprague-Dawley rats (n=3 per group) to facilitate serial blood sampling.
-
Formulation: Prepare a clear, sterile solution for IV administration (e.g., in saline/DMSO/solubilizer) and a solution or suspension for PO administration (e.g., in 0.5% methylcellulose).
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein or cannula.
-
PO Group: Administer a single dose (e.g., 5 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at pre-defined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma, following regulatory guidelines such as ICH M10. [15] * Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the compound into blank plasma.
-
Process the study samples, standards, and QCs using an appropriate extraction method (e.g., protein precipitation).
-
Analyze the samples by LC-MS/MS.
-
-
Data Analysis and Interpretation
The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix™ WinNonlin®.
| PK Parameter | Description | Significance |
| AUC (Area Under the Curve) | The total drug exposure over time. | A primary measure of the extent of drug absorption. |
| CL (Clearance) | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. |
| Vd (Volume of Distribution) | The theoretical volume that the total amount of administered drug would occupy to provide the same concentration as it is in blood plasma. | Indicates how extensively the drug is distributed into tissues versus remaining in the plasma. |
| t½ (Half-life) | The time required for the drug concentration to decrease by half. | Determines the dosing interval and time to reach steady-state. |
| F% (Oral Bioavailability) | The fraction of the oral dose that reaches systemic circulation. | Crucial metric for oral drug viability. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |
Section 4: Integrated Data Analysis and Final Considerations
The true power of a pharmacokinetic study lies in integrating all available data to build a comprehensive profile of the molecule.
-
Correlating In Vitro to In Vivo: Does the in vivo clearance align with the in vitro clearance from hepatocyte assays? If in vivo clearance is much higher, it could suggest extrahepatic metabolism or active biliary excretion.
-
The Azetidine Advantage: A successful azetidine-containing candidate will often exhibit lower clearance and a longer half-life compared to its piperidine or pyrrolidine counterparts, primarily due to blocked N-dealkylation. [7]* Investigating Liabilities: If a compound shows low oral bioavailability, the in vitro data can help diagnose the cause. High efflux ratio in Caco-2 suggests poor absorption due to transporters, while high clearance in hepatocytes points to extensive first-pass metabolism.
-
Toxicology Considerations: While focusing on PK, it's important to be aware of potential toxicology. The natural product azetidine-2-carboxylic acid is a toxic mimic of proline and can be misincorporated into proteins. [16][17]While this is less of a concern for substituted azetidine linkers, any signs of toxicity in in vivo studies should be carefully investigated.
Caption: Potential metabolic fates of azetidine-containing drugs.
References
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Dalvie, D., Chen, W., O'Donnell, J. P., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 47(11), 1276-1284. [Link]
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Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]
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American Chemical Society Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
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Orji, C. C., Tizivion, G. K., De La Cruz, D., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 453–477. [Link]
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National Institutes of Health. (2022). Oxetane-, Azetidine- and Bicyclopentane-Bearing N-Heterocycles from Ynones: Scaffold Diversification via Ruthenium-Catalyzed Oxidative Alkynylation. PubMed Central. [Link]
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ResearchGate. (2022). Regioselective ring opening reactions of azetidines. ResearchGate Publication. [Link]
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American Chemical Society Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
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Parmar, D. R., Soni, J. Y., Guduru, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]
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ResearchGate. (2022). Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate Publication. [Link]
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Stead, D., O'Rourke, L., Piras, S., et al. (2022). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 61(23), e202201990. [Link]
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Scott, J. S., Brown, A. D., & Brown, G. A. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(8), 1259–1285. [Link]
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Wang, L., Wang, Y., Tian, X., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(4), 85. [Link]
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ResearchGate. (2021). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. ResearchGate Publication. [Link]
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ResearchGate. (2023). In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. ResearchGate Publication. [Link]
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Wiley Online Library. (2022). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie. [Link]
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American Chemical Society Publications. (2025). Discovery and Characterization of a First-In-Class HCK/BTK PROTAC DFCI-002-06 for the Treatment of MYD88 Mutated B Cell Malignancies. Journal of Medicinal Chemistry. [Link]
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PubMed. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. National Library of Medicine. [Link]
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Alera Labs, LLC. (2019). In Vitro ADME Assays. Alera Labs. [Link]
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Wikipedia. (n.d.). Azetidine. Wikipedia, The Free Encyclopedia. [Link]
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American Chemical Society Publications. (2023). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
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Harvard DASH. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Harvard University. [Link]
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National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]
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ResearchGate. (2025). Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review. ResearchGate Publication. [Link]
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IIP Series. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Publications. [Link]
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ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
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National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate and Methyl 2-(Oxetan-3-yl)acrylate. PubMed Central. [Link]
-
Prospects in Pharmaceutical Sciences. (2023). ICH M10 guideline - a harmonized global approach to bioanalysis. Prospects in Pharmaceutical Sciences. [Link]
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National Center for Biotechnology Information. (2010). Outer Membrane Permeability and Antibiotic Resistance. PubMed Central. [Link]
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MDPI. (2022). Investigation on the Synergy between Membrane Permeabilizing Amphiphilic α-Hydrazido Acids and Commonly Used Antibiotics against Drug-Resistant Bacteria. Molecules. [Link]
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bioRxiv. (2024). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv. [Link]
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National Center for Biotechnology Information. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. PubMed Central. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Substituted Azetidines
Welcome to the Technical Support Center for the synthesis of 3-substituted azetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable, yet often elusive, four-membered nitrogen heterocycles. The inherent ring strain of the azetidine core, while imparting desirable conformational rigidity and physicochemical properties in drug candidates, presents significant synthetic hurdles.[1][2] This resource provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Core Azetidine Ring Formation
Question 1: My intramolecular cyclization to form the azetidine ring is resulting in very low yields or failing completely. What are the common culprits and how can I improve it?
Answer: This is one of the most frequent challenges in azetidine synthesis, primarily due to the high activation energy required to form the strained four-membered ring.[1] Several factors can contribute to low yields:
-
Unfavorable Reaction Kinetics: The formation of a four-membered ring is entropically and enthalpically disfavored.
-
Competing Side Reactions: The most common side reactions are intermolecular reactions (dimerization or polymerization) and elimination reactions.[3] The formation of more thermodynamically stable five- or six-membered rings, if the substrate allows, can also be a significant competing pathway.[1][4]
-
Inappropriate Leaving Group: The success of the intramolecular nucleophilic substitution is highly dependent on the quality of the leaving group.
-
Steric Hindrance: Bulky substituents on the acyclic precursor can hinder the necessary intramolecular cyclization.[1]
Troubleshooting Protocol: Low Yield in Intramolecular Cyclization
| Potential Cause | Recommended Action & Rationale |
| Intermolecular Side Reactions | Implement high-dilution conditions. This is achieved by the slow addition of the substrate to the reaction mixture, which favors the intramolecular cyclization over intermolecular encounters.[3] |
| Poor Leaving Group | If starting from a γ-amino alcohol, convert the hydroxyl group to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). For γ-haloamines, consider an in-situ Finkelstein reaction to convert a chloride or bromide to the more reactive iodide.[3] |
| Inappropriate Base | For γ-haloamines, a strong, non-nucleophilic base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often required to deprotonate the amine without competing in the substitution reaction.[3] |
| Suboptimal Reaction Conditions | Systematically screen solvents and temperatures. A change in solvent polarity can significantly impact the reaction rate and selectivity. Lower temperatures may favor the kinetically controlled azetidine product over thermodynamically favored byproducts.[1] |
Question 2: I'm observing a significant amount of a pyrrolidine byproduct when trying to synthesize a 3-hydroxyazetidine from a cis-3,4-epoxy amine. How can I favor the formation of the desired azetidine?
Answer: The formation of a 3-hydroxypyrrolidine byproduct is a classic example of competing regioselectivity in intramolecular ring-closures. The desired 3-hydroxyazetidine is formed via a 4-exo-tet cyclization, while the pyrrolidine arises from a 5-endo-tet pathway.[4] The regioselectivity of the amine's nucleophilic attack on the epoxide is the determining factor.
Key Control Factors:
-
Lewis Acid Catalysis: The choice of catalyst is critical. The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been demonstrated to strongly favor the 4-exo-tet cyclization, leading to the desired azetidine product.[4]
-
Solvent Optimization: The reaction solvent can influence the regioselectivity. It is advisable to screen a range of solvents to find the optimal conditions for your specific substrate.[1]
Experimental Workflow: Minimizing Pyrrolidine Formation
Caption: Workflow for optimizing the synthesis of 3-hydroxyazetidines.
Section 2: Functionalization of the Azetidine Ring at the 3-Position
Question 3: I am attempting a Grignard reaction on an N-protected azetidin-3-one, but I'm getting low conversion of the starting material and significant side products. What could be the issue?
Answer: Grignard reactions on azetidin-3-ones can be challenging due to the nature of both the Grignard reagent and the substrate.
-
Basicity of the Grignard Reagent: Grignard reagents are highly basic and can deprotonate the α-protons of the azetidin-3-one, leading to enolate formation and recovery of the starting material after workup.[5]
-
Steric Hindrance: Sterically bulky Grignard reagents may have difficulty accessing the carbonyl carbon of the azetidin-3-one.[5]
-
Protecting Group Effects: The choice of the nitrogen protecting group is crucial. Some protecting groups can direct lithiation to the α-position, which can be a competing pathway.
Troubleshooting Protocol: Grignard Reaction on Azetidin-3-ones
| Potential Issue | Recommended Solution |
| Enolization | Use a less basic organometallic reagent if possible, such as an organozinc or organocuprate reagent. Alternatively, perform the reaction at very low temperatures (e.g., -78 °C) to favor nucleophilic addition over deprotonation. |
| Low Reactivity | The addition of a Lewis acid, such as CeCl₃ (Luche reduction conditions), can enhance the electrophilicity of the carbonyl group and promote the desired addition. |
| Protecting Group Interference | An electron-withdrawing protecting group on the nitrogen, such as a benzhydryl or a Boc group, is generally preferred. The tert-butoxythiocarbonyl (Botc) group has also been shown to be effective in facilitating lithiation and subsequent electrophilic trapping.[6] |
Question 4: My Suzuki coupling with a 3-bromoazetidine derivative is not proceeding efficiently. What are the key parameters to optimize?
Answer: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its application to 3-haloazetidines requires careful optimization due to the unique properties of the azetidine ring.
Key Parameters for Optimization:
-
Palladium Catalyst and Ligand: The choice of the palladium precatalyst and the phosphine ligand is critical. Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, often give good results with challenging substrates.
-
Base: The base is required to activate the boronic acid for transmetalation.[7] A range of bases should be screened, including inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃, as well as organic bases.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used. The ratio of the solvents can significantly impact the reaction rate and yield.
-
Temperature: Microwave irradiation can sometimes be beneficial for accelerating the reaction and improving yields in challenging Suzuki couplings.[8]
Logical Relationship: Key Components of Suzuki Coupling
Caption: Interplay of components in the Suzuki coupling of 3-bromoazetidines.
Section 3: Stability and Purification
Question 5: I've successfully synthesized my 3-substituted azetidine, but it seems to be degrading during purification or storage. What are the common stability issues?
Answer: The ring strain of azetidines makes them susceptible to ring-opening reactions under various conditions.[9][10]
-
Acid Sensitivity: Azetidines can undergo acid-mediated ring-opening, especially if there is a pendant nucleophile in the molecule that can participate in an intramolecular decomposition pathway.[11] Purification by silica gel chromatography can sometimes be problematic due to the acidic nature of silica.
-
Nucleophilic Ring-Opening: The strained ring is susceptible to cleavage by strong nucleophiles.[10][12]
-
Hydrogenolysis: N-benzyl protected azetidines can be sensitive to catalytic hydrogenation, which may lead to ring-opening in addition to debenzylation.
Strategies for Enhancing Stability and Successful Purification:
| Issue | Recommended Action |
| Acid Sensitivity | During workup, ensure all acidic reagents are thoroughly quenched. For chromatography, consider using deactivated silica gel (e.g., treated with triethylamine) or alternative purification methods like preparative HPLC with a neutral mobile phase or distillation if the compound is volatile. |
| General Instability | Store the purified azetidine as a salt (e.g., hydrochloride or trifluoroacetate) if the free base is unstable. Store at low temperatures and under an inert atmosphere. |
| Purification Challenges | Azetidines can be quite polar. A reverse-phase chromatography might be a suitable alternative to normal-phase silica gel chromatography. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
Technical Support Center: Optimizing N-Alkylation of Azetidine Substrates
Welcome to the dedicated technical support center for the N-alkylation of azetidine substrates. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuances of this critical transformation in pharmaceutical and materials science. Azetidines are valuable saturated heterocycles, and their N-functionalization is a key step in the synthesis of many biologically active molecules. However, the inherent ring strain and basicity of the azetidine ring can present unique challenges.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and achieve optimal results in your N-alkylation reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with azetidine N-alkylation.
Q1: My N-alkylation of a simple azetidine with a primary alkyl halide is sluggish and gives low yields. What are the likely causes?
A1: Several factors can contribute to slow or low-yielding reactions. The most common culprits include:
-
Insufficiently strong base: Azetidine's pKa is around 11.29, requiring a base strong enough to deprotonate it effectively without causing side reactions. Carbonate bases like K₂CO₃ or Cs₂CO₃ are often a good starting point, but stronger, non-nucleophilic bases like DBU or proton sponges may be necessary for less reactive alkylating agents.
-
Poor solvent choice: The solvent must be able to dissolve both the azetidine substrate and the alkylating agent. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the ions generated during the reaction and often accelerate Sₙ2 reactions.
-
Low reaction temperature: While higher temperatures can sometimes lead to side products, an insufficiently high temperature may not provide the necessary activation energy for the reaction to proceed at a reasonable rate. A systematic temperature screen is often beneficial.
Q2: I am observing significant amounts of a ring-opened byproduct. How can I prevent this?
A2: Ring-opening of the strained azetidine ring is a common side reaction, often initiated by nucleophilic attack on one of the ring carbons. This is particularly prevalent with more nucleophilic counter-ions from the alkylating agent (e.g., iodide) or if the reaction conditions are too harsh. To mitigate this:
-
Choose a less nucleophilic leaving group: Alkyl tosylates or mesylates are often better choices than iodides or bromides as they are less likely to act as nucleophiles and attack the ring.
-
Control the temperature: Excessive heat can promote ring-opening. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Use a bulky, non-nucleophilic base: A sterically hindered base is less likely to attack the azetidine ring.
Q3: Can I use reductive amination to N-alkylate my azetidine?
A3: Yes, reductive amination is a powerful and often milder alternative to direct alkylation with alkyl halides. This two-step, one-pot process involves the formation of an iminium ion intermediate from the azetidine and an aldehyde or ketone, followed by in-situ reduction. This method is particularly advantageous for introducing more complex or functionalized alkyl groups. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN).
Troubleshooting Guide: Deeper Dives into Complex Issues
This section provides more detailed solutions to persistent problems you might be facing in your N-alkylation experiments.
Problem 1: Reaction stalls at partial conversion.
If your reaction starts but fails to go to completion, consider the following troubleshooting steps in a logical sequence.
Caption: Troubleshooting workflow for stalled N-alkylation reactions.
-
Step 1: Re-evaluate Reagents and Stoichiometry: Ensure your azetidine starting material is pure and that you are using the correct stoichiometry of reagents. An excess of the alkylating agent (1.1-1.5 equivalents) is often beneficial.
-
Step 2: Base Optimization: The initial base may not be strong enough or may be sterically hindered.
-
Quantitative Data Comparison for Base Selection:
Base pKa of Conjugate Acid Typical Solvent Notes K₂CO₃ 10.3 DMF, Acetonitrile Good starting point, mild. Cs₂CO₃ 10.3 DMF, Acetonitrile More soluble than K₂CO₃, often more effective. DBU 13.5 Acetonitrile, THF Strong, non-nucleophilic organic base. | DIPEA | 10.7 | DCM, Acetonitrile | Hindered amine base, good for acid-sensitive substrates. |
-
-
Step 3: Solvent Screening: A change in solvent can have a dramatic effect on reaction rate and outcome. If you started with acetonitrile, consider screening DMF or DMSO, which can better solvate ionic intermediates.
-
Step 4: Temperature Adjustment: Cautiously increase the reaction temperature in 10-15 °C increments. Monitor for the appearance of byproducts by TLC or LC-MS.
-
Step 5: Alternative Alkylating Agents: If using an alkyl chloride or bromide, switching to the corresponding iodide (which can be generated in situ with NaI or KI) or a tosylate can significantly increase reactivity.
Problem 2: Formation of Quaternary Ammonium Salt (Over-alkylation).
The desired N-alkylated azetidine product can sometimes react further with the alkylating agent to form a quaternary ammonium salt.
Caption: Reaction pathway showing desired and undesired alkylation.
-
Control Stoichiometry: Use of a large excess of the alkylating agent is a common cause. Try reducing the equivalents of the alkylating agent to 1.05-1.1.
-
Slow Addition: Adding the alkylating agent slowly (e.g., via syringe pump) to a solution of the azetidine and base can help to maintain a low concentration of the alkylating agent, thus disfavoring the second alkylation step.
-
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed, before significant amounts of the quaternary salt can form.
Experimental Protocols
Here are detailed, step-by-step methodologies for common N-alkylation procedures.
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
This protocol provides a robust starting point for the N-alkylation of a generic azetidine substrate.
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the azetidine substrate (1.0 eq).
-
Solvent and Base Addition: Add anhydrous solvent (e.g., acetonitrile or DMF, ~0.1 M concentration relative to the substrate) followed by the base (e.g., K₂CO₃, 2.0 eq).
-
Alkylating Agent Addition: Add the alkyl halide (1.1 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: N-Alkylation via Reductive Amination
This method is ideal for coupling azetidines with aldehydes or ketones.
-
Imine/Enamine Formation: In a round-bottom flask, dissolve the azetidine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)). Acetic acid (AcOH) can be added as a catalyst.
-
Reduction: To this solution, add the reducing agent (e.g., sodium triacetoxyborohydride (STAB), 1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Quenching and Workup: Once the reaction is complete, quench carefully with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
References
Technical Support Center: Purification of n-Isopropylazetidin-3-amine Dihydrochloride
Welcome to the technical support center for n-Isopropylazetidin-3-amine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Achieving high purity is critical for the success of subsequent synthetic steps and for ensuring data integrity in biological assays. This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the scientific rationale behind each technique.
Section 1: Foundational Knowledge - Understanding the Molecule
Q1: What are the key chemical properties of this compound that dictate the purification strategy?
A1: Understanding the physicochemical properties of this compound is the first step in designing a robust purification plan. Three key features stand out:
-
Dual Basic Centers: The molecule possesses two basic nitrogen atoms: the secondary amine of the azetidine ring and the secondary isopropylamine. In the dihydrochloride salt form, both of these amines are protonated, forming a dicationic species associated with two chloride anions.
-
High Polarity and Hygroscopicity: The presence of two ammonium hydrochloride moieties makes the molecule highly polar and typically very soluble in water and polar protic solvents like methanol and ethanol. This high polarity makes extraction with common nonpolar organic solvents challenging. Furthermore, amine salts are often hygroscopic and can readily absorb atmospheric moisture.
-
Solid State: Unlike its free-base form, which may be a low-melting solid or an oil, the dihydrochloride salt is a crystalline solid. This property is highly advantageous, making recrystallization the primary and most effective method for purification.[1]
Section 2: Recrystallization - The Primary Purification Technique
Recrystallization is the most powerful and scalable method for purifying solid compounds like this compound. It relies on the difference in solubility of the compound and its impurities in a chosen solvent system at different temperatures.[2]
Q2: How do I select the ideal solvent system for recrystallization?
A2: The perfect recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] Given the high polarity of the dihydrochloride salt, you should focus on polar solvents.
Solvent Screening Protocol:
-
Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition, until the solid just dissolves. A good candidate will require a significant volume of solvent to dissolve the solid at room temperature.
-
Heating: If the solid does not dissolve at room temperature after adding ~0.5 mL of solvent, heat the mixture to the solvent's boiling point. A good solvent will dissolve the solid completely upon heating.
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath. The ideal solvent will result in the formation of well-defined crystals.
Table 1: Candidate Solvents for Recrystallization
| Solvent System | Rationale & Expected Behavior |
| Isopropanol (IPA) | Often an excellent choice for hydrochloride salts. Its polarity is well-matched, and it has a good temperature-solubility gradient. |
| Ethanol (EtOH) | Similar to IPA, can be very effective. May be a slightly stronger solvent, requiring cooling to lower temperatures for good recovery. |
| Methanol (MeOH) | A very strong solvent. The compound will likely have high solubility even at room temperature. Best used as part of a co-solvent system. |
| IPA / Ethyl Acetate | A powerful co-solvent system. Dissolve the crude material in a minimum amount of hot IPA, then add ethyl acetate (the anti-solvent) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly. |
| Methanol / MTBE | Similar to the above, using methyl tert-butyl ether (MTBE) as the anti-solvent. This can be effective for precipitating highly polar salts.[3] |
Q3: My recrystallization resulted in a low yield. What are the common causes and how can I fix them?
A3: Low recovery is a frequent issue. The cause can usually be traced to one of several experimental factors.
Troubleshooting Low Recrystallization Yield:
-
Using Too Much Solvent: This is the most common error. If the compound remains dissolved even after cooling, you have used too much solvent. Solution: Gently heat the solution to evaporate some of the solvent and re-cool. For future attempts, dissolve the crude solid in the minimum amount of boiling solvent required for complete dissolution.
-
Cooling Too Rapidly: Crashing the product out of solution by cooling too quickly can trap impurities and lead to the formation of very fine particles that are difficult to filter. Solution: Allow the heated solution to cool slowly to room temperature on the benchtop, preferably insulated, before moving it to an ice bath.
-
Premature Crystallization: If crystals form in the funnel during a hot filtration step (used to remove insoluble impurities), you will lose product. Solution: Use a heated filter funnel and pre-heat your flask and funnel with hot solvent vapor before filtering.
-
Incomplete Transfer/Washing Loss: Product can be lost on the flask walls and during the washing step. Solution: Rinse the crystallization flask with a small amount of the ice-cold mother liquor to transfer all crystals. Wash the collected crystals on the filter with a minimal amount of fresh, ice-cold solvent to rinse away impurities without dissolving the product.
Below is a logical workflow for optimizing the recrystallization process.
Caption: Workflow for recrystallization optimization.
Section 3: When Recrystallization Isn't Enough
Q4: My material is still impure after recrystallization, showing non-basic impurities. What is the next step?
A4: If recrystallization fails to remove certain impurities, it's likely because they have similar solubility profiles or are non-basic organic by-products (e.g., unreacted starting materials without an amine group). In this scenario, a classic acid-base liquid-liquid extraction is an exceptionally effective strategy to purify the free base before converting it back to the highly pure dihydrochloride salt.[4]
Protocol: Acid-Base Purification of the Free Base
-
Dissolution: Dissolve the crude dihydrochloride salt in a minimal amount of deionized water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a strong base (e.g., 50% w/w NaOH solution) until the pH is >12. This deprotonates the ammonium salts to yield the free base. The free base may appear as an oil or a precipitate.
-
Extraction: Extract the aqueous layer multiple times (3x) with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to pull the free base into the organic phase. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified free base.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol or diethyl ether). Add a stoichiometric amount (2.0-2.2 equivalents) of HCl solution (e.g., HCl in isopropanol or gaseous HCl) dropwise with stirring. The pure dihydrochloride salt will precipitate and can be collected by filtration.
This process is visualized in the diagram below.
Caption: Acid-base extraction workflow for purification.
Section 4: Chromatographic Strategies
While not the primary choice for a polar salt, chromatography can be a useful analytical tool or a purification method for the free-base intermediate.
Q5: I'm analyzing my product by HPLC and see significant peak tailing. What causes this and how can I get sharp peaks?
A5: Peak tailing is a classic problem when analyzing amines on standard silica-based HPLC columns.[5] The basic amine interacts strongly with acidic residual silanol groups (Si-OH) on the silica surface via secondary ionic interactions, causing the compound to "stick" and elute slowly and asymmetrically.
Solutions for Improved Peak Shape:
-
Mobile Phase Modifiers: Add a small amount (0.1-0.5%) of a competing amine like triethylamine (TEA) to your mobile phase.[5][6] The TEA will preferentially bind to the active silanol sites, masking them from your analyte.
-
Low pH Mobile Phase: Use an acidic modifier like formic acid or trifluoroacetic acid (TFA) to bring the mobile phase pH to 2-3. This ensures your amine is fully protonated and also suppresses the ionization of the silanol groups, minimizing the unwanted interaction.
-
Column Choice: Use a modern, high-purity, end-capped silica column, which has a lower concentration of residual silanols. Alternatively, columns with polar-embedded phases or polymer-based columns can offer different selectivity and reduced tailing.[5]
Section 5: Purity Analysis and Characterization
Q6: How can I confidently determine the purity of my final this compound?
A6: A combination of analytical techniques is required for a complete purity assessment.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the best method for confirming the structure and identifying organic impurities. Integrate the peaks corresponding to your product against those of any visible impurities. Using a known amount of an internal standard (qNMR) can provide a highly accurate assay value.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for detecting trace-level impurities. It provides both the retention time (from LC) and the mass (from MS) of impurities, aiding in their identification.[5]
-
HPLC-UV/CAD/ELSD: Standard HPLC with a UV detector can be used for purity analysis. Since this molecule lacks a strong chromophore, detection at a low wavelength (~205-215 nm) is necessary. For more universal detection that does not rely on a chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is highly recommended.
-
Karl Fischer Titration: This is the gold standard for determining water content. As amine hydrochlorides are often hygroscopic, knowing the water content is essential for calculating accurate concentrations for subsequent reactions or assays.
References
- BenchChem. (2025). Technical Support Center: Purification of 2-Arylpropan-2-amines. BenchChem.
- BenchChem. (2025).
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- BenchChem. (2025). Navigating the Challenges of Zylofuramine Purification: A Technical Support Guide. BenchChem.
- ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?
- University of Rochester, Department of Chemistry.
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- YouTube. (2022). How to purify Amine? Grad student asked me.
- Google Patents. (2007). Preparation of (r)-3-aminopiperidine dihydrochloride.
Sources
Technical Support Center: Overcoming Low Yield in Azetidine Ring Formation
Welcome to the technical support center dedicated to addressing the challenges of azetidine ring formation. The synthesis of the strained four-membered azetidine ring is a critical step in the development of novel therapeutics and functional materials. However, achieving high yields can be a significant hurdle due to factors such as ring strain, competing side reactions, and substrate-dependent reactivity. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these complexities and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for forming the azetidine ring?
A1: The construction of the azetidine ring is primarily achieved through several key methodologies:
-
Intramolecular Cyclization: This is the most widely employed method, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine. The nitrogen atom acts as a nucleophile to displace a leaving group at the γ-position.[1][2][3]
-
[2+2] Cycloaddition: Known as the aza Paternò-Büchi reaction, this photochemical or catalyst-mediated approach involves the reaction of an imine with an alkene to form the four-membered ring.[1][3][4][5]
-
Ring Expansion of Aziridines: Various strategies exist to convert three-membered aziridine rings into four-membered azetidines.[2][3]
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[2][3]
-
Catalytic Methods: Transition metal catalysis, organocatalysis, and Lewis acid catalysis are employed to facilitate ring closure, offering advantages in substrate scope, stereocontrol, and functional group tolerance.[6]
Q2: I'm experiencing very low or no yield in my intramolecular cyclization. What are the likely causes?
A2: Low yields in intramolecular cyclizations for azetidine synthesis are a frequent challenge. The primary culprits often include:
-
Competing Intermolecular Reactions: At high concentrations, the precursor molecules may react with each other (dimerization or polymerization) instead of cyclizing.[2]
-
Formation of Side Products: Elimination reactions can compete with the desired nucleophilic substitution, particularly with sterically hindered substrates or when using strong, non-nucleophilic bases.[2] Another common issue is the formation of more thermodynamically stable five-membered rings (pyrrolidines) through competing cyclization pathways.[7]
-
Poor Leaving Group: The efficiency of the ring closure is highly dependent on the quality of the leaving group. Halides, mesylates, and tosylates are commonly used, but their effectiveness can vary with the specific substrate and reaction conditions.[2]
-
Ring Strain: The inherent strain of the four-membered azetidine ring makes its formation energetically less favorable than that of larger rings, often requiring carefully optimized conditions to overcome this barrier.
Troubleshooting Guide: Low or No Product Formation
This section provides a structured approach to troubleshooting and optimizing your azetidine synthesis.
Issue 1: Incomplete Reaction or Slow Conversion
If you observe a significant amount of unreacted starting material, consider the following optimization strategies.
Causality and Recommended Actions:
-
Insufficient Activation of the Leaving Group: The rate of the intramolecular SN2 reaction is directly tied to the ability of the leaving group to depart.
-
Action: If using a hydroxyl precursor, ensure its complete conversion to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf).[2] For reactions involving γ-haloamines, consider an in situ Finkelstein reaction to convert a chloro or bromo substituent to a more reactive iodo group.[2]
-
-
Suboptimal Reaction Temperature: The activation energy for the ring closure may not be met at lower temperatures.
-
Action: Gradually increase the reaction temperature while carefully monitoring for the formation of degradation products by TLC or LC-MS.[2]
-
-
Inappropriate Solvent Choice: The solvent polarity can significantly impact the rate of SN2 reactions.
Workflow for Optimizing Reaction Conditions
Caption: Decision workflow for addressing low conversion.
Issue 2: Formation of Undesired Side Products
The appearance of unexpected spots on your TLC or peaks in your LC-MS often points to competing reaction pathways.
Causality and Recommended Actions:
-
Intermolecular Reactions (Dimerization/Polymerization): These bimolecular reactions are favored at higher concentrations.
-
Action: Employ high dilution conditions. This can be achieved by slowly adding the substrate solution to the reaction mixture over an extended period using a syringe pump. This maintains a low instantaneous concentration of the substrate, favoring the intramolecular pathway.[2]
-
-
Formation of Pyrrolidines: In the cyclization of substrates like cis-3,4-epoxy amines, a competing 5-endo-tet cyclization can lead to the formation of a five-membered pyrrolidine ring instead of the desired 4-exo-tet cyclization for the azetidine.[7]
Comparative Data for Catalyst Selection in Epoxy Amine Cyclization
| Catalyst | Solvent | Temperature | Azetidine:Pyrrolidine Ratio | Yield (%) | Reference |
| La(OTf)₃ | 1,2-Dichloroethane | Reflux | >20:1 | 81 | [9][10] |
| Sc(OTf)₃ | 1,2-Dichloroethane | Reflux | 11:1 | 86 | [10] |
| Yb(OTf)₃ | 1,2-Dichloroethane | Reflux | 11:1 | 84 | [10] |
| None | 1,2-Dichloroethane | Reflux (24h) | No Product | 0 | [8][10] |
Data is illustrative and based on representative literature.
Issue 3: Difficulty with Ring Closure in Specific Synthetic Routes
Certain well-established named reactions can present unique challenges when applied to azetidine synthesis.
The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups with inversion of stereochemistry.[11][12] It can be applied intramolecularly for azetidine ring formation from γ-amino alcohols.
-
Problem: Low yields can result from the basicity of the amine nucleophile, which can interfere with the reaction mechanism.[11] Additionally, steric hindrance around the alcohol or the amine can impede the reaction.
-
Troubleshooting:
-
Protecting Group Strategy: The amine should be protected with a group that sufficiently reduces its basicity without being completely deactivating. A tosyl (Ts) or a nosyl (Ns) group is often effective.
-
Reagent Choice: While diethylazodicarboxylate (DEAD) is common, diisopropylazodicarboxylate (DIAD) can sometimes give better results, especially with hindered substrates.
-
Reaction Conditions: Ensure anhydrous conditions, as water will consume the reagents. The reaction is typically run at low temperatures (0 °C to room temperature).
-
Aza-Michael Addition
The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[13][14][15] Intramolecular variants can be used to form the azetidine ring.
-
Problem: The reaction can be reversible (retro-aza-Michael), leading to low product yield, especially at elevated temperatures.[16]
-
Troubleshooting:
-
Catalyst Selection: The reaction can be catalyzed by both acids and bases. A screen of catalysts may be necessary to find the optimal conditions for your substrate.
-
Temperature Control: Lowering the reaction temperature can shift the equilibrium towards the product.
-
Solvent Effects: The choice of solvent can influence the reaction rate and equilibrium position. Protic solvents may facilitate proton transfer steps, while aprotic solvents may be preferable in other cases.
-
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Cyclization of a γ-Amino Alcohol
This protocol is adapted from established methods for the synthesis of substituted azetidines.[2]
Step 1: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure for the next step.
Step 2: Cyclization
-
Dissolve the crude mesylate in a suitable solvent such as THF or DMF.
-
Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[17]
Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
This procedure is based on a highly regioselective method for azetidine synthesis.[8][9][10]
-
To a flame-dried round-bottom flask under an inert atmosphere, add the cis-3,4-epoxy amine substrate (1.0 eq).
-
Dissolve the substrate in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.
-
Add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%) to the solution at room temperature.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C.
-
Quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue using column chromatography to yield the corresponding azetidine.
Mechanism of La(OTf)₃-Catalyzed Ring Opening
Caption: Simplified mechanism of Lewis acid-catalyzed azetidine formation.
Concluding Remarks
Overcoming low yields in azetidine synthesis requires a systematic and mechanistically informed approach to troubleshooting. By carefully considering factors such as reaction concentration, leaving group ability, catalyst selection, and the potential for competing side reactions, researchers can significantly improve the efficiency of these challenging but rewarding transformations. This guide serves as a starting point for optimizing your specific system, and further exploration of the primary literature is always encouraged for novel substrates and reaction types.
References
- A Head-to-Head Comparison of Catalytic Systems for Azetidine Ring Closure. (2025). Benchchem.
- A Comparative Guide to Azetidine Synthesis: Established Methods vs. Novel Photochemical Routes. (2025). Benchchem.
- Common side reactions in the synthesis of 3-substituted azetidines. (2025). Benchchem.
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry. [Link]
- Azetidine Synthesis. (n.d.). Google Books.
- Optimizing reaction conditions for azetidine ring form
- Synthesis of Azetidines. (n.d.). Chinese Journal of Organic Chemistry.
- Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis. (2025). Benchchem.
- Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques. (2025). Benchchem.
-
Optimization of conditions for the reaction of the Aza-Michael addition. (n.d.). ResearchGate. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules. [Link]
- The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. (n.d.). Digital Commons @ Dauphin Island Sea Lab.
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Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). Molecules. [Link]
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Improving the stability of azetidinium salts in solution
By examining which conditions produced the most significant degradation, you can identify your compound's primary vulnerabilities. For example, if you see extensive degradation only in the basic hydrolysis sample, you know your primary focus must be on controlling pH. The mass data for the new peaks can help you postulate the structure of the degradants, confirming a ring-opening pathway if the product mass corresponds to the addition of water. [4][18]
References
-
Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]
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ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Retrieved from [Link]
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Mousseau, J. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1773–1779. [Link]
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Journal of the Chemical Society, Chemical Communications. (1973). Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution. RSC Publishing. [Link]
-
Di Mola, A., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry, 86(19), 13589–13596. [Link]
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Di Mola, A., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. PMC. [Link]
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Börjesson, M. (2017). Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose. Chalmers University of Technology. [Link]
-
Rydholm, A. (2016). Production and optimization of Azetidiniumsalts. Chalmers University of Technology. [Link]
-
Parmar, A. (2022). ANTIBACTERIAL SCREENING OF AZETIDINIUM DERIVATIVES AGAINST E. coli AND S. aureus FOR CNC (NANOCRYSTALLINE CELLULOSE). [Link]
-
ResearchGate. (n.d.). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Retrieved from [Link]
-
Kennemur, J. L., et al. (2018). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 140(44), 14562–14567. [Link]
-
Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100109. [Link]
-
Pinter, E., et al. (2024). Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. Polymers, 16(4), 489. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Ring Expansions of 2‐Alkenylazetidinium Salts – a New Route to Pyrrolidines and Azepanes. Retrieved from [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-10. [Link]
-
Hawe, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]
-
Alcaide, B., et al. (2007). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 12(1), 1-13. [Link]
-
ResearchGate. (n.d.). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]
-
Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]
-
MDPI. (2019). Evidence of Counterion Size Effect on the Stability of Columnar Phase of Ionic Liquid Crystals Based on Pyridinium Salts Derived from N-3,4,5-Tri(alkyloxy)-benzyl-4-pyridones. Retrieved from [Link]
-
Kelly, H., et al. (2015). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. European Journal of Pharmaceutical Sciences, 77, 10-18. [Link]
-
Císařová, I., & Jahn, U. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5903-5961. [Link]
-
Guerrieri, P., et al. (2007). Impact of counterion on the chemical stability of crystalline salts of procaine. Journal of Pharmaceutical Sciences, 96(5), 1090-1100. [Link]
-
ResearchGate. (n.d.). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Retrieved from [Link]
-
ResearchGate. (n.d.). Ring‐expansion of azetidines via an azetidinium intermediate. Retrieved from [Link]
-
ResearchGate. (n.d.). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]
-
NIH. (2024). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Retrieved from [Link]
-
Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955-978. [Link]
-
Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research, 7(8), 787-793. [Link]
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ResearchGate. (n.d.). Investigation of aclidinium bromide degradation by stability-indicating HPLC methods, characterization of impurities by NMR, and identification of degradation products by LC-MS. Retrieved from [Link]
-
RSC Publishing. (2020). Salts of boronium (+3) ions with unprecedented hydrolytic stability. Design, synthesis, single-crystal X-ray structures, electrochemistry, and thermophysical properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Retrieved from [Link]
-
MDPI. (2022). The Effect of Different Outer Cations on the Stability of Fluorotitanium Complex. Retrieved from [Link]
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- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of Functionalized Azetidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the Scalable Synthesis of Functionalized Azetidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these valuable, yet challenging, four-membered heterocyclic scaffolds. The inherent ring strain of azetidines makes them both synthetically challenging and highly useful as rigid structural motifs in drug discovery.[1]
This resource provides practical, field-proven insights into common synthetic challenges, offering troubleshooting strategies and detailed protocols to enhance reaction efficiency, yield, and scalability.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches for synthesizing functionalized azetidines on a scalable basis?
A1: There are several primary routes, each with distinct advantages and challenges for scalability. The choice depends heavily on the available starting materials and the desired substitution pattern.
-
Intramolecular Cyclization: This is the most common and often most direct method, typically involving the cyclization of a γ-amino alcohol or a derivative with a good leaving group (e.g., γ-haloamine).[2] The key to scalability is often managing the competition between the desired intramolecular reaction and intermolecular polymerization.
-
[2+2] Cycloaddition (Aza Paternò–Büchi Reaction): This photochemical reaction between an imine and an alkene provides a direct route to the azetidine core.[3] Historically limited by competing side reactions, recent advances in visible-light-mediated protocols have significantly improved its scalability and synthetic utility.[4][5][6]
-
Ring Expansion of Aziridines: This method can provide access to specific substitution patterns not easily achieved through other routes.[7] However, it often requires multi-step sequences and careful control of reaction conditions to ensure regioselectivity.
-
Reduction of β-Lactams (Azetidin-2-ones): While β-lactams are readily accessible, their reduction to azetidines can be challenging. Reagents like DIBAL-H are common, but over-reduction or ring-opening can be problematic, especially with electron-rich substituents.
-
Flow Chemistry Approaches: Continuous flow synthesis is emerging as a superior strategy for scalability. It allows for precise control over reaction parameters, safe handling of unstable intermediates (like organolithiums), and improved heat and mass transfer, often leading to higher yields and purity compared to batch processes.[8][9][10]
Q2: Why is ring strain a critical factor in azetidine synthesis, and how does it manifest in experiments?
A2: The azetidine ring possesses significant ring strain (approx. 25.5 kcal/mol), which is comparable to that of aziridines.[1] This strain is the primary reason for the synthetic challenges encountered. Experimentally, this manifests in several ways:
-
High Activation Energy: The formation of the strained four-membered ring has a high activation energy, often leading to slow reactions or requiring harsh conditions.[11]
-
Competing Side Reactions: The precursors for intramolecular cyclization can easily undergo alternative, thermodynamically favored reactions, such as the formation of more stable five- or six-membered rings (pyrrolidines or piperidines).[11]
-
Product Instability: The synthesized azetidine ring can be susceptible to ring-opening by nucleophiles, acids, or even during purification on standard silica gel.[12][13]
Q3: What role do nitrogen-protecting groups play in the synthesis and functionalization of azetidines?
A3: The choice of the nitrogen-protecting group is critical and influences multiple aspects of the synthesis:
-
Activation/Deactivation: Some groups, like thiopivaloyl or the tert-butoxythiocarbonyl (Botc) group, can activate the α-protons for deprotonation and subsequent functionalization via lithiation.[14]
-
Stability: Bulky groups like tert-butoxycarbonyl (Boc) can sterically shield the ring and prevent unwanted side reactions. However, some protecting groups can be difficult to remove without causing ring degradation.[12]
-
Reaction Directing: In certain catalytic reactions, the protecting group can act as a directing group, influencing the stereochemical outcome of the reaction.
Troubleshooting Guides: A Problem-Oriented Approach
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Azetidine in Intramolecular Cyclization
Q: My intramolecular cyclization of a γ-amino alcohol derivative is failing, resulting in a complex mixture or recovery of starting material. What are the likely causes and how can I fix this?
A: This is a very common problem rooted in unfavorable reaction kinetics and competing pathways.[11] A systematic approach to troubleshooting is essential.
Causality Analysis & Solutions:
-
Poor Leaving Group: The intramolecular Sₙ2 reaction is highly dependent on the quality of the leaving group. A hydroxyl group is a poor leaving group and must be activated.
-
Solution: Convert the alcohol to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). If using a halide, an iodide is superior to a bromide or chloride. An in situ Finkelstein reaction can be effective.[2]
-
-
Competing Intermolecular Reactions: At high concentrations, the substrate is more likely to react with another molecule (dimerization/polymerization) than with itself.
-
Solution: Employ high-dilution conditions. This is achieved by the slow addition of the substrate solution to a solution of the base, which maintains a very low instantaneous concentration of the substrate, thus favoring the intramolecular pathway.[2]
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical.
-
Solution: Screen different conditions.
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) is often effective for deprotonating the amine without competing in the substitution reaction.
-
Solvent: Polar aprotic solvents like DMF or THF are typically preferred as they can accelerate Sₙ2 reactions.[2]
-
Temperature: While some cyclizations work at room temperature, others may require heating to overcome the activation barrier. Monitor the reaction for decomposition at higher temperatures.
-
-
Troubleshooting Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Azetidines [manu56.magtech.com.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Use of flow technology for the development of a sustainable synthesis of azetines and azetidines [ricerca.uniba.it]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Azetidine Reaction Purification
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying azetidine-containing compounds. Due to the inherent ring strain of the four-membered ring, azetidine reactions are often accompanied by a variety of by-products. This document provides in-depth, field-proven insights in a question-and-answer format to address specific purification challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: My primary by-product has a similar polarity to my desired azetidine, but a slightly different mass. What is likely happening?
A1: You are likely observing the formation of a five-membered pyrrolidine ring as a regioisomeric by-product. This is a common challenge, particularly in syntheses involving the intramolecular cyclization of epoxy amines.[1]
-
Causality: The desired azetidine is formed through a kinetically favored 4-exo-tet cyclization. However, a competing 5-endo-tet ring-closure pathway can occur, leading to the thermodynamically more stable five-membered pyrrolidine.[1] The regioselectivity of the nucleophilic attack by the amine on the precursor determines the outcome. Certain conditions may inadvertently promote the 5-endo-tet pathway.
-
Troubleshooting & Optimization:
-
Catalyst Choice: The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been demonstrated to strongly favor the 4-exo-tet cyclization, significantly increasing the yield of the desired azetidine.[1][2]
-
Solvent & Temperature Control: Carefully screen solvents and reaction temperatures. A slightly elevated temperature (e.g., 50 °C vs. 20 °C) can sometimes favor isomerization to the pyrrolidine by-product, so precise temperature control is crucial.[3]
-
Q2: After my reaction, I have a significant amount of high molecular weight, intractable material. What is it and how can I prevent its formation?
A2: This is characteristic of dimerization and polymerization, a common side reaction for azetidines.
-
Causality: The high ring strain of azetidines makes them susceptible to cationic ring-opening polymerization.[4] Acidic conditions, whether from the catalyst or acidic by-products, can protonate the azetidine nitrogen, forming a reactive azetidinium ion. This ion can then be attacked by another azetidine molecule, initiating a chain reaction that leads to dimers, oligomers, and polymers.[4][5]
-
Troubleshooting & Optimization:
-
Control pH: Maintain neutral or slightly basic conditions during the reaction and workup to prevent the formation of the azetidinium ion.
-
Protecting Groups: Employing a suitable nitrogen protecting group (e.g., Boc, Cbz) can modulate the nucleophilicity and basicity of the nitrogen atom, reducing its tendency to initiate polymerization.[6][7]
-
Temperature: Polymerization can be temperature-dependent. Running reactions at lower temperatures may suppress this side reaction.[4]
-
Purification: While prevention is key, these by-products can often be separated from the desired monomeric azetidine using standard flash column chromatography, as the polymer will have a much different polarity and will likely remain at the baseline.
-
Q3: My yield is low, and I've identified a by-product corresponding to the ring-opened starting material. How can I improve ring closure efficiency?
A3: The formation of ring-opened products is a direct consequence of the azetidine ring's strain energy (approx. 25.4 kcal/mol), which makes it vulnerable to nucleophilic attack.[5]
-
Causality: Nucleophiles present in the reaction mixture (including solvents like methanol or water, or even other reagents) can attack one of the ring carbons, leading to cleavage of the C-N bond.[8] This process can be exacerbated by acidic or basic conditions. For instance, in some hydrogenation reactions intended to remove a protecting group, the azetidine ring itself can be reductively opened.[9]
-
Troubleshooting & Optimization:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions to eliminate water as a potential nucleophile.
-
Choice of Nucleophile/Base: Use sterically hindered, non-nucleophilic bases where possible.
-
Protecting Group Strategy: The choice of N-protecting group is critical. A robust protecting group can stabilize the ring, but its removal conditions must be chosen carefully to avoid ring-opening. Orthogonal protecting group strategies are highly valuable.[7] For example, a Cbz group can be removed by hydrogenation, which may be milder than the strong acid required to remove a Boc group.[6]
-
Q4: My azetidine product appears to be degrading during silica gel chromatography. What are my options?
A4: The acidic nature of standard silica gel can catalyze the ring-opening or polymerization of sensitive azetidine derivatives.[5][10]
-
Causality: The silanol groups (Si-OH) on the surface of silica gel create an acidic environment. This can protonate the azetidine, initiating degradation pathways similar to those described in Q2 and Q3.
-
Troubleshooting & Optimization:
-
Neutralize the Stationary Phase: Pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of a volatile base, such as triethylamine (~0.5-1%), before loading your sample. This will neutralize the acidic sites.[11]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina.
-
Test for Stability: Before committing to a large-scale purification, test the stability of your compound by stirring a small amount of the crude mixture with a slurry of the intended stationary phase (e.g., silica, alumina) in your chosen eluent.[10] Analyze the sample by ¹H NMR or LC-MS after 30 minutes to quantify any degradation.[10]
-
Non-Chromatographic Methods: If the compound is crystalline, recrystallization is an excellent method for achieving high purity without exposure to stationary phases.[12][13] Liquid-liquid extraction can also be effective for an initial cleanup.[12]
-
Troubleshooting Guides & Protocols
Guide 1: Differentiating and Separating Azetidine from Pyrrolidine Regioisomers
This guide addresses the common issue of forming a 5-membered pyrrolidine ring instead of the desired 4-membered azetidine.
Caption: Competing 4-exo-tet and 5-endo-tet cyclization pathways.
Protocol: Column Chromatography for Regioisomer Separation
Diastereomers and regioisomers can often be separated by carefully optimized flash chromatography.[14][15]
-
Analytical TLC: Develop a thin-layer chromatography (TLC) method to achieve baseline separation of your product and the by-product. Screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). The goal is a ΔRf value of >0.2.
-
Column Packing: Dry pack the column with silica gel. Equilibrate the column with at least 5 column volumes of your initial, low-polarity eluent. For sensitive azetidines, add 0.5% triethylamine to the eluent system.
-
Sample Loading: Use a minimal amount of solvent to dissolve your crude product. For better resolution, adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Begin with a low-polarity mobile phase and gradually increase the polarity (gradient elution). Collect small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.[3]
Guide 2: Selecting a Purification Strategy
The optimal purification technique depends on the scale of the reaction, the nature of the impurities, and the stability of the azetidine product.[12]
Caption: Decision workflow for azetidine purification.
Data Summary: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase.[12] | High resolution, versatile for many compound types, effective for separating isomers.[14] | Can be time-consuming, requires large solvent volumes, potential for product degradation on acidic media.[10][12] | Separation of closely related isomers and final purification.[11][15] |
| Crystallization | Precipitation of a solid from a solution in a highly ordered crystalline form.[12] | Can yield very high purity (>99%), highly scalable, cost-effective.[12][13] | Requires a suitable solvent system, potential for product loss in the mother liquor.[12] | Final purification step for solid azetidine derivatives.[16][17] |
| Liquid-Liquid Extraction | Partitioning of a compound between two immiscible liquid phases based on solubility.[12] | Simple, rapid, excellent for initial workup to remove salts and highly polar/nonpolar impurities. | Limited separation power for compounds with similar polarities, emulsions can form.[12] | Initial reaction workup before further purification.[15] |
| Distillation | Separation of components based on differences in boiling points. | Effective for volatile, thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds, which includes many functionalized azetidines. | Limited use; only for simple, low molecular weight, stable azetidines. |
References
- BenchChem. (2025). Common side reactions in the synthesis of 3-substituted azetidines. BenchChem Technical Support.
- BenchChem. (2025). Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques.
- Various Authors. (n.d.). Methods for the synthesis of azetidines.
- Singh, O. M., et al. (n.d.). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central.
- Schacht, E. (2015). The Polymerization of Azetidines and Azetidine Derivatives.
- Kar, A., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
- Bull, J. A., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments.
- Various Authors. (n.d.). Regioselective ring opening reactions of azetidines.
- Bala, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
- Foley, D. J., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central.
- Yamashita, M., et al. (n.d.). Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. PubMed Central.
- Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry.
- Guerin, D. J., & Miller, S. J. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis.
- Various Authors. (n.d.).
- Uesugi, M., et al. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central.
- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry.
- Bar-Haim, G., et al. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
- Various Authors. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Azetidines. BenchChem Technical Support.
- Various Authors. (n.d.). Crystallizing and drying method for preparing high-purity azacitidine.
- O'Brien, M., et al. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine....
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- 17. CN102850418A - Crystallizing and drying method for preparing high-purity azacitidine - Google Patents [patents.google.com]
Technical Support Center: A Troubleshooting Guide for Azetidine Synthesis
Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing the valuable, yet challenging, four-membered azetidine ring. The inherent ring strain of azetidines, while contributing to their unique chemical properties, also presents significant synthetic hurdles.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during experimentation, ensuring you can optimize your synthetic routes and achieve your target molecules with greater success.
Section 1: Frequently Asked Questions (FAQs) about Azetidine Synthesis
This section addresses high-level questions regarding the common challenges and strategic choices in azetidine synthesis.
Q1: What are the most prevalent side reactions in azetidine synthesis and why do they occur?
A1: The primary challenge in azetidine synthesis stems from the significant ring strain of the four-membered ring, estimated to be around 25.4 kcal/mol. This strain makes the ring susceptible to a variety of side reactions. The most common include:
-
Ring-opening reactions: Azetidines are prone to cleavage by various nucleophiles, acids, and bases due to the relief of ring strain upon opening.[1][2][3] This can lead to the formation of acyclic γ-amino derivatives.
-
Dimerization and Polymerization: The high reactivity of the precursors and the forming azetidine ring can lead to intermolecular reactions, resulting in the formation of dimers and higher-order polymers.[1] These byproducts can be particularly challenging to separate from the desired product.
-
Elimination Reactions: In intramolecular cyclization approaches, particularly with γ-haloamines, elimination to form an unsaturated acyclic amine can compete with the desired nucleophilic substitution.[4]
-
Formation of Regioisomers: In methods like the aza-Michael addition, the nucleophilic attack can occur at different positions, leading to a mixture of regioisomers.[1]
Understanding these competing pathways is the first step in designing a robust synthetic strategy.
Q2: How do I choose the most appropriate synthetic strategy for my target azetidine?
A2: The optimal synthetic route depends heavily on the substitution pattern of the target azetidine and the availability of starting materials. Here is a comparative overview of common strategies:
| Synthetic Strategy | Advantages | Disadvantages | Best Suited For |
| Intramolecular Cyclization | Well-established, reliable for simple azetidines.[5] | Can require harsh conditions (strong bases, high temperatures), susceptible to elimination side reactions.[5] | Unsubstituted or simply substituted azetidines where the corresponding 1,3-amino alcohol or haloamine is readily available. |
| [2+2] Photocycloaddition (Aza Paternò-Büchi) | Atom-economical, provides direct access to functionalized azetidines under mild conditions.[5][6][7][8] | Can have limited substrate scope, and the photoreactivity of some imine precursors can be low.[6] | Synthesis of complex and densely functionalized azetidines.[5] |
| Ring Expansion of Aziridines | Allows for the conversion of readily available three-membered rings into four-membered ones.[9][10][11][12][13] | Can be challenging to control regioselectivity and may require specific catalysts. | Stereoselective synthesis of chiral azetidines.[12][13] |
| Ring Contraction of Pyrrolidines | Provides access to azetidines from larger, more stable ring systems.[14] | Less common and may require specific reagents or photochemical conditions.[15][16] | Niche applications where specific pyrrolidine precursors are readily accessible. |
Q3: What is the role of the nitrogen-protecting group in azetidine synthesis?
A3: The choice of the nitrogen-protecting group is critical and can significantly influence the outcome of the synthesis. An ideal protecting group should:
-
Be stable to the reaction conditions required for ring formation.
-
Prevent undesired side reactions at the nitrogen atom.
-
Be readily removable under mild conditions without affecting the integrity of the azetidine ring.
Commonly used protecting groups include Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl), and various sulfonyl groups. The selection should be carefully considered based on the overall synthetic plan, as some protecting groups can be difficult to remove or may lead to side reactions during deprotection.[1]
Section 2: Troubleshooting Specific Synthetic Methods
This section provides detailed troubleshooting guidance for common problems encountered with specific synthetic routes to azetidines.
Method 1: Intramolecular Cyclization of γ-Amino Alcohols and their Derivatives
This classical approach involves the activation of a γ-amino alcohol, typically by converting the hydroxyl into a good leaving group (e.g., mesylate, tosylate), followed by base-mediated intramolecular cyclization.[4][5]
Problem: Low to no yield of the desired azetidine, with recovery of starting material or formation of a ring-opened product.
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Activation of the Leaving Group | The hydroxyl group is a poor leaving group. Incomplete conversion to a sulfonate ester or other activated species will prevent cyclization. | Ensure complete conversion of the alcohol to the desired leaving group using a slight excess of the activating agent (e.g., MsCl, TsCl) and a suitable base (e.g., triethylamine, pyridine). Monitor the reaction by TLC or LC-MS. |
| Inappropriate Base or Reaction Conditions | The base may not be strong enough to deprotonate the amine for the intramolecular nucleophilic attack, or the temperature may be too low. | Screen different bases such as potassium carbonate, sodium hydride, or potassium tert-butoxide.[5] Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
| Steric Hindrance | Bulky substituents on the acyclic precursor can hinder the intramolecular cyclization. | Consider a different synthetic route that is less sensitive to steric effects, such as a [2+2] cycloaddition. |
| Competing Intermolecular Reactions | At high concentrations, the activated precursor can react with another molecule, leading to dimerization or polymerization. | Perform the cyclization step under high dilution conditions to favor the intramolecular reaction. |
| Ring-Opening of the Product | The formed azetidine may be unstable under the reaction conditions and undergo nucleophilic attack by the base or other species present. | Use a milder base or lower the reaction temperature. Work up the reaction as soon as it is complete to isolate the product. |
Workflow for Troubleshooting Low Yield in Intramolecular Cyclization
Caption: Troubleshooting workflow for low azetidine yield in intramolecular cyclization.
Method 2: [2+2] Photocycloaddition (Aza Paternò-Büchi Reaction)
This method involves the photochemical [2+2] cycloaddition of an imine and an alkene to directly form the azetidine ring.[7] Visible-light-mediated variants have emerged as powerful tools for this transformation.[8][17]
Problem: Low conversion of starting materials or formation of undesired byproducts.
| Potential Cause | Explanation | Suggested Solution |
| Low Photoreactivity of the Imine | Some imines, particularly acyclic ones, can rapidly relax from their excited state through isomerization, which competes with the desired cycloaddition.[6] | Use cyclic imines or imine precursors that are more prone to undergo the desired photoreaction.[7] Alternatively, explore sensitized reactions using a photosensitizer. |
| Incorrect Wavelength of Light | The wavelength of the light source must match the absorption profile of the photosensitizer or the imine to ensure efficient excitation. | Consult the literature for the optimal wavelength for your specific reaction. Ensure your light source is emitting at the correct wavelength and has sufficient intensity. |
| Quenching of the Excited State | Oxygen and other impurities can quench the excited state of the reactants, preventing the cycloaddition. | Thoroughly degas the reaction mixture before and during irradiation by sparging with an inert gas (e.g., argon or nitrogen). Use anhydrous solvents. |
| Photodecomposition of Reactants or Product | Prolonged exposure to high-energy light can lead to the decomposition of the starting materials or the azetidine product. | Monitor the reaction progress closely and stop the irradiation once the starting materials are consumed. Consider using a filter to block out higher-energy wavelengths. |
Section 3: Experimental Protocol - Synthesis of N-Boc-azetidine from a γ-amino alcohol
This protocol details a reliable method for the synthesis of N-Boc-azetidine via intramolecular cyclization of N-Boc-3-amino-1-propanol.
Materials:
-
N-Boc-3-amino-1-propanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Potassium carbonate (K2CO3)
-
Methanol (MeOH)
Procedure:
Step 1: Mesylation of N-Boc-3-amino-1-propanol
-
Dissolve N-Boc-3-amino-1-propanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate. The crude product can often be used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Dissolve the crude mesylate from Step 1 in methanol.
-
Add potassium carbonate (3.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-azetidine.
Safety Precautions:
-
Methanesulfonyl chloride is corrosive and lachrymatory. Handle it in a fume hood with appropriate personal protective equipment (PPE).
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a well-ventilated area.
-
Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
References
- BenchChem. (2025). Review of 3-substituted azetidine synthesis methods. BenchChem.
- Chinese Journal of Organic Chemistry. (n.d.). Synthesis of Azetidines. Chinese Journal of Organic Chemistry.
-
Arnold, F. H., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[4][14]-Stevens Rearrangement. Journal of the American Chemical Society, 144(11), 4739–4745. Retrieved from [Link]
-
Arnold, F. H., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[4][14]-Stevens Rearrangement. ChemRxiv. Retrieved from [Link]
-
Arnold, F. H., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[4][14]-Stevens Rearrangement. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). The Paternò-Büchi reaction -a comprehensive review. ResearchGate. Retrieved from [Link]
-
Arnold, F. H., et al. (n.d.). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[4][14]-Stevens Rearrangement. Caltech Authors. Retrieved from [Link]
-
Arnold, F. H., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[4][14]-Stevens Rearrangement. ChemRxiv. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]
- Google Books. (n.d.). Azetidine Synthesis. Google Books.
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. Retrieved from [Link]
-
Schindler, C. S. (2017). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 8(8), 5244–5253. Retrieved from [Link]
-
Nature. (n.d.). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature. Retrieved from [Link]
-
Nature. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. Nature. Retrieved from [Link]
-
Wikipedia. (n.d.). Azetidine. Wikipedia. Retrieved from [Link]
-
American Chemical Society. (2025). New developments in (aza) Paternò-Büchi reactions. ACS Fall 2025. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Gilliard, R. J. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3568–3581. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of azetidines. ResearchGate. Retrieved from [Link]
-
Gicquel, M., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 543. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. ResearchGate. Retrieved from [Link]
-
Chinese Chemical Letters. (n.d.). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Chinese Chemical Letters. Retrieved from [Link]
-
American Chemical Society. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
-
Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Retrieved from [Link]
-
National Institutes of Health. (2021). Pyrrolidine synthesis via ring contraction of pyridines. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Ring-expansion of azetidines via an azetidinium intermediate. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Preparation and Synthetic Applications of Azetidines. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Retrieved from [Link]
-
Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Retrieved from [Link]
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- 17. New developments in (aza) Paternò-Büchi reactions - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Enhancing the Regioselectivity of Azetidine Functionalization
Welcome to the technical support center for azetidine functionalization. Azetidines are increasingly vital scaffolds in medicinal chemistry, prized for their ability to impart desirable physicochemical properties such as improved solubility and metabolic stability.[1][2] However, their inherent ring strain (approx. 25.4 kcal/mol) presents unique challenges in achieving predictable and selective chemical modifications.[3] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the laboratory, focusing on the critical challenge of regioselectivity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding the functionalization of the azetidine ring.
Q1: What are the primary sites for azetidine functionalization, and what dictates the regioselectivity?
A1: The primary sites for functionalization are the nitrogen atom (N1), the adjacent α-carbons (C2/C4), and the β-carbon (C3). Regioselectivity is governed by a combination of factors:
-
Electronic Effects: The nitrogen atom is the most nucleophilic and basic site, making N-functionalization reactions like alkylation, acylation, and arylation common.
-
Steric Hindrance: The accessibility of each carbon atom plays a crucial role. Bulky substituents on the nitrogen or the ring can block certain positions, directing reagents to less hindered sites.
-
Directing Groups: By far the most powerful strategy for C-H functionalization, a directing group (DG) is installed (often on the nitrogen) to chelate to a metal catalyst and deliver it to a specific C-H bond, overriding inherent reactivity patterns.[4]
-
Ring Strain: The inherent strain of the four-membered ring can lead to undesired ring-opening reactions, which is a competing pathway that must be managed.[5][6]
Q2: I want to functionalize the C3 position. What is the most reliable general strategy?
A2: For selective C3 functionalization, the use of a removable directing group on the azetidine nitrogen is the most robust and widely adopted strategy. Bidentate directing groups, such as 8-aminoquinoline or picolinamides, are particularly effective in palladium-catalyzed C-H activation.[7] These groups form a stable 5- or 6-membered metallacycle with the catalyst, positioning it directly over the C3-H bonds for activation and subsequent coupling with a reaction partner (e.g., an aryl halide).
Q3: My reaction is giving me a mixture of C2 and C3 functionalized products. How can I improve selectivity?
A3: Achieving high regioselectivity between C2 and C3 is a common challenge. Here’s a decision-making workflow:
-
Confirm the Structure: First, unambiguously confirm the identity of your isomers using 2D NMR techniques (HSQC, HMBC, NOESY). Misinterpretation of 1H NMR alone is a common pitfall.[8][9]
-
Evaluate Your Directing Group: Is your directing group optimal for the desired position? Picolinamides, for example, strongly favor C-H activation at the β-position (C3).[7] For C2 functionalization, alternative strategies like lithiation of N-Boc or N-benzyl azetidines, sometimes promoted by additives, might be more effective.
-
Steric Tuning: If you desire C3 functionalization, consider introducing a bulkier substituent at the C2 position to sterically shield it. Conversely, to favor C2, a bulky group at C3 could be employed, although this is less common.
-
Catalyst and Ligand Screening: The choice of metal catalyst and its associated ligands can dramatically influence regioselectivity. For a given directing group, screen different palladium sources (e.g., Pd(OAc)₂, Pd(TFA)₂) and additives (e.g., AgOAc, CsOAc) to optimize the reaction.[7]
Q4: I am observing significant ring-opening of my azetidine starting material. What conditions can minimize this?
A4: Ring-opening is a classic side reaction driven by the release of ring strain.[6] It is often promoted by strong nucleophiles, Brønsted acids, or Lewis acids.[5][6]
-
Avoid Strongly Acidic or Basic Conditions: If your desired reaction allows, operate under neutral or mildly basic conditions. For instance, if using a strong base like n-BuLi for lithiation, use low temperatures (-78 °C) and shorter reaction times.
-
Protecting Group Choice: The nitrogen protecting group is critical. Electron-withdrawing groups (e.g., Boc, Cbz, tosyl) can stabilize the ring by reducing the nucleophilicity of the nitrogen, but can also make the ring more susceptible to nucleophilic attack at the C2/C4 positions. N-benzyl or N-alkyl groups are generally more robust against ring-opening under many conditions.
-
Lewis Acids: Be cautious with Lewis acid catalysts or additives, as they can coordinate to the nitrogen and activate the ring for nucleophilic attack and cleavage.[10][11]
Part 2: Troubleshooting Guides for Specific Reactions
This section provides targeted advice for common experimental problems in a question-and-answer format.
Scenario 1: Palladium-Catalyzed C3-H Arylation
Problem: "I am attempting a Pd-catalyzed C3-arylation using a picolinamide directing group, but I'm getting low yield and recovering mostly starting material."
-
Possible Cause 1: Inefficient C-H Activation.
-
Troubleshooting: The initial C-H activation is often the rate-limiting step. Ensure your oxidant/additive system is optimal. A combination of an oxidant (e.g., benziodoxole tosylate, CuBr₂) and a base/additive (e.g., CsOAc, AgOAc) is often crucial.[7] Screen different silver or copper salts, as they can play a key role in the catalytic cycle.
-
-
Possible Cause 2: Catalyst Inhibition or Decomposition.
-
Troubleshooting: Your substrate or reagents may be poisoning the palladium catalyst. Ensure all reagents and solvents are anhydrous and degassed. Trace water or oxygen can deactivate the catalyst. Consider using a pre-catalyst that is more robust or adding a ligand like SPhos that can stabilize the active catalytic species.[12]
-
-
Possible Cause 3: Unfavorable Reaction Kinetics.
-
Troubleshooting: Increase the reaction temperature in increments of 10-20 °C. C-H activation often requires significant thermal energy. Also, consider increasing the concentration, as this can favor the desired bimolecular coupling over catalyst decomposition pathways.
-
Problem: "My C3-arylation is working, but I'm also seeing a significant amount of a side product where the directing group has been cleaved."
-
Possible Cause: Hydrolysis or Reductive Cleavage.
-
Troubleshooting: Picolinamide directing groups are generally robust but can be cleaved under harsh conditions. If your reaction requires high temperatures for extended periods, some degradation may occur. If using additives like LiAlH₄ for other purposes, these will certainly cleave the amide.[7] Ensure your workup is not overly acidic or basic, which could hydrolyze the amide bond.
-
Scenario 2: N-Functionalization (e.g., Alkylation, Acylation)
Problem: "I'm trying to N-alkylate my azetidine with an alkyl halide, but the reaction is slow and incomplete, and I see evidence of quaternization (double alkylation)."
-
Possible Cause 1: Insufficient Basicity/Nucleophilicity.
-
Troubleshooting: If the azetidine nitrogen is part of a complex molecule with nearby electron-withdrawing groups, its nucleophilicity may be reduced. Use a stronger, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered organic base like DIPEA) to deprotonate any generated H-X and drive the reaction to completion.
-
-
Possible Cause 2: Stoichiometry and Reaction Control.
-
Troubleshooting: To avoid quaternization, use a slight excess (1.1-1.2 equivalents) of the azetidine relative to the alkylating agent. Adding the alkyl halide slowly to a solution of the azetidine and base can also help maintain a low concentration of the electrophile, disfavoring the second alkylation event.
-
Scenario 3: Photoredox-Catalyzed Functionalization
Problem: "I'm attempting a visible-light photoredox reaction to functionalize my azetidine, but the reaction is not proceeding."
-
Possible Cause 1: Incorrect Wavelength or Light Source.
-
Troubleshooting: Ensure your light source (e.g., blue LEDs) emits at a wavelength that effectively excites your chosen photocatalyst (e.g., an Iridium or Ruthenium complex, or an organic dye).[13][14][15] The reaction vessel must be transparent to this wavelength (e.g., standard borosilicate glass is often fine for blue light).
-
-
Possible Cause 2: Quenching of the Excited Photocatalyst.
-
Troubleshooting: Oxygen is an efficient quencher of excited-state photocatalysts. The reaction mixture must be rigorously degassed via sparging with an inert gas (Argon or Nitrogen) or through several freeze-pump-thaw cycles.[15]
-
-
Possible Cause 3: Mismatched Redox Potentials.
-
Troubleshooting: The entire catalytic cycle depends on favorable electron transfer steps. Check the redox potentials of your photocatalyst, substrate, and any sacrificial donors or acceptors. The excited photocatalyst must be a strong enough oxidant or reductant to engage your substrate and initiate the desired chemical transformation.[13][16]
-
Part 3: Key Methodologies & Protocols
Protocol 1: Palladium-Catalyzed C(sp³)–H Arylation at C3
This protocol is adapted from methodologies utilizing a picolinamide directing group for high regioselectivity at the C3 position.[7]
Step 1: Synthesis of N-Picolinoyl Azetidine Substrate
-
To a solution of your 3-substituted azetidine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add picolinoyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LC-MS indicates complete consumption of the starting amine.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (Silica gel, EtOAc/Hexanes) to yield the picolinamide-protected azetidine.
Step 2: C3-Arylation
-
To an oven-dried reaction vial, add the N-picolinoyl azetidine (1.0 equiv), Pd(OAc)₂ (10 mol%), CuBr₂ (0.3 equiv), and CsOAc (2.0 equiv).
-
Add the aryl iodide (1.5 equiv).
-
Seal the vial and evacuate and backfill with argon three times.
-
Add anhydrous solvent (e.g., t-AmylOH or DCE) via syringe.
-
Place the vial in a preheated oil bath at 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with EtOAc, and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography to isolate the C3-arylated product.
Step 3: Directing Group Removal (if necessary)
-
The picolinamide group can be removed under strongly acidic or basic hydrolysis conditions, although this may be substrate-dependent. A common method is refluxing in 6M HCl.
Part 4: Data & Diagrams
Table 1: Comparison of Common Directing Groups for C-H Functionalization
| Directing Group (DG) | Typical Target Site | Metal Catalyst | Key Advantages | Potential Issues |
| Picolinamide | C3 (β-position) | Pd(II) | High regioselectivity, commercially available precursors. | Removal can require harsh conditions. |
| 8-Aminoquinoline | C3 (β-position) | Pd(II), Rh(III) | Strong chelation, highly effective for various transformations. | DG is large; removal can be challenging. |
| N-Boc | C2 (α-position) | N/A (Used in lithiation) | Easily installed and removed. | Lithiation can have poor regioselectivity without other directing effects. |
| N-Benzhydryl | C3 (via photochemistry) | N/A (Photocatalyst) | Mild conditions, useful for complex scaffolds. | Substrate scope can be limited by photochemical requirements.[17] |
Diagrams
Caption: Troubleshooting flowchart for poor C2/C3 regioselectivity.
Caption: Simplified mechanism for Pd-catalyzed C3-H functionalization.
References
-
Bull, J. et al. (2025). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals. ACS Fall 2025. [Link]
-
Parmar, D. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Charnwood Discovery. (2024). Application of Photoredox Catalysis for Late-stage Functionalization. [Link]
-
Smith, A. et al. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]
-
MacMillan, D. W. C. et al. (2011). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health. [Link]
-
Charnwood Discovery. (2024). Rapid Access to Substituted Pyrrolidines. [Link]
-
Heilmann, M. et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]
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Glorius, F. et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. Nature Catalysis. [Link]
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Wang, C. et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
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Schindler, C. S. et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications. [Link]
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Anand, A. et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
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Wang, C. et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]
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Schindler, C. S. et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. PMC - NIH. [Link]
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ResearchGate. (2019). Previous strategies towards azetidines and this approach. [Link]
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Fairlie, D. P. et al. (2018). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
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ResearchGate. (2019). Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. [Link]
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Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]
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Baran, P. S. et al. (2021). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Sova, M. et al. (2016). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega. [Link]
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Hoveyda, A. H. et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]
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Al-dujaili, A. H. et al. (2023). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]
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O'Brien, P. et al. (2018). Azetidine-Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry. [Link]
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Faigl, F. et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]
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Aggarwal, V. K. et al. (2018). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
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Aggarwal, V. K. et al. (2018). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. National Institutes of Health. [Link]
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Pamlard, O. et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PMC - PubMed Central. [Link]
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Brimble, M. A. et al. (2021). Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. Chemical Society Reviews (RSC Publishing). [Link]
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Validation & Comparative
A Comprehensive Guide to the Structural Validation of n-Isopropylazetidin-3-amine dihydrochloride
For researchers, scientists, and professionals in drug development, the rigorous confirmation of a molecule's structure is a foundational pillar of scientific integrity. This guide provides an in-depth technical comparison for the structural validation of n-Isopropylazetidin-3-amine dihydrochloride, a key building block in modern medicinal chemistry. We will explore the critical analytical techniques and experimental data that ensure the identity, purity, and stability of this compound, comparing it with other relevant small amine scaffolds.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery.[1] Its unique conformational constraints and ability to modulate physicochemical properties make it a valuable isostere for larger rings like piperidines and pyrrolidines, often leading to improved pharmacological profiles.[2] this compound, in particular, offers a versatile synthetic handle for the construction of novel chemical entities.
Comparative Analysis: The Azetidine Scaffold in Context
The selection of a specific amine scaffold is a critical decision in the drug design process. The table below offers a comparative overview of this compound against two commonly used alternatives: (R)-Piperidin-3-amine dihydrochloride and (S)-3-Aminopyrrolidine dihydrochloride.
| Feature | This compound | (R)-Piperidin-3-amine dihydrochloride | (S)-3-Aminopyrrolidine dihydrochloride |
| Scaffold Type | Azetidine (4-membered ring) | Piperidine (6-membered ring) | Pyrrolidine (5-membered ring) |
| Molecular Weight | 187.12 g/mol | 173.08 g/mol [3] | 159.07 g/mol |
| Topological Polar Surface Area (TPSA) | 38.1 Ų (approx.) | 38.1 Ų[3] | 38.1 Ų (approx.) |
| Key Structural Feature | Constrained, rigid 4-membered ring | Flexible 6-membered ring | Flexible 5-membered ring |
| Synthetic Accessibility | More challenging synthesis | Readily available | Readily available |
| Applications in Medicinal Chemistry | Introduction of 3D character, metabolic stability | Common scaffold in CNS and cardiovascular drugs | Prevalent in a wide range of bioactive compounds |
Experimental Protocols for Structural Validation
A multi-pronged analytical approach is essential for the unambiguous structural confirmation of this compound. The following sections detail the core experimental workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[4] For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Workflow: NMR Analysis
Caption: Workflow for Mass Spectrometry-based structural validation.
Mass Spectrometry Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol.
-
Data Acquisition: Introduce the sample into a mass spectrometer equipped with an electrospray ionization (ESI) source. Acquire a full scan mass spectrum in the positive ion mode.
-
Data Analysis: Identify the protonated molecular ion ([M+H]⁺). The expected m/z for the free base of n-Isopropylazetidin-3-amine (C₇H₁₆N₂) is 128.13. Therefore, the [M+H]⁺ ion should be observed at approximately m/z 129.14. Further fragmentation analysis (MS/MS) can be performed on the parent ion to provide additional structural confirmation. [5] Expected Mass Spectrometry Data:
-
[M+H]⁺: m/z ≈ 129.14
-
Key Fragments: Loss of the isopropyl group (m/z ≈ 86.08) and other characteristic fragments of the azetidine ring.
Elemental Analysis
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, and nitrogen) in a compound. [6]This is a critical test for assessing the purity of a synthesized compound.
Elemental Analysis Protocol:
-
Sample Preparation: A small, accurately weighed amount of the dry, pure compound is required.
-
Analysis: The sample is combusted in a specialized elemental analyzer. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified.
-
Data Comparison: The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values for the dihydrochloride salt (C₇H₁₈Cl₂N₂). The results should be within ±0.4% of the theoretical values to confirm the elemental composition and purity.
Theoretical vs. Expected Elemental Analysis Data:
| Element | Theoretical % | Acceptable Experimental Range % |
| Carbon (C) | 44.93 | 44.53 - 45.33 |
| Hydrogen (H) | 9.70 | 9.30 - 10.10 |
| Nitrogen (N) | 14.97 | 14.57 - 15.37 |
Conclusion
The structural validation of this compound requires a synergistic application of modern analytical techniques. NMR spectroscopy provides the detailed architectural map of the molecule, mass spectrometry confirms its molecular weight and fragmentation behavior, and elemental analysis verifies its elemental composition and purity. By judiciously applying these methods and comparing the data with that of alternative scaffolds, researchers can proceed with confidence in their drug discovery and development endeavors, knowing that the foundational identity of their starting materials is unequivocally established.
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A Researcher's Guide to Spectroscopic Differentiation: n-Isopropylazetidin-3-amine dihydrochloride and Its Structural Analogs
Introduction
In the landscape of modern drug discovery, small, strained heterocyclic scaffolds are invaluable building blocks. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique three-dimensional geometry that can enhance potency, selectivity, and pharmacokinetic properties.[1] n-Isopropylazetidin-3-amine dihydrochloride is one such building block, combining the strained ring with a secondary amine at the 1-position and a primary amine at the 3-position. For medicinal chemists and process scientists, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques form the cornerstone of this characterization.
This guide provides an in-depth comparative analysis of the key spectroscopic features of this compound. As direct, published experimental data for this specific salt is limited, we present a detailed predictive analysis grounded in fundamental principles and validated by direct comparison with the known spectral characteristics of three key structural analogs:
-
Azetidine: The parent heterocycle, establishing a baseline for the strained ring system.
-
N,N-Dimethylazetidin-3-amine dihydrochloride: An analog for assessing the impact of N-alkylation on the azetidine core and the effect of substitution at the 3-position.
-
3-Aminopyrrolidine dihydrochloride: An analog for evaluating the influence of ring size and strain on spectral properties.
By understanding the distinct spectroscopic signatures imparted by the N-isopropyl group, the azetidine ring strain, and the dihydrochloride salt form, researchers can confidently identify their target molecule and differentiate it from potential impurities or related structures.
Standard Experimental Protocols
The data presented and predicted within this guide are based on standard analytical methodologies. Adherence to these protocols ensures data reproducibility and integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the amine salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is often preferred for hydrochloride salts to ensure solubility and allow for the exchange and subsequent disappearance of labile N-H protons, aiding in their identification.
-
¹H NMR Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer. A standard acquisition includes 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire proton-decoupled ¹³C spectra on the same instrument. A greater number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard like TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the solid sample as a KBr (potassium bromide) pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify key functional group frequencies, paying special attention to the broad absorption bands characteristic of ammonium (N-H⁺) stretches in amine salts.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile/water).
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. This soft ionization technique is ideal for analyzing pre-charged molecules like amine salts and typically shows the protonated molecular ion of the free base.
-
Analysis: Acquire a full scan mass spectrum to determine the mass of the molecular ion. Perform fragmentation (MS/MS) analysis to elucidate the structure based on characteristic cleavage patterns.
Spectroscopic Profile: this compound (Predicted)
The dihydrochloride salt form means both nitrogen atoms are protonated, significantly influencing the electronic environment and, consequently, the spectroscopic output.
¹H NMR (Predicted, in D₂O)
-
Azetidine Ring Protons (C₂-H₂, C₄-H₂): Expected to appear as complex multiplets around δ 4.0-4.5 ppm . The adjacent, positively charged nitrogen atoms cause significant deshielding, shifting these protons downfield compared to neutral azetidines.
-
Azetidine Ring Proton (C₃-H): A multiplet expected around δ 3.8-4.2 ppm . It is deshielded by both the adjacent C₃-NH₃⁺ group and the ring nitrogen.
-
Isopropyl Methine (Cᵢ-H): A septet expected around δ 3.5-3.8 ppm . This proton is deshielded by the adjacent ring nitrogen (N₁).
-
Isopropyl Methyls (CH₃)₂: A doublet expected around δ 1.3-1.5 ppm , coupled to the methine proton.
-
N-H Protons: In a non-deuterated solvent like DMSO-d₆, very broad signals corresponding to the N₁-H₂⁺ and C₃-NH₃⁺ groups would be visible, likely downfield (> δ 8.0 ppm). In D₂O, these signals would disappear due to deuterium exchange.
¹³C NMR (Predicted, in D₂O)
-
Azetidine Carbons (C₂, C₄): Expected around δ 50-55 ppm . The strained nature of the four-membered ring and the adjacent positive charge on the nitrogen are key influences.
-
Azetidine Carbon (C₃): Expected around δ 35-40 ppm . This carbon is shifted upfield relative to C₂/C₄ as it is one bond further from the N₁-isopropyl group.
-
Isopropyl Methine (Cᵢ): Expected around δ 60-65 ppm .
-
Isopropyl Methyls (CH₃)₂: Expected around δ 18-22 ppm .
IR Spectroscopy (Predicted)
-
N-H⁺ Stretching: A very broad and strong absorption band is expected from ~3000 cm⁻¹ down to ~2400 cm⁻¹ . This is the most prominent and characteristic feature of an amine salt, resulting from the stretching vibrations of both the secondary (N₁-H₂⁺) and primary (C₃-NH₃⁺) ammonium groups.[2]
-
C-H Stretching: Aliphatic C-H stretches will appear as sharper peaks superimposed on the broad N-H⁺ band, typically in the 2980-2850 cm⁻¹ region.
-
N-H⁺ Bending: Asymmetric and symmetric bending vibrations for the ammonium groups are expected in the 1620-1500 cm⁻¹ region.
Mass Spectrometry (Predicted, ESI+)
-
Molecular Ion: The observed ion will be that of the monoprotonated free base [M+H]⁺, where M is n-Isopropylazetidin-3-amine. The predicted m/z would be 129.14 . The molecule follows the nitrogen rule, having two nitrogen atoms (even), resulting in an even molecular weight for the free base (128.21 g/mol ).[3][4]
-
Key Fragmentation: The most likely fragmentation pathway is α-cleavage, which involves the loss of an alkyl radical adjacent to a nitrogen atom.
-
Loss of an ethyl radical from the ring (less likely): Cleavage of the C₂-C₃ bond followed by ring opening could lead to fragment ions.
-
Loss of a methyl radical from the isopropyl group: A fragment at m/z 114 [M+H - CH₃]⁺.
-
Loss of the isopropyl group: Cleavage of the N₁-Cᵢ bond would result in a fragment corresponding to protonated azetidin-3-amine at m/z 87 .
-
Comparative Spectroscopic Analysis
The following sections compare the predicted data for our target molecule with the known characteristics of its structural analogs. This comparison provides the rationale for our predictions and highlights the key differentiating features for researchers.
| Compound | Key ¹H NMR Signal (Azetidine C₂,₄-H) | Key ¹³C NMR Signal (Azetidine C₂,₄) | Ring Size | N-Substitution |
| Azetidine [5] | ~δ 3.5 ppm (triplet) | ~δ 37 ppm | 4-membered | None |
| This compound (Predicted) | ~δ 4.0-4.5 ppm (multiplet) | ~δ 50-55 ppm | 4-membered | Isopropyl |
| N,N-Dimethylazetidin-3-amine HCl [6] | ~δ 3.8-4.2 ppm (multiplet) | ~δ 58-62 ppm | 4-membered | None (3-NMe₂) |
| 3-Aminopyrrolidine dihydrochloride [7] | N/A (C₂,₅-H ~δ 3.3-3.7 ppm) | N/A (C₂,₅ ~δ 45-50 ppm) | 5-membered | None |
Table 1: Comparative summary of key NMR features across the target compound and its analogs.
Effect of N-Alkylation and Protonation: Azetidine vs. Target Compound
Comparing the parent Azetidine ring with the target compound reveals two major electronic effects: N-substitution and N-protonation.
-
¹H NMR: In neutral azetidine, the C₂/C₄ protons resonate around δ 3.5 ppm.[5] In our target molecule, the combined electron-withdrawing inductive effects of the N-isopropyl group and, more significantly, the positive charge on the protonated nitrogen, will deshield the adjacent C₂/C₄ protons, shifting them significantly downfield to the predicted δ 4.0-4.5 ppm region.
-
¹³C NMR: A similar downfield shift is expected for the C₂/C₄ carbons. The carbons in the parent azetidine ring are found at approximately δ 37 ppm. In the target compound, these carbons are predicted to be much further downfield at δ 50-55 ppm due to the same deshielding influences.
Effect of 3-Position Substitution: Target vs. N,N-Dimethylazetidin-3-amine
The ¹H NMR spectrum of N,N-Dimethylazetidin-3-amine hydrochloride provides a useful, albeit imperfect, comparison.[6] The key difference is that the nitrogen at the 3-position is tertiary (dimethyl) while in our target it is primary. The azetidine ring protons in this analog are reported in the δ 3.8-4.2 ppm range. This is consistent with our prediction for the target compound, as the primary driver for the chemical shift of these protons is the protonated N₁-ring nitrogen. The most distinguishing feature for our target compound would be the presence of the isopropyl signals (septet and doublet) and the absence of the N,N-dimethyl singlet (~δ 2.8-3.0 ppm) seen in this analog.
Effect of Ring Size and Strain: Target vs. 3-Aminopyrrolidine
Comparing the four-membered azetidine ring with the five-membered pyrrolidine ring of 3-Aminopyrrolidine dihydrochloride highlights the profound impact of ring strain.[7]
-
¹H NMR: Protons on carbons adjacent to the nitrogen in pyrrolidine salts typically appear in the δ 3.3-3.7 ppm range. This is significantly upfield from the predicted δ 4.0-4.5 ppm for the C₂/C₄ protons in the azetidine target. This upfield shift in the pyrrolidine analog is attributed to its reduced ring strain and different bond angles, which alter the electronic environment of the protons.
-
¹³C NMR: The carbons adjacent to the nitrogen (C₂, C₅) in 3-aminopyrrolidine dihydrochloride are expected around δ 45-50 ppm. This is upfield of the predicted δ 50-55 ppm for the C₂/C₄ carbons in the more strained azetidine ring of the target compound. This observation is consistent with studies showing that increased s-character in the C-H bonds of strained rings can influence chemical shifts.
Conclusion
The unambiguous identification of this compound relies on a holistic interpretation of its spectroscopic data. While direct experimental spectra are not widely published, a robust predictive analysis based on foundational principles and comparison with structural analogs provides a clear and reliable characterization roadmap.
The key differentiating features are:
-
In ¹H NMR: The presence of a characteristic isopropyl group (septet ~δ 3.5-3.8 ppm and doublet ~δ 1.3-1.5 ppm) and the significant downfield shift of the azetidine ring protons (C₂,₄-H) to ~δ 4.0-4.5 ppm, which distinguishes them from less strained pyrrolidine analogs.
-
In IR: A prominent, very broad absorption from ~3000-2400 cm⁻¹, confirming the presence of the ammonium salt functionalities.
-
In MS (ESI+): A base peak corresponding to the monoprotonated free base at m/z 129.14.
By leveraging the comparative data and principles outlined in this guide, researchers can confidently confirm the structure of their target molecule, ensuring the quality and integrity of their starting materials for drug discovery and development.
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A Researcher's Guide: N-Isopropylazetidin-3-amine Dihydrochloride vs. Its Free Base in Synthesis
In the landscape of modern synthetic chemistry, particularly in the development of novel therapeutics, small heterocyclic building blocks like N-isopropylazetidin-3-amine are invaluable. Their rigid, strained four-membered ring system imparts unique conformational constraints, making them attractive scaffolds for probing biological targets. However, a crucial decision point for any chemist utilizing this reagent is the choice between its free base form and its dihydrochloride salt. This is not merely a matter of convenience; the selection profoundly impacts reaction setup, stoichiometry, purification, and even the feasibility of the desired transformation.
This guide provides an in-depth comparison of N-isopropylazetidin-3-amine dihydrochloride and its free base, offering field-proven insights and experimental data to inform your synthetic strategy.
Part 1: Physicochemical Properties - A Tale of Two Forms
The fundamental differences in reactivity between the free base and the dihydrochloride salt stem directly from their distinct physicochemical properties. The protonation of the two amine functionalities dramatically alters the molecule's behavior.
| Property | N-Isopropylazetidin-3-amine (Free Base) | This compound | Rationale & Implications |
| Physical State | Low-melting solid or oil | Crystalline solid | The salt's ionic lattice results in a higher melting point and a free-flowing solid, which is easier to handle and weigh accurately. |
| Stability | Prone to oxidation and atmospheric CO₂ absorption | Highly stable, non-hygroscopic | The lone pairs on the nitrogen atoms in the free base are susceptible to oxidation[1]. As a salt, these lone pairs are protonated, significantly enhancing shelf-life and storage stability.[2][3] |
| Solubility | Soluble in a wide range of organic solvents (DCM, THF, EtOAc) | Sparingly soluble in non-polar organic solvents; soluble in polar protic solvents (water, methanol) | This is a critical consideration for reaction setup. The salt form often requires a specific solvent system or the addition of a base to ensure it enters the solution phase where the reaction occurs. |
| Predicted pKa | 10.48 ± 0.40 (for the conjugate acid)[4][5] | N/A (Already protonated) | The basicity of the free amine is key to its nucleophilicity. The pKa of its conjugate acid is typical for a secondary alkylamine, indicating it is a reasonably strong base.[6][7] |
Part 2: Reactivity Profile - The Decisive Factor
The choice between the free base and the salt is most critical when considering the desired chemical transformation. The core difference lies in the availability of the nitrogen lone pairs, which dictates the molecule's ability to act as a nucleophile.
Nucleophilic Reactions: The Free Base Reigns Supreme
In reactions where the azetidine is intended to act as a nucleophile—such as acylation, alkylation, or reductive amination—the free base is the reactive species. The lone pair on the secondary amine is available to attack an electrophilic center.
The Dihydrochloride Salt: A Masked Nucleophile
The dihydrochloride salt is, for all practical purposes, non-nucleophilic. Both nitrogen atoms are protonated, forming ammonium centers. To unmask the nucleophilic free base, a stoichiometric amount of an external base must be added to the reaction mixture. This in situ deprotonation is a common and effective strategy.
Workflow Comparison: Amide Coupling Reaction
Let's compare the workflows for a standard amide coupling reaction with a carboxylic acid, using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Caption: Comparative workflows for amide coupling.
The key difference is the addition of a base in Pathway B before the reaction can proceed. The choice of base is crucial. A non-nucleophilic, sterically hindered amine like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used. At least two equivalents are required to neutralize both hydrochloride molecules, with a slight excess often employed to drive the equilibrium towards the free amine.
The Equilibrium of Deprotonation
The liberation of the free amine from its salt is an equilibrium process. The effectiveness of this process depends on the pKa of the added base relative to the pKa of the protonated N-isopropylazetidin-3-amine.
Caption: In situ liberation of the free amine from its salt.
Part 3: Experimental Guide - From Theory to Practice
Here are two representative protocols illustrating the practical application of each form.
Protocol 1: In Situ Free-Basing for Amide Coupling
This protocol details a common scenario where the stable dihydrochloride salt is used in an amide bond formation.
Objective: To synthesize N-(4-chlorobenzoyl)-N-isopropylazetidin-3-amine.
Methodology:
-
To a solution of 4-chlorobenzoic acid (1.0 equiv.) in anhydrous DMF, add HATU (1.1 equiv.) and stir for 5 minutes at room temperature.
-
Add this compound (1.1 equiv.). The mixture will likely be a suspension.
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv.) dropwise. The mixture should become homogeneous as the salt reacts and dissolves.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine to remove unreacted starting materials and DMF.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: Using the dihydrochloride salt is advantageous for its stability and ease of handling. The addition of more than two equivalents of DIPEA ensures that the equilibrium is shifted sufficiently to provide a high concentration of the reactive free amine for the coupling reaction.[9]
Protocol 2: Direct Use of Free Base in Reductive Amination
This protocol showcases a situation where the pre-formed free base can be used directly.
Objective: To synthesize N-benzyl-N-isopropylazetidin-3-amine.
Methodology:
-
Dissolve N-isopropylazetidin-3-amine (free base, 1.2 equiv.) and benzaldehyde (1.0 equiv.) in methanol.
-
Add acetic acid to catalyze imine formation (adjusting pH to ~5-6).[10][11]
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.
-
Cool the reaction to 0°C and add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding 2M NaOH until the solution is basic.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify via column chromatography.
Rationale: Starting with the free base simplifies the reaction setup as no additional base is required. Reductive amination is typically performed under slightly acidic conditions to promote imine/iminium ion formation, which is the species that gets reduced.[10][12] Adding the free base directly into this environment leads to the formation of the required reactive intermediates.
Part 4: Decision Matrix - Choosing the Right Reagent
| Application / Consideration | Use N-Isopropylazetidin-3-amine (Free Base) | Use this compound |
| Long-Term Storage & Stability | ✔️ | |
| Ease of Handling & Weighing | ✔️ | |
| Standard Nucleophilic Reactions (Acylation, Alkylation) | ✔️ (If available and pure) | ✔️ (With added base) |
| Reactions Sensitive to Excess Base | ✔️ | |
| Reductive Amination | ✔️ | (Possible, but requires careful pH control) |
| Cost-Effectiveness | (Often less expensive per mole of amine) | (Higher initial cost but better stability may reduce waste) |
| Purification | ✔️ (Byproduct base salts are often easily removed) |
Conclusion
The choice between N-isopropylazetidin-3-amine and its dihydrochloride salt is a strategic one, guided by the specific demands of the chemical reaction and practical laboratory considerations. The dihydrochloride salt offers superior stability, making it the preferred choice for long-term storage and for reactions where precise stoichiometry is critical. Its use necessitates the addition of an external base to liberate the active nucleophile in situ. Conversely, the free base, while more reactive and requiring more careful handling, can simplify reaction setups by eliminating the need for an additional basic reagent, which can be advantageous in base-sensitive systems. By understanding the fundamental chemical properties and reactivity profiles of both forms, researchers can make informed decisions to optimize their synthetic routes, improve yields, and ensure the reproducibility of their results.
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Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? Available at: [Link]
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A Comparative In Silico Workflow for Evaluating Novel Ligands: A Case Study of n-Isopropylazetidin-3-amine dihydrochloride
This guide provides a comprehensive, step-by-step framework for the in silico evaluation of novel small molecules, using n-Isopropylazetidin-3-amine dihydrochloride as a case study. For researchers in drug discovery, the initial assessment of a new chemical entity is critical. Computational modeling offers a rapid, cost-effective, and insightful first pass to predict a molecule's potential for binding to a biological target.[1][2] This document outlines a robust workflow, from target identification to binding free energy estimation, designed to compare a novel compound against known alternatives.
The core challenge with a molecule like this compound is the frequent lack of pre-existing biological data. Our approach addresses this by first identifying a plausible biological target based on its chemical scaffold—the azetidine ring. The azetidine moiety is a recognized "privileged scaffold" in medicinal chemistry, known for its conformational rigidity and presence in a range of pharmacologically active compounds.[3][4][5]
This guide is structured to provide not just a protocol, but the scientific rationale behind each decision, ensuring a self-validating and scientifically rigorous process.
Part 1: Target Identification and Rationale
The first step in evaluating a novel ligand is to select a biologically relevant and structurally characterized protein target.
1.1. Scaffold-Based Target Hypothesis
The azetidine ring is a key structural feature present in several approved drugs and clinical candidates that target a variety of protein families, including kinases and proteases.[3][4][6] For instance, Cobimetinib, a MEK1/2 inhibitor, features an azetidine moiety.[3][4] Another prominent class of targets for azetidine-containing molecules is the Signal Transducer and Activator of Transcription (STAT) family, particularly STAT3, which is a key target in oncology.[7]
For this case study, we select STAT3 as our hypothetical target. STAT3 is a well-validated target in cancer research, and several small-molecule inhibitors have been developed that bind to its SH2 domain, a site crucial for its dimerization and activation.[7] We will use the crystal structure of STAT3 in complex with an inhibitor (PDB ID: 6NJS) as our receptor model.
1.2. Selection of Comparator Compounds
To objectively evaluate the binding potential of our lead compound, we must compare it to established ligands. For our STAT3 target, we select two comparators:
-
Positive Control: A known potent inhibitor from the same chemical series as the co-crystallized ligand in PDB ID: 6NJS. This provides a benchmark for high-affinity binding.
-
Structural Analog: (3S)-piperidin-3-amine dihydrochloride. This molecule shares a cyclic amine feature but differs in ring size from azetidine. Comparing against this analog can help elucidate the specific contribution of the four-membered azetidine ring to binding.[8][9]
Part 2: Comparative Modeling Methodologies
Our comparative workflow integrates three core computational techniques, each providing a different level of detail and computational expense. This tiered approach allows for rapid initial screening followed by more rigorous validation of promising candidates.
Caption: A multi-tiered workflow for in silico ligand evaluation.
Methodology 2.1: Molecular Docking
Rationale: Molecular docking is a computationally efficient method used to predict the preferred binding orientation (pose) of a ligand to a protein and to estimate the strength of the interaction, typically as a scoring function.[1][10] It serves as an excellent first-pass filter to identify molecules that have good shape and electrostatic complementarity with the target's active site.
Experimental Protocol:
-
Protein Preparation:
-
Load the STAT3 crystal structure (PDB: 6NJS) into a molecular modeling suite such as AutoDockTools or Schrödinger Maestro.[11][12]
-
Remove all water molecules and non-essential co-factors.
-
Add polar hydrogens and assign appropriate atom types and charges (e.g., using the Kollman charge model).[11]
-
Save the prepared protein in the required .pdbqt format for AutoDock Vina.[11]
-
-
Ligand Preparation:
-
Obtain 2D structures of n-Isopropylazetidin-3-amine, the positive control, and the piperidine analog.
-
Convert the 2D structures to 3D using a program like OpenBabel.
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.
-
Save the prepared ligands in .pdbqt format.[11]
-
-
Docking Simulation:
-
Define the docking grid box to encompass the known binding site of the SH2 domain, guided by the position of the co-crystallized ligand.
-
Perform the docking simulation using a validated algorithm like AutoDock Vina.[13] Set parameters such as exhaustiveness to a high value (e.g., 32) for a thorough search.
-
Generate a set of binding poses (e.g., top 10) for each ligand, ranked by their docking score.
-
Methodology 2.2: Molecular Dynamics (MD) Simulation
Rationale: While docking provides a static picture, MD simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time in a simulated physiological environment.[14][15] This step is crucial for validating the stability of the predicted binding pose from docking. An initially high-scoring pose that is unstable in simulation is unlikely to represent a true binding event.
Experimental Protocol (using GROMACS):
-
System Preparation:
-
Select the top-ranked docking pose for each ligand.
-
Merge the protein and ligand coordinate files to create the complex structure.[14][16]
-
Generate the ligand topology and parameter files using a server like CGenFF or the antechamber module in AmberTools. This step is critical for accurately describing the ligand's force field.[14]
-
Combine the protein (e.g., CHARMM36m) and ligand force fields in the system topology file.[16]
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., cubic) around the complex, ensuring a minimum distance (e.g., 1.0 nm) from the protein to the box edge.
-
Fill the box with an explicit water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M).[16]
-
-
Simulation Execution:
-
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove steric clashes.
-
Equilibration: Conduct a two-phase equilibration. First, an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the system's temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during this phase.[14]
-
Production MD: Run the production simulation (e.g., for 100 nanoseconds) without restraints, saving the trajectory coordinates at regular intervals (e.g., every 10 picoseconds).
-
Methodology 2.3: Binding Free Energy Calculation
Rationale: To obtain a more quantitative and physically meaningful estimate of binding affinity, we use end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[17][18] These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models, averaged over a series of snapshots from the MD trajectory.[18]
Experimental Protocol (using g_mmpbsa):
-
Trajectory Extraction:
-
From the stable portion of the production MD trajectory (e.g., the last 50 ns), extract snapshots at regular intervals (e.g., every 100 ps).
-
-
Energy Calculation:
-
Analysis:
-
Average the ΔG_bind values across all snapshots to obtain the final estimated binding free energy.
-
Decompose the binding energy on a per-residue basis to identify key amino acid residues contributing to the binding affinity.[18]
-
Part 3: Integrated Data Analysis and Comparison
The strength of this workflow lies in the integration of data from all three tiers of analysis. A successful candidate should exhibit favorable metrics across the board.
Caption: Key intermolecular interactions driving ligand binding.
Comparative Data Summary
All quantitative results should be summarized for clear comparison.
| Compound | Docking Score (kcal/mol) | RMSD (Å) during MD (Ligand) | Key Interacting Residues (from MD) | Est. ΔG_bind (MM/PBSA) (kcal/mol) |
| n-Isopropylazetidin-3-amine | -7.2 | 1.5 ± 0.4 | TYR, GLN, VAL | -25.6 ± 3.1 |
| Positive Control | -9.5 | 1.1 ± 0.3 | TYR, GLN, ARG | -45.2 ± 4.5 |
| (3S)-piperidin-3-amine | -6.1 | 3.8 ± 1.2 | GLN | -12.3 ± 5.8 |
Note: The data presented in this table is illustrative and represents plausible outcomes from the described workflow. Actual results will vary.
Interpretation of Results:
-
Docking Score: The positive control shows the best (most negative) score, as expected. Our lead compound, n-Isopropylazetidin-3-amine, scores better than the piperidine analog, suggesting a better initial fit in the STAT3 binding pocket.
-
MD Stability (RMSD): The Root Mean Square Deviation (RMSD) of the ligand's heavy atoms relative to the protein binding site is a key indicator of stability.[20] Low and stable RMSD values for the lead compound and positive control suggest stable binding poses. The high and fluctuating RMSD for the piperidine analog indicates it is unstable and likely unbinds or adopts multiple, non-productive poses during the simulation.
-
Key Interactions: Analysis of the MD trajectory reveals which protein residues form persistent interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. The lead compound should ideally form stable interactions with key residues known to be important for binding, similar to the positive control.
-
Binding Free Energy (ΔG_bind): The MM/PBSA results provide a final, more rigorous ranking. The trend should align with the docking and MD stability data. A significantly more favorable ΔG_bind for the lead compound compared to the piperidine analog would strongly support its potential as a binder.
Conclusion
This guide details a systematic, multi-tiered computational workflow for the initial evaluation of a novel small molecule, this compound. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, this approach provides a holistic view of a ligand's binding potential.[20][21] Comparing the novel compound against a known potent binder and a close structural analog provides essential context and increases confidence in the predictive power of the models. The insights gained from this in silico cascade can effectively guide decisions, prioritize compounds for synthesis, and focus experimental resources on the most promising candidates for drug discovery.
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Schrodinger Software. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. YouTube. Available at: [Link]
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Bioinformatics Dotca. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]
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Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS. YouTube. Available at: [Link]
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Gauto, D. F., et al. (2019). Computational evaluation of protein–small molecule binding. Expert Opinion on Drug Discovery. Available at: [Link]
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ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Head-to-head comparison of synthetic routes to 3-aminoazetidines
An In-Depth Guide to the Synthetic Strategies for 3-Aminoazetidines: A Head-to-Head Comparison
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational properties, acting as a rigid, polar bioisostere for various functional groups, have led to its incorporation into numerous drug candidates to enhance potency, selectivity, and pharmacokinetic profiles. Among functionalized azetidines, the 3-aminoazetidine motif is of particular importance, serving as a critical building block for a wide array of therapeutic agents, from kinase inhibitors to antibacterial compounds.[1][2]
This guide offers a head-to-head comparison of the most prominent synthetic routes to 3-aminoazetidines. As a senior application scientist, this analysis moves beyond a simple recitation of protocols to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the strengths and limitations of each strategy, supported by experimental data and detailed protocols, to empower you to select the optimal route for your specific synthetic challenge.
Core Synthetic Strategies: An Overview
The construction of the 3-aminoazetidine core can be broadly categorized into several key strategies. The choice of route is often dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and the need for stereochemical control.
-
Intramolecular Cyclization of 1,3-Amino Alcohol Derivatives : This is arguably the most common and reliable method, proceeding via an intramolecular SN2 reaction.[3][4]
-
Reductive Amination of Azetidin-3-ones : A straightforward approach that converts a ketone precursor into the target amine.
-
Ring Expansion of Aziridines : This strategy leverages the strain of a three-membered ring to rearrange into the desired four-membered azetidine.[5]
-
Nucleophilic Opening of Activated Azetidines : Direct displacement of a leaving group at the C3 position with an amine or an amine surrogate.
Below is a visualization of the synthetic landscape, illustrating the convergence of these pathways on the 3-aminoazetidine core.
Caption: Overview of major synthetic pathways to 3-aminoazetidines.
Strategy 1: Intramolecular Cyclization via Activated 3-Hydroxyazetidines
This robust and widely adopted two-step sequence begins with a commercially available N-protected 3-hydroxyazetidine. The hydroxyl group is first converted into a better leaving group, typically a mesylate or tosylate. Subsequent treatment with an amine source, often aqueous ammonia or an alkylamine, effects an SN2 displacement to furnish the 3-aminoazetidine.[6]
Causality of Experimental Choices:
-
N-Protection: The azetidine nitrogen must be protected (e.g., with Boc or Benzhydryl groups) to prevent self-quenching during the activation step and to avoid side reactions. The benzhydryl (Bh) group is particularly useful for its stability and ease of removal via hydrogenolysis.
-
Activation: Mesyl chloride (MsCl) is frequently chosen over tosyl chloride (TsCl) for activating the hydroxyl group due to the higher reactivity and smaller size of the resulting mesylate, which facilitates isolation.
-
Aminolysis: The displacement is often performed in a sealed vessel (e.g., a Parr reactor) at elevated temperatures to drive the reaction to completion, especially when using less nucleophilic amines or ammonia.[6] Isopropanol is a common solvent as it effectively solubilizes both the mesylate intermediate and the amine.
Caption: The two-step intramolecular cyclization pathway.
Strategy 2: Reductive Amination of Azetidin-3-ones
This method offers a direct conversion of an N-protected azetidin-3-one to a 3-aminoazetidine. The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced by a suitable hydride source.
Causality of Experimental Choices:
-
Reducing Agent: Sodium cyanoborohydride (NaBH(OAc)₃) is a classic choice for its mildness and selectivity, reducing the iminium ion much faster than the ketone starting material. More modern, safer, and equally effective reagents include sodium triacetoxyborohydride.
-
Amine Source: Ammonium acetate or ammonium chloride can serve as the source of ammonia for the synthesis of primary 3-aminoazetidines. For secondary or tertiary amines, the corresponding primary or secondary amine is used directly.
-
pH Control: The reaction is typically run under mildly acidic conditions (pH 5-6) to facilitate imine formation without promoting side reactions or degrading the reducing agent.
Strategy 3: Ring Expansion of Aziridines
The synthesis of azetidines via the rearrangement of aziridines is an elegant, though less common, approach.[5] This pathway often involves the thermal or Lewis-acid-catalyzed isomerization of a 2-(halomethyl)aziridine. The driving force is the release of ring strain, as the four-membered azetidine is less strained than the three-membered aziridine precursor.
Causality of Experimental Choices:
-
Precursor Synthesis: The key 2-(bromomethyl)aziridine intermediates are typically formed from the corresponding N-alkylidene-(2,3-dibromopropyl)amines upon treatment with a reducing agent like sodium borohydride.[5]
-
Rearrangement Conditions: The ring expansion can be promoted by heat or by using a solvent that can stabilize the developing carbocationic character in the transition state. The mechanism involves an intramolecular nucleophilic attack of the nitrogen on the carbon bearing the leaving group, proceeding through a bicyclic aziridinium ion intermediate.
Head-to-Head Comparison of Synthetic Routes
| Feature | Intramolecular Cyclization (from 3-OH) | Reductive Amination (from 3-one) | Ring Expansion (from Aziridine) |
| Starting Material | N-Protected 3-hydroxyazetidine (often commercial) | N-Protected azetidin-3-one (often commercial or from 3-OH) | 2-(Halomethyl)aziridines (requires synthesis) |
| Number of Steps | 2 steps (activation, displacement) | 1 step (reductive amination) | 1-2 steps (rearrangement, precursor synthesis) |
| Typical Yields | Good to excellent (70-90% over two steps)[6] | Moderate to good (60-85%) | Variable, often moderate |
| Scalability | High; widely used in industrial settings | High; amenable to large-scale synthesis | Moderate; can be limited by precursor stability |
| Stereocontrol | High; SN2 proceeds with inversion if C3 is chiral | If C2/C4 are substituted, diastereoselectivity can be an issue | Can be stereoselective depending on the mechanism |
| Substrate Scope | Broad; tolerates various N-protecting groups and amines | Broad; compatible with many primary and secondary amines | More limited; sensitive to substitution on the aziridine ring |
| Key Advantages | Highly reliable, high-yielding, uses common reagents. | Direct, one-pot conversion. | Provides access from different starting materials. |
| Key Disadvantages | Two distinct steps required. | Requires a ketone precursor which may need to be synthesized. | Precursors can be unstable; potential for side reactions. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Benzhydryl-3-aminoazetidine via Mesylation and Aminolysis[7]
This two-step protocol is a robust and scalable method for producing a key 3-aminoazetidine intermediate.
Step A: Mesylation of 1-Benzhydrylazetidin-3-ol
-
Reaction Setup: To a solution of 1-benzhydrylazetidin-3-ol (1.0 equiv.) in acetonitrile (10 volumes), add triethylamine (1.5 equiv.). Cool the mixture to 0-5 °C in an ice bath.
-
Mesyl Chloride Addition: Add methanesulfonyl chloride (1.2 equiv.) dropwise to the cooled solution, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation: Quench the reaction by the slow addition of water (5 volumes). The mesylate product will precipitate. Stir the resulting slurry for 30 minutes.
-
Filtration: Isolate the solid product by filtration, wash the filter cake with water, and then with a cold solvent like isopropanol. The wet cake of the mesylate intermediate can often be used directly in the next step without extensive drying.
Step B: Aminolysis of 1-Benzhydryl-3-mesyloxyazetidine
-
Reaction Setup: In a pressure-rated vessel (Parr reactor), charge the wet mesylate intermediate from Step A, isopropanol (5 volumes), and concentrated aqueous ammonium hydroxide (28%, 10 volumes).
-
Reaction Conditions: Seal the reactor and heat the mixture to 70-75 °C with vigorous stirring. Maintain this temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by LC-MS for the disappearance of the mesylate intermediate.
-
Work-up and Isolation: Cool the reactor to room temperature and carefully vent. Concentrate the reaction mixture under reduced pressure to remove isopropanol and excess ammonia.
-
Extraction: Dilute the remaining aqueous residue with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or by salt formation (e.g., as an acetate or hydrochloride salt) to yield the final 3-amino-1-benzhydrylazetidine. An overall yield of 72-84% for the two steps is typically achieved.[6]
Conclusion and Recommendations
The synthesis of 3-aminoazetidines is a well-established field with several reliable and scalable routes.
-
For reliability and scalability , the two-step intramolecular cyclization of an N-protected 3-hydroxyazetidine precursor is the industry standard and the recommended starting point for most applications. Its predictability and high yields make it ideal for producing large quantities of material.
-
The reductive amination of an azetidin-3-one is an excellent alternative, particularly if the ketone is readily available. Its one-pot nature is attractive for library synthesis and rapid analogue generation.
-
Ring expansion of aziridines remains a more specialized approach, best suited for situations where the specific aziridine precursors are more accessible than the corresponding azetidine starting materials.
Ultimately, the optimal synthetic route will depend on the specific goals of the research program, including the scale of the synthesis, the desired substitution pattern, and the resources available. This guide provides the foundational knowledge and practical protocols to make an informed decision.
References
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Zhang, L., et al. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(45), 11358-11361. [Link]
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Cherney, R. J., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317-13323. [Link]
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Cherney, R. J., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. R Discovery. [Link]
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Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1256611. [Link]
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Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]
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Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48113-48151. [Link]
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Boatman, P. D., et al. (2000). Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. The Journal of Organic Chemistry, 65(5), 1359-1369. [Link]
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Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]
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Csenki, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1047. [Link]
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Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]
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Boatman, P. D., et al. (2000). Amino acid-azetidine chimeras: Synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. ResearchGate. [Link]
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Csenki, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PMC. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Singh, G. S., et al. (2014). Stereoselective synthesis of azetidine-derived glutamate and aspartate analogues from chiral azetidin-3-ones. ResearchGate. [Link]
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Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-155. [Link]
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LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Organic Synthesis Newsletter. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]
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Csenki, Z., et al. (2023). Azetidine amino acid derivatives and peptide compounds. ResearchGate. [Link]
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Ghorai, M. K., et al. (2012). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. Organic Letters, 14(12), 3052-3055. [Link]
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Schön, U., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 1988-1996. [Link]
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Diederich, F. (2020). Stereoselective Access to Azetidine-Based α-Aminoacids and Applications to Small Peptides Synthesis. ChemRxiv. [Link]
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Li, B., et al. (2005). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Journal of Chemical Research, 2005(7), 461-462. [Link]
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D'hooghe, M., et al. (2008). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 73(18), 7302-7308. [Link]
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Yoda, H. (2012). Synthesis of Azetidines. Chinese Journal of Chemistry, 30(11), 2569-2581. [Link]
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Penn State. (n.d.). Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. Penn State University. [https://www.huck.psu.edu/institutes-and-centers/center-for-biocatalysis-and-green-chemistry/research-highlights/azetidine-amino-acid-biosynthesis-by-non-haem-iron-dependent-enzymes]([Link] biosynthesis-by-non-haem-iron-dependent-enzymes)
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A Senior Application Scientist's Guide to Azetidine Derivatives as Bioisosteres
In the landscape of modern drug discovery, the strategic application of bioisosterism is paramount to refining lead compounds into viable drug candidates. This guide offers an in-depth comparative analysis of azetidine derivatives, a class of small, saturated heterocycles that are increasingly recognized for their ability to confer advantageous physicochemical and pharmacological properties. We will explore their role as bioisosteres for common chemical motifs, supported by experimental data and detailed protocols for their evaluation.
The Azetidine Advantage: More Than Just a Small Ring
Azetidine, a four-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity and favorable physicochemical properties.[1] Its strained ring system imparts a degree of conformational constraint that can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.[2] Compared to more flexible acyclic amines or larger heterocyclic rings like piperidine and pyrrolidine, azetidines provide a more defined three-dimensional structure.[3] This rigidity, coupled with the basic nitrogen atom, allows for precise modulation of a molecule's properties. The introduction of an azetidine moiety can lead to improved aqueous solubility, a critical factor for oral bioavailability, and can also enhance metabolic stability by blocking common sites of metabolism.[3][4]
Comparative Analysis: Azetidine Derivatives in Action
To illustrate the practical benefits of employing azetidine derivatives, we will examine their performance as bioisosteres for two common structural motifs in medicinal chemistry: the tert-butyl group and the piperidine/pyrrolidine rings.
Azetidine as a Polar Bioisostere for the tert-Butyl Group
The sterically demanding tert-butyl group is frequently used in drug design to fill hydrophobic pockets and to shield molecules from metabolic degradation. However, its high lipophilicity can negatively impact solubility and other drug-like properties.[5] 3-Hydroxy-3-methylazetidine has emerged as a compelling polar bioisostere for the tert-butyl group, offering similar steric bulk with improved physicochemical characteristics.
Experimental Data Summary: A Comparative Case Study
| Property | Compound A (tert-butyl) | Compound B (3-hydroxy-3-methylazetidinyl) | Rationale for Improvement |
| Lipophilicity (logP) | ~ 3.5 | ~ 1.5 | The hydroxyl group and nitrogen atom of the azetidine ring significantly increase polarity, reducing lipophilicity. |
| Aqueous Solubility | Low | High | The increased polarity and hydrogen bonding capacity of the azetidine derivative enhance its solubility in aqueous media. |
| Metabolic Stability (t½) | Moderate | High | The azetidine ring can be more resistant to oxidative metabolism compared to the aliphatic C-H bonds of the tert-butyl group. |
| Target Potency (IC50) | Maintained | Maintained | The similar steric profile allows the azetidine derivative to occupy the same binding pocket as the tert-butyl group, preserving potency. |
Note: The data presented is a representative synthesis from multiple sources for illustrative purposes and may not reflect a single head-to-head study.
Logical Workflow for Bioisostere Replacement and Evaluation
Caption: Enhanced GPCR signaling due to the improved binding of an azetidine-containing ligand.
Experimental Protocols
Synthesis of 3-Hydroxy-3-methylazetidine Hydrochloride (Representative Procedure)
The synthesis of substituted azetidines can be challenging, but several methods have been developed. The following is a representative procedure based on a patented method. [6] Step 1: Ring Opening of Epichlorohydrin
-
Dissolve benzylamine in water and cool the solution to 0-5 °C.
-
Slowly add epichlorohydrin to the cooled solution while maintaining the temperature.
-
Allow the reaction to proceed for several hours at low temperature.
-
Filter the resulting solid, wash with water and an organic solvent, and dry to obtain the intermediate amino alcohol.
Step 2: Ring Closure
-
Dissolve the intermediate from Step 1 in a suitable solvent such as toluene.
-
Add a base (e.g., sodium carbonate) and heat the mixture to effect ring closure.
-
Monitor the reaction by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, work up the reaction to isolate the crude 1-benzyl-3-hydroxyazetidine.
Step 3: Deprotection
-
Dissolve the N-benzylated azetidine in methanol.
-
Add a solution of HCl in a suitable solvent.
-
Add a palladium on carbon catalyst and subject the mixture to hydrogenation.
-
After the reaction is complete, filter off the catalyst and concentrate the filtrate to obtain 3-hydroxyazetidine hydrochloride as a solid.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes. [1][7][8]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Thaw liver microsomes (e.g., human, rat) on ice.
-
Prepare a NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer and the test compound solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the liver microsomes and the NADPH-regenerating system.
-
-
Time Points and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound in an aqueous buffer. [9][10]
-
Preparation:
-
Prepare a phosphate buffer solution at a relevant physiological pH (e.g., 7.4).
-
Add an excess amount of the solid test compound to a vial containing the buffer.
-
-
Equilibration:
-
Shake the vial at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation:
-
Filter the suspension to remove the undissolved solid.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
-
Conclusion
Azetidine derivatives represent a powerful tool in the medicinal chemist's arsenal for overcoming common hurdles in drug discovery. Their unique conformational and physicochemical properties can lead to significant improvements in potency, selectivity, solubility, and metabolic stability. By understanding the comparative advantages of azetidines and employing robust experimental protocols for their evaluation, researchers can rationally design and optimize the next generation of therapeutic agents.
References
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Tupertsev B, Osipenko S, et al. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
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Creative Bioarray. Microsomal Stability Assay. [Link]
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(2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
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Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
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PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. [Link]
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ResearchGate. Examples of azetidine‐based bioisosters. [Link]
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ResearchGate. Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of n-Isopropylazetidin-3-amine Dihydrochloride
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents like n-Isopropylazetidin-3-amine dihydrochloride are paramount. This guide provides a detailed, science-backed framework for its safe handling and disposal, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Compound Profile
This compound is a substituted azetidine, a class of compounds frequently utilized as scaffolds in medicinal chemistry.[1][2] As a dihydrochloride salt, it is expected to be a solid that is more stable and water-soluble than its free amine form. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structure—an amine salt—allows us to infer its primary hazards based on analogous compounds.
The primary concerns are its potential for skin and eye irritation or corrosion, and respiratory irritation.[3][4] Amine hydrochlorides can release hydrochloric acid upon decomposition or reaction with certain substances, contributing to their corrosive potential. Therefore, it must be treated as hazardous waste unless definitively proven otherwise by a thorough, documented risk assessment.
Table 1: Chemical and Hazard Profile of this compound and Related Compounds
| Property | Value / Information | Rationale & Source |
| Chemical Name | This compound | - |
| Synonym(s) | N-isopropyl-3-azetidinamine dihydrochloride | - |
| Molecular Formula | C₆H₁₆Cl₂N₂ | Based on structure |
| CAS Number | 888069-49-6 (Free Base) | [5] |
| Appearance | Likely a solid (crystalline powder) | Typical for amine salts |
| Inferred Hazards | Causes skin irritation. Causes serious eye irritation/damage. May cause respiratory irritation. | Based on GHS classifications for similar amine hydrochlorides and azetidine derivatives.[6] |
Regulatory Imperatives: A Foundation of Compliance
In the United States, the handling and disposal of laboratory chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7][8][9]
-
EPA (RCRA): Prohibits the disposal of hazardous chemicals in regular trash or down the sewer system.[7] It mandates rigorous procedures for waste identification, labeling, and storage.[10]
-
OSHA: The Hazard Communication Standard (29 CFR 1910.1200) requires that personnel are informed of the hazards of chemicals they work with and are trained on safe handling procedures.[9]
Crucially, every research institution has an Environmental Health and Safety (EHS) department. This office is the definitive authority for interpreting federal and state regulations and establishing site-specific protocols. Always consult your institution's EHS office before implementing any waste disposal procedure.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential hazards, stringent adherence to PPE protocols is non-negotiable. The causality is clear: to prevent contact with a potentially corrosive and irritating substance, a complete barrier is required.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against splashes of solutions or airborne powder. Standard safety glasses are insufficient.[3] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation or burns.[11] |
| Body Protection | A laboratory coat. | Protects against contamination of clothing and skin.[12] |
| Respiratory Protection | Handle in a certified chemical fume hood. | Minimizes the inhalation of any dust from the solid compound or vapors from solutions.[3][13] |
Disposal Decision Workflow
The logical flow for managing this compound waste is systematic, ensuring safety and compliance at each stage. The recommended pathway is direct disposal as hazardous chemical waste.
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocol: Hazardous Waste Collection and Disposal
This protocol details the primary and universally accepted method for disposing of this compound.
Objective: To safely collect and prepare this compound waste for disposal by a certified entity.
Materials:
-
Waste this compound (solid or in solution).
-
Appropriate, compatible, and clearly labeled hazardous waste container.[14]
-
Personal Protective Equipment (PPE) as specified in Table 2.
Procedure:
-
Segregation: Ensure the waste stream for this compound is kept separate from other chemical wastes, particularly strong bases or oxidizing agents, to prevent hazardous reactions.[12][15]
-
Container Selection: Choose a container made of a material compatible with amine hydrochlorides (e.g., high-density polyethylene, glass). Ensure the container is in good condition with a secure, leak-proof screw cap.[8][14] Never use foodstuff containers.[14]
-
Waste Collection (Solid): Inside a chemical fume hood, carefully transfer the solid waste into the designated waste container. Use a dedicated spatula or scoop. Avoid any actions that could generate dust.
-
Waste Collection (Liquid/Solution): Inside a chemical fume hood, carefully pour the liquid waste into the designated container using a funnel. Do not fill the container to more than 90% of its capacity to allow for expansion.[8]
-
Secure and Label Container:
-
Tightly seal the container cap.[16]
-
Affix a hazardous waste label. Per EPA regulations, the label must include:
-
-
Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[14] This area must be at or near the point of generation and under the control of laboratory personnel.[7] Ensure secondary containment is used to capture any potential leaks.
-
Arrange Disposal: Once the container is full or has been in storage for the maximum time allowed by your institution (often 6-12 months in an SAA), contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[7][17]
A Note on Neutralization
While amine hydrochlorides can be neutralized to their free amine form with a base, this is not recommended as a standard disposal procedure without explicit EHS approval.[18] The process itself involves handling additional hazardous reagents (e.g., sodium hydroxide) and the resulting free amine is often still a regulated hazardous material.[12][15] Neutralization should only be considered as a pre-treatment step under specific circumstances, performed by highly trained personnel, and with a validated, EHS-approved protocol.
If considering this route, a weak base like sodium carbonate or sodium bicarbonate is generally safer to handle than strong bases. The reaction would convert the amine salt to the free amine and sodium chloride. However, the resulting mixture, containing the free amine, must still be collected and disposed of as hazardous waste.[19]
References
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Benchchem. (n.d.). Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide. Retrieved from Benchchem's website.[12]
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American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from ACS Publications.[10]
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Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health.[7]
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Fisher Scientific. (2010). SAFETY DATA SHEET: N-(1-Naphthyl)ethylenediamine, dihydrochloride. Retrieved from Fisher Scientific.[3]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA.[8]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU.[14]
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U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA.gov.[17]
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Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts. Retrieved from Google Patents.[20]
-
Google Patents. (n.d.). US20100069673A1 - Neutralization of Ethylenediamine Hydrochloride and recovery of Ethylenediamine. Retrieved from Google Patents.[21]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from EPA NEPIS.[22]
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ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from ResearchGate.[18]
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ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Retrieved from ResearchGate.[19]
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Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich.
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Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from Collect and Recycle.[15]
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CDN Isotopes. (n.d.). Safety Data Sheet. Retrieved from CDN Isotopes.[6]
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Thermo Fisher Scientific. (2023). SAFETY DATA SHEET: N,N-Diisopropylethylamine. Retrieved from Thermo Fisher Scientific.[23]
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Benchchem. (n.d.). Application Notes and Protocols for the Proper Disposal of 2-Methylindolin-1-amine Hydrochloride Waste. Retrieved from Benchchem.[24]
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ResearchGate. (2025). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from ResearchGate.[1]
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Sigma-Aldrich. (n.d.). Safety Data Sheet. Retrieved from Sigma-Aldrich.[11]
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Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry. Retrieved from Diplomata Comercial.[25]
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Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from Purdue University.[16]
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Unknown Source. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes.[26]
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Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from OSHA.gov.[9]
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Wikipedia. (n.d.). Azetidine. Retrieved from Wikipedia.[30]
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A Senior Application Scientist's Guide to Personal Protective Equipment for n-Isopropylazetidin-3-amine dihydrochloride
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical reagents, such as n-Isopropylazetidin-3-amine dihydrochloride, demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring laboratory safety. By understanding the causality behind each recommendation, we can build a culture of safety that is both robust and intuitive.
Core Protective Equipment: A Multi-Layered Defense
The selection of PPE is dictated by the primary routes of potential exposure: inhalation of aerosolized dust, direct skin contact, and eye contact from splashes or solid particles.[7] Each piece of equipment serves as a critical barrier, and their combined use creates a comprehensive safety system.
| PPE Component | Specification | Rationale |
| Eye & Face Protection | Tightly-fitting chemical safety goggles AND a full-face shield. | Azetidine and amine compounds are known to cause severe eye damage.[5][6][8] Goggles provide a seal against dust and splashes, while the face shield offers a secondary, broader barrier for the entire face.[9] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 4-5 mil). | Nitrile offers good resistance against a range of chemicals, including amines.[1] Double-gloving is recommended when handling the pure solid to provide an extra layer of protection and allow for safe removal of the outer glove if contamination occurs. |
| Body Protection | A flame-retardant laboratory coat and cuffed sleeves. | Protects against contamination of personal clothing and skin.[10] The flame-retardant quality is a general best practice in a chemical laboratory environment where flammables may be present.[11][12] |
| Respiratory Protection | All handling of the solid compound must be performed within a certified chemical fume hood. | A fume hood is the primary engineering control to minimize the inhalation of fine dust particles, which may cause respiratory irritation.[7][10][13] |
Operational Protocols: Integrating Safety into Your Workflow
Effective protection relies not just on the equipment itself, but on the disciplined procedures governing its use. The following protocols provide a step-by-step guide for safe handling, from preparation to disposal.
Experimental Workflow: PPE Selection and Safe Handling
The following diagram outlines the decision-making process for ensuring safety at every stage of handling this compound.
Caption: Logical workflow for PPE selection and safe handling.
Protocol 1: Donning Personal Protective Equipment
The sequence of putting on PPE is designed to prevent cross-contamination.
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they go over the cuffs of the lab coat.
-
Safety Goggles: Put on the tightly-fitting safety goggles.
-
Face Shield: Place the face shield over the goggles.
Protocol 2: Doffing (Removing) Personal Protective Equipment
This is the most critical phase for preventing personal exposure. The guiding principle is "dirty touches dirty, clean touches clean."
-
Decontaminate Outer Gloves: While still wearing all PPE, wipe down the outer gloves with a suitable decontaminant (e.g., 70% ethanol) if practical.
-
Remove Face Shield: Handle the shield by the headband, avoiding contact with the front surface. Place it in a designated area for decontamination.
-
Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out as you remove them to trap any contamination. Dispose of them immediately in the designated hazardous waste container.[9]
-
Remove Lab Coat: Unfasten the lab coat and roll it outwards and away from your body, ensuring the contaminated exterior is folded inward. Place it in the designated receptacle for lab laundry.
-
Remove Safety Goggles: Handle the goggles by the strap and place them in the decontamination area.
-
Remove Inner Gloves: Perform the same inside-out removal technique as with the outer gloves. Dispose of them in the hazardous waste container.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[14]
Emergency Response and Disposal
Preparedness is a key component of safety. Familiarize yourself with these procedures before beginning work.
-
Skin Contact: Immediately go to the nearest safety shower. Remove all contaminated clothing while under the shower and flush the affected area with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.[4][9]
-
Eye Contact: Proceed immediately to an eyewash station. Hold the eyelids open and flush with a continuous stream of water for at least 15 minutes.[4][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
-
Spill Cleanup: For a small spill within the fume hood, use an inert absorbent material. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[5]
Disposal Plan
Proper segregation and disposal of waste are critical for environmental and personal safety.
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be disposed of in a clearly labeled hazardous waste container.[7][10]
-
Chemical Waste: Unused solid chemical and solutions must be collected in a designated hazardous waste container.[16] Never dispose of amines or their salts down the drain.[17] The container must be clearly labeled with the full chemical name and hazard warnings.[10]
-
Empty Containers: Empty containers that held the solid must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[7] After rinsing and defacing the label, the container can be disposed of in the regular trash or recycled according to institutional policy.[7]
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring that scientific discovery and personal safety proceed hand in hand.
References
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Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. [Link]
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SPARROW. What are the safety precautions when handling azetidine?. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
